Product packaging for Ethyl 1H-pyrrole-3-carboxylate(Cat. No.:CAS No. 37964-17-3)

Ethyl 1H-pyrrole-3-carboxylate

Cat. No.: B1317128
CAS No.: 37964-17-3
M. Wt: 139.15 g/mol
InChI Key: ICJYWDHNTMJKFP-UHFFFAOYSA-N
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Description

Ethyl 1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.15 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO2 B1317128 Ethyl 1H-pyrrole-3-carboxylate CAS No. 37964-17-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-2-10-7(9)6-3-4-8-5-6/h3-5,8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJYWDHNTMJKFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30517297
Record name Ethyl 1H-pyrrole-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37964-17-3
Record name 1H-Pyrrole-3-carboxylic acid, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37964-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1H-pyrrole-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1H-pyrrole-3-carboxylate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of Ethyl 1H-pyrrole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document consolidates available data on its physical and spectral characteristics, alongside a representative synthetic protocol.

Chemical Structure and Identifying Information

This compound possesses a five-membered aromatic pyrrole ring substituted with an ethyl carboxylate group at the 3-position.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 37964-17-3[1]
Molecular Formula C₇H₉NO₂[1]
Molecular Weight 139.15 g/mol [1]
Canonical SMILES CCOC(=O)C1=CNC=C1[1]
InChI Key ICJYWDHNTMJKFP-UHFFFAOYSA-N[1]

Physicochemical Properties

Quantitative data regarding the physicochemical properties of this compound are summarized below. It is important to note that experimental data for the parent compound is limited in publicly available literature. Therefore, data for closely related derivatives are included for comparative purposes.

PropertyValueNotes
Physical Form Liquid or solid.As per supplier information.
Melting Point 34-37 °C (lit.)Data for the closely related Mthis compound.
Boiling Point Not availablePredicted boiling point for a fluorinated derivative is 424.7±35.0 °C.[2]
Solubility Soluble in common organic solvents like ethanol and ether.General property for similar small organic molecules. Specific quantitative data is not readily available.
XLogP3 0.9[1]A computed measure of lipophilicity.
Topological Polar Surface Area 42.1 Ų[1]

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of a pyrrole derivative provides characteristic signals for the aromatic protons on the pyrrole ring and the ethyl ester group. For a related compound, 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid, the aromatic protons from the pyrrole ring were identified as two doublets at 6.61 (d, J = 3.0 Hz, 1H) and 6.46 (d, J = 3.0 Hz, 1H)[3]. For this compound, one would expect signals for the three pyrrole protons and the ethyl group (a quartet and a triplet).

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbons of the pyrrole ring and the ethyl ester. In a related pyrrole derivative, signals attributed to the pyrrole group are seen at 109.42, 113.18, 122.35, and 132.75 ppm[3]. The carbonyl carbon of the ester group is expected to appear further downfield.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups. For a related pyrrole-3-carboxylic acid derivative, a characteristic N-H stretching band is observed at 3289 cm⁻¹, and a C=O stretching vibration for the carbonyl group conjugated with the aromatic pyrrole ring is seen at 1652 cm⁻¹[3]. The IR spectrum of this compound is expected to show a prominent C=O stretch for the ester, typically in the range of 1700-1730 cm⁻¹, and an N-H stretch for the pyrrole ring.

Experimental Protocols

Synthesis of Pyrrole Derivatives: The Paal-Knorr Synthesis

A common and versatile method for the synthesis of substituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. This reaction is typically carried out under acidic conditions.

General Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 1_4_Dicarbonyl 1,4-Dicarbonyl Compound Reaction_Step_1 Condensation 1_4_Dicarbonyl->Reaction_Step_1 Amine Primary Amine or Ammonia Amine->Reaction_Step_1 Acid_Catalyst Acid Catalyst (e.g., H+) Acid_Catalyst->Reaction_Step_1 Heat Heat Reaction_Step_2 Dehydration Heat->Reaction_Step_2 Pyrrole Substituted Pyrrole Intermediate Cyclic Hemiaminal Reaction_Step_1->Intermediate Forms Intermediate Intermediate->Reaction_Step_2 Reaction_Step_2->Pyrrole

Caption: General workflow of the Paal-Knorr pyrrole synthesis.

Detailed Protocol for a Related Compound (Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate):

A detailed synthesis for a related compound, Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, involves the decarboxylation of a precursor. In one reported synthesis, 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid was heated to 200-210 °C in an oil bath for 12 minutes. The reactant melted with the production of carbon dioxide. After the gas evolution ceased, the reaction was cooled to room temperature and dried under vacuum to yield the product as a pale-gray solid with a melting point of 75-76 °C[4].

Another multi-step synthesis involves the reaction of 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester with concentrated hydrochloric acid in isopropanol. The reaction mixture was warmed to 45-50 °C until the cessation of gas release. The progress was monitored by thin-layer chromatography (TLC). Upon completion, the solution was cooled and quenched in an ice-water bath, followed by filtration and drying to obtain the product[4].

Safety and Handling

This compound is associated with the following hazard statements: H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction). It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound. Standard laboratory safety protocols should be followed, including working in a well-ventilated area. Store in a tightly-closed container in a cool, dry place.

Logical Relationship Diagram for Compound Characterization

The following diagram illustrates the logical workflow for the characterization of a synthesized chemical compound like this compound.

G Start Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Start->Purification Purity_Analysis Purity Analysis (e.g., HPLC, TLC) Purification->Purity_Analysis Structural_Elucidation Structural Elucidation Purity_Analysis->Structural_Elucidation Physical_Properties Determination of Physical Properties Purity_Analysis->Physical_Properties NMR NMR Spectroscopy (¹H, ¹³C) Structural_Elucidation->NMR IR IR Spectroscopy Structural_Elucidation->IR MS Mass Spectrometry Structural_Elucidation->MS Final_Characterization Fully Characterized Compound NMR->Final_Characterization IR->Final_Characterization MS->Final_Characterization Melting_Point Melting Point Physical_Properties->Melting_Point Boiling_Point Boiling Point Physical_Properties->Boiling_Point Melting_Point->Final_Characterization Boiling_Point->Final_Characterization

Caption: Workflow for the characterization of a synthesized compound.

This guide serves as a foundational resource for professionals working with this compound. Further experimental investigation is encouraged to establish a more complete and validated dataset for this compound.

References

An In-depth Technical Guide to Ethyl 1H-pyrrole-3-carboxylate (CAS: 37964-17-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1H-pyrrole-3-carboxylate, a key heterocyclic compound, serves as a versatile building block in the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and its emerging role in medicinal chemistry, particularly in the development of novel therapeutics. The pyrrole scaffold is a privileged structure in drug discovery, and understanding the characteristics and potential of this fundamental derivative is crucial for the design of next-generation pharmaceuticals.

Chemical and Physical Properties

This compound is a stable organic compound with the molecular formula C₇H₉NO₂ and a molecular weight of 139.15 g/mol .[1] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
CAS Number 37964-17-3[1]
Molecular Formula C₇H₉NO₂[1]
Molecular Weight 139.15 g/mol [1]
IUPAC Name This compound[1]
SMILES CCOC(=O)C1=CNC=C1[1]
Boiling Point 291.8 ± 13.0 °C (at 760 Torr)
Flash Point 130.3 ± 19.8 °C
Density 1.139 ± 0.06 g/cm³

Synthesis of this compound

The synthesis of substituted pyrroles is a cornerstone of heterocyclic chemistry, with several named reactions providing access to this important scaffold. The Van Leusen pyrrole synthesis is a particularly relevant and powerful method for the preparation of pyrrole-3-carboxylates.[2][3] This reaction involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene.[2][3]

Van Leusen Pyrrole Synthesis: A Potential Synthetic Route

Van_Leusen_Synthesis cluster_reaction Reaction Pathway EA Ethyl acrylate Intermediate1 Michael Adduct EA->Intermediate1 + TosMIC, Base TosMIC Tosylmethyl isocyanide (TosMIC) Base Base (e.g., NaH, t-BuOK) Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular cyclization Intermediate1->Intermediate2 Product This compound Intermediate2->Product - Tosyl anion Intermediate2->Product Tosyl_anion p-Toluenesulfinate (leaving group)

Caption: Proposed Van Leusen synthesis of this compound.

Experimental Protocol (General Procedure based on Van Leusen Synthesis):

A detailed, validated protocol for this specific compound is not available in the provided search results. However, a general procedure for a Van Leusen pyrrole synthesis would involve the following steps:

  • Reaction Setup: A solution of an appropriate Michael acceptor (in this case, ethyl acrylate or a similar precursor) in a suitable aprotic solvent (e.g., DMSO, THF) is prepared under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: Tosylmethyl isocyanide (TosMIC) is added to the solution.

  • Base Addition: A strong base (e.g., sodium hydride, potassium tert-butoxide) is added portion-wise at a controlled temperature (often at or below room temperature) to initiate the reaction.

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched, typically with water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent.

  • Purification: The crude product is purified using standard techniques such as column chromatography on silica gel to afford the desired pyrrole-3-carboxylate.

Note: The specific reaction conditions, including the choice of base, solvent, temperature, and reaction time, would need to be optimized for the synthesis of this compound to achieve a good yield.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is crucial for its identification and characterization. While a complete set of spectra for the specific CAS number 37964-17-3 was not found in the provided search results, typical spectral features for similar pyrrole-3-carboxylate derivatives can be inferred.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrole ring protons, the ethyl group protons (a quartet and a triplet), and the N-H proton. The chemical shifts of the pyrrole protons would be indicative of their positions on the aromatic ring.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester, the carbons of the pyrrole ring, and the carbons of the ethyl group.

3.2. Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to:

  • N-H stretching of the pyrrole ring (typically in the region of 3200-3400 cm⁻¹).[4]

  • C=O stretching of the ester group (around 1680-1710 cm⁻¹).

  • C-N and C-C stretching vibrations of the pyrrole ring.[4]

3.3. Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (139.15 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group or other characteristic fragments of the pyrrole ring.

Applications in Drug Development

The pyrrole scaffold is a common motif in a multitude of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities.[5] While specific biological data for the unsubstituted this compound is limited in the provided search results, its derivatives have shown significant promise in various therapeutic areas, particularly in oncology.

4.1. Role as a Scaffold for Kinase Inhibitors

Many pyrrole-containing compounds have been identified as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer. The general workflow for identifying and characterizing such inhibitors is depicted below.

Kinase_Inhibitor_Workflow Start Compound Library (including Pyrrole Derivatives) Screening High-Throughput Screening (Biochemical Assays) Start->Screening Hit_ID Hit Identification Screening->Hit_ID Cell_Assay Cell-Based Assays (e.g., Cytotoxicity, Phosphorylation) Hit_ID->Cell_Assay Lead_Opt Lead Optimization (SAR Studies) Cell_Assay->Lead_Opt Preclinical Preclinical Studies (In vivo models) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: General workflow for kinase inhibitor drug discovery.

Derivatives of pyrrole-3-carboxylates are being actively investigated as inhibitors of various kinases, including:

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR signaling is a key strategy in anti-angiogenic cancer therapy.

  • Platelet-Derived Growth Factor Receptor (PDGFR): Aberrant PDGFR signaling is implicated in the growth of various tumors.

  • Other Tyrosine Kinases: The pyrrole scaffold provides a versatile platform for targeting a range of other kinases involved in cancer cell proliferation and survival.

4.2. Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of substituted pyrrole-3-carboxylate derivatives against various cancer cell lines.[6] The mechanism of action often involves the disruption of critical cellular processes, such as microtubule dynamics or the inhibition of key signaling pathways essential for tumor growth and survival.

4.3. EZH2 Inhibition

Recent research has explored pyrrole-3-carboxamide derivatives as inhibitors of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is often overexpressed in cancer and plays a role in epigenetic gene silencing. Inhibition of EZH2 can lead to the re-expression of tumor suppressor genes.

EZH2_Inhibition_Pathway EZH2 EZH2 (Histone Methyltransferase) H3K27 Histone H3 Lysine 27 (H3K27) EZH2->H3K27 Methylates H3K27me3 H3K27 Trimethylation (H3K27me3) H3K27->H3K27me3 TSG Tumor Suppressor Genes H3K27me3->TSG Binds to promoter of Gene_Silencing Gene Silencing TSG->Gene_Silencing Leads to Pyrrole_Deriv Pyrrole-3-carboxamide Derivative Pyrrole_Deriv->EZH2 Inhibits

Caption: Simplified EZH2 signaling pathway and inhibition by pyrrole derivatives.

Conclusion

This compound is a foundational molecule in the field of medicinal chemistry. While direct biological data on the unsubstituted compound is sparse, its importance as a synthetic intermediate is well-established. The pyrrole-3-carboxylate core is a key component in a variety of derivatives that exhibit potent anticancer and kinase-inhibiting activities. Further research into the synthesis and biological evaluation of novel derivatives based on this scaffold holds significant promise for the development of new and effective therapeutic agents. This technical guide serves as a valuable resource for researchers and drug development professionals working in this exciting and rapidly evolving area.

References

An In-depth Technical Guide to Ethyl 1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1H-pyrrole-3-carboxylate is a heterocyclic organic compound that belongs to the pyrrole class of molecules. Pyrroles are five-membered aromatic heterocycles containing a nitrogen atom and are fundamental scaffolds in a vast array of biologically active compounds, including natural products, pharmaceuticals, and agrochemicals. The presence of the ethyl carboxylate group at the 3-position of the pyrrole ring makes this compound a versatile building block in organic synthesis, particularly in the field of medicinal chemistry. Its structural features allow for further functionalization, leading to the creation of diverse molecular architectures with potential therapeutic applications. This guide provides a comprehensive overview of the molecular characteristics, synthesis, and significance of this compound in drug discovery and development.

Core Molecular and Physical Properties

This compound is characterized by the molecular formula C₇H₉NO₂ and a molecular weight of 139.15 g/mol .[1] The molecule consists of a pyrrole ring substituted with an ethyl ester group.

PropertyValueReference
Molecular Formula C₇H₉NO₂[1]
Molecular Weight 139.15 g/mol [1]
IUPAC Name This compound[1]
CAS Number 37964-17-3[1]
Physical Form Liquid or solid
Storage Temperature Room Temperature

Spectroscopic Data (Predicted)

Spectroscopy Predicted Characteristics
¹H NMR Ethyl group: Triplet around 1.3 ppm (CH₃), Quartet around 4.2 ppm (CH₂). Pyrrole ring: Multiplets in the range of 6.0-7.5 ppm for the three ring protons. A broad singlet for the N-H proton, typically above 8.0 ppm.
¹³C NMR Ethyl group: Signals around 14 ppm (CH₃) and 60 ppm (CH₂). Pyrrole ring: Signals in the aromatic region (100-130 ppm). Carbonyl group: Signal in the range of 160-170 ppm.
IR Spectroscopy N-H stretch: A broad band around 3300-3400 cm⁻¹. C-H stretch (aromatic and aliphatic): Bands in the range of 2850-3100 cm⁻¹. C=O stretch (ester): A strong, sharp peak around 1700-1730 cm⁻¹. C-O stretch: Bands in the range of 1000-1300 cm⁻¹.

Experimental Protocols: Synthesis of Pyrrole Carboxylates

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. Below is a generalized experimental protocol based on common methods for synthesizing pyrrole esters.

General Procedure for the Synthesis of Ethyl Pyrrole-2-carboxylate (A Representative Protocol):

This protocol describes the synthesis of a closely related isomer, which illustrates the general principles of pyrrole ester synthesis.

Part A: Synthesis of 2-Pyrrolyl Trichloromethyl Ketone

  • A solution of trichloroacetyl chloride (1.23 moles) in anhydrous diethyl ether (200 ml) is prepared in a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube.

  • Freshly distilled pyrrole (1.2 moles) in anhydrous ether (640 ml) is added to the stirred solution over 3 hours. The heat of the reaction will cause the mixture to reflux.

  • Following the addition, the mixture is stirred for an additional hour.

  • A solution of potassium carbonate (0.724 mole) in water (300 ml) is then slowly added.

  • The organic and aqueous layers are separated. The organic phase is dried with magnesium sulfate, treated with activated carbon, and filtered.

  • The solvent is removed by distillation, and the residue is dissolved in hexane.

  • The solution is cooled on ice to induce crystallization. The resulting solid is collected and washed with cold hexane to yield 2-pyrrolyl trichloromethyl ketone.

Part B: Synthesis of Ethyl Pyrrole-2-carboxylate

  • Sodium metal (0.44 g-atom) is dissolved in anhydrous ethanol (300 ml) in a three-necked, round-bottomed flask.

  • 2-Pyrrolyl trichloromethyl ketone (0.35 mole) is added portionwise over 10 minutes.

  • The solution is stirred for 30 minutes after the addition is complete and then concentrated to dryness using a rotary evaporator.

  • The residue is partitioned between ether and 3 N hydrochloric acid.

  • The ether layer is separated, and the aqueous layer is washed with ether.

  • The combined ether solutions are washed with a saturated sodium hydrogen carbonate solution, dried with magnesium sulfate, and concentrated by distillation.

  • The final product, ethyl pyrrole-2-carboxylate, is obtained by fractionation at reduced pressure.

Role in Drug Development and Medicinal Chemistry

Pyrrole derivatives, including this compound, are crucial intermediates in the synthesis of numerous pharmaceutical compounds. The pyrrole scaffold is a common feature in drugs with a wide range of biological activities.

Key Applications:

  • Anticancer Agents: Pyrrole-containing compounds are integral to the structure of several targeted cancer therapies. For instance, derivatives of ethyl pyrrole carboxylate are key building blocks for the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.

  • Enzyme Inhibitors: Certain pyrrole-3-carboxamide derivatives have been identified as inhibitors of EZH2 (Enhancer of zeste homolog 2), an enzyme often overexpressed in various cancers. Inhibition of EZH2 can lead to the reactivation of tumor suppressor genes.

  • Antitubercular and Antibacterial Agents: The pyrrole nucleus is a feature in compounds being investigated for their activity against Mycobacterium tuberculosis and other pathogenic bacteria.

  • Potassium-Competitive Acid Blockers (P-CABs): Substituted ethyl 1H-pyrrole-3-carboxylates are key intermediates in the synthesis of drugs like Vonoprazan, which is used to treat acid-related gastrointestinal disorders.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of pyrrole derivatives in a therapeutic context and a general workflow for their synthesis and evaluation.

anticancer_pathway cluster_synthesis Synthesis cluster_cellular_action Cellular Mechanism of Action Pyrrole_Derivative This compound (or derivative) Drug_Synthesis Multi-step Chemical Synthesis Pyrrole_Derivative->Drug_Synthesis Starting Material Active_Drug e.g., Sunitinib, EZH2 Inhibitor Drug_Synthesis->Active_Drug Yields Target_Enzyme Receptor Tyrosine Kinase or EZH2 Active_Drug->Target_Enzyme Inhibits Downstream_Signaling Proliferation & Angiogenesis Signaling Pathway Target_Enzyme->Downstream_Signaling Blocks Cellular_Response Decreased Tumor Growth & Proliferation Downstream_Signaling->Cellular_Response Leads to

Caption: Role of Pyrrole Derivatives in Anticancer Drug Action.

experimental_workflow Start Conceptualization & Design of Pyrrole Derivative Synthesis Chemical Synthesis (e.g., Paal-Knorr, Hantzsch) Start->Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Biological_Screening In Vitro Biological Assays (e.g., Cytotoxicity, Enzyme Inhibition) Characterization->Biological_Screening Lead_Optimization Structure-Activity Relationship (SAR) Studies & Lead Optimization Biological_Screening->Lead_Optimization End Candidate for Further Preclinical Development Lead_Optimization->End

Caption: General Workflow for Pyrrole-Based Drug Discovery.

Safety Information

As with any chemical substance, proper handling and safety precautions are essential when working with this compound and its derivatives.

Hazard InformationPrecautionary Measures
GHS Pictogram: GHS07 (Harmful)P280: Wear protective gloves/protective clothing/eye protection/face protection.
Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction)P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
Signal Word: WarningP302+P352: IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a valuable and versatile molecule in the field of organic and medicinal chemistry. Its straightforward structure, combined with the reactivity of the pyrrole ring and the ethyl ester functionality, makes it an important starting material and intermediate for the synthesis of a wide range of complex molecules. The continued exploration of pyrrole chemistry is likely to lead to the discovery of new therapeutic agents with improved efficacy and novel mechanisms of action, underscoring the enduring importance of this fundamental heterocyclic scaffold in drug development.

References

Spectroscopic Profile of Ethyl 1H-pyrrole-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 1H-pyrrole-3-carboxylate (CAS No: 37964-17-3), a key heterocyclic compound with applications in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for the characterization of this molecule. While specific, experimentally verified spectra for this compound are not widely available in public databases, this guide presents predicted data based on established principles of spectroscopy and analysis of structurally similar compounds.

Chemical Structure and Properties

This compound possesses a pyrrole ring functionalized with an ethyl carboxylate group at the 3-position. This structure gives rise to a characteristic spectroscopic signature.

  • Molecular Formula: C₇H₉NO₂

  • Molecular Weight: 139.15 g/mol

  • IUPAC Name: this compound

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the analysis of pyrrole and its derivatives and should be confirmed by experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0 - 8.5br s1HN-H
~7.2 - 7.4m1HPyrrole C2-H
~6.6 - 6.8m1HPyrrole C5-H
~6.1 - 6.3m1HPyrrole C4-H
4.25q2H-OCH₂CH₃
1.33t3H-OCH₂CH₃

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~165C=O
~125Pyrrole C2
~120Pyrrole C5
~115Pyrrole C3
~108Pyrrole C4
~60-OCH₂CH₃
~14-OCH₂CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, BroadN-H Stretch
~3100-2900MediumC-H Stretch (Aromatic/Alkyl)
~1700StrongC=O Stretch (Ester)
~1550MediumC=C Stretch (Pyrrole Ring)
~1200StrongC-O Stretch (Ester)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zInterpretation
139[M]⁺ (Molecular Ion)
110[M - C₂H₅]⁺ or [M - CHO]⁺
94[M - OC₂H₅]⁺
66[Pyrrole Ring Fragmentation]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

IR Spectroscopy
  • Sample Preparation (Thin Film): If the sample is a liquid or a low-melting solid, a neat spectrum can be obtained by placing a drop of the compound between two KBr or NaCl plates.

  • Sample Preparation (KBr Pellet): If the sample is a solid, grind a small amount (1-2 mg) with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound (typically in methanol or acetonitrile) into the mass spectrometer. Common ionization techniques include Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum, ensuring a mass range that encompasses the molecular weight of the compound is scanned. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of an organic compound like this compound.

Spectroscopic_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Spectroscopic Analysis cluster_processing 3. Data Processing & Interpretation cluster_elucidation 4. Structure Confirmation Prep Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR MS Mass Spectrometry Prep->MS Process Spectral Data Analysis (Peak Picking, Integration, Fragmentation Analysis) NMR->Process IR->Process MS->Process Elucidate Structure Elucidation & Verification Process->Elucidate

Caption: A generalized workflow for the spectroscopic characterization of organic compounds.

This guide serves as a foundational resource for the spectroscopic properties of this compound. It is recommended that researchers generate their own analytical data for this compound to ensure accuracy for their specific applications.

The Diverse Biological Activities of Ethyl 1H-pyrrole-3-carboxylate Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ethyl 1H-pyrrole-3-carboxylate scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the significant therapeutic potential of these compounds, focusing on their anticancer, antimicrobial, and enzyme-inhibitory properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to facilitate further research and drug development efforts.

Anticancer Activity

Derivatives of this compound have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The mechanisms of action are diverse, ranging from the inhibition of tubulin polymerization to the modulation of key enzymes involved in epigenetic regulation and immune signaling.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activities of selected this compound derivatives.

Derivative ClassCompoundCancer Cell LineAssayActivity (IC₅₀/EC₅₀ in µM)Reference
Ethyl-2-amino-pyrrole-3-carboxylatesEAPC-20SK-LMS-1 (leiomyosarcoma)MTSNot specified, significant inhibition[1]
EAPC-24RD (rhabdomyosarcoma)MTSNot specified, significant inhibition[1]
EAPC-20GIST-T1 (gastrointestinal stromal tumor)MTSNot specified, significant inhibition[1]
EAPC-24A-673 (Ewing's sarcoma)MTSNot specified, significant inhibition[1]
EAPC-20U-2 OS (osteosarcoma)MTSNot specified, significant inhibition[1]
Pyrrole-3-carboxamide DerivativesDM-01K562 (chronic myelogenous leukemia)Cellular AssayPotent EZH2 inhibition[2]
1H-Pyrrole-3-carbonitrile Derivatives7FTHP1 (acute monocytic leukemia)Reporter AssayComparable to SR-717 (STING agonist)[3][4]
7PTHP1 (acute monocytic leukemia)Reporter AssayComparable to SR-717 (STING agonist)[3][4]
7RTHP1 (acute monocytic leukemia)Reporter AssayComparable to SR-717 (STING agonist)[3][4]
Signaling Pathways in Anticancer Activity

Certain ethyl-2-amino-pyrrole-3-carboxylate derivatives exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization. This leads to a G2/M phase cell cycle arrest and subsequent induction of apoptosis.

Tubulin_Inhibition_Pathway Derivative Ethyl-2-amino-pyrrole-3-carboxylate Derivative Tubulin Tubulin Dimers Derivative->Tubulin Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization G2M_Arrest G2/M Cell Cycle Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Inhibition of Tubulin Polymerization Pathway

Pyrrole-3-carboxamide derivatives have been identified as inhibitors of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. Inhibition of EZH2 leads to the reactivation of tumor suppressor genes, thereby impeding cancer cell proliferation.

EZH2_Inhibition_Pathway Derivative Pyrrole-3-carboxamide Derivative EZH2 EZH2 Derivative->EZH2 Inhibits H3K27me3 Histone H3 Lysine 27 Trimethylation (H3K27me3) EZH2->H3K27me3 Catalyzes TumorSuppressor Tumor Suppressor Genes H3K27me3->TumorSuppressor Silences Transcription Gene Transcription TumorSuppressor->Transcription Leads to Cancer_Suppression Cancer Suppression Transcription->Cancer_Suppression Results in

EZH2 Inhibition Signaling Pathway

1H-Pyrrole-3-carbonitrile derivatives have been shown to act as agonists of the Stimulator of Interferon Genes (STING) receptor. Activation of the cGAS-STING pathway triggers an innate immune response, leading to the production of type I interferons and other cytokines that can help in tumor eradication.

STING_Agonism_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus Derivative 1H-Pyrrole-3-carbonitrile Derivative (STING Agonist) STING STING Derivative->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerizes IFN_Genes Interferon Genes pIRF3->IFN_Genes Translocates & Activates Transcription Type_I_IFN Type I Interferons IFN_Genes->Type_I_IFN Expression Antitumor_Immunity Antitumor Immunity Type_I_IFN->Antitumor_Immunity Promotes MTT_Assay_Workflow A Seed cells in 96-well plate B Treat cells with pyrrole derivatives A->B C Add MTT reagent B->C D Incubate (2-4 hours) C->D E Solubilize formazan crystals (e.g., with DMSO) D->E F Measure absorbance (570 nm) E->F G Calculate % viability and IC50 F->G

References

Ethyl 1H-pyrrole-3-carboxylate: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 1H-pyrrole-3-carboxylate is a pivotal heterocyclic building block in the field of organic synthesis, prized for its versatile reactivity and its presence in the core structure of numerous biologically active compounds. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a focus on practical experimental protocols and quantitative data to support synthetic planning and execution.

Physicochemical and Spectroscopic Data

A foundational understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₇H₉NO₂[1]
Molecular Weight 139.15 g/mol [1]
CAS Number 37964-17-3[1][2]
Physical Form Liquid or solid[2]
Storage Temperature Room Temperature[2]
Purity 98%[2]

Spectroscopic Data:

TechniqueDataReference
¹H NMR The proton NMR spectrum provides characteristic signals for the pyrrole ring protons and the ethyl ester group.[3][4]
¹³C NMR The carbon NMR spectrum shows distinct peaks for the five carbons of the pyrrole ring and the two carbons of the ethyl group.[3][4]
IR Spectroscopy The infrared spectrum displays key absorption bands corresponding to the N-H, C=O (ester), and C-H bonds.[3]
Mass Spectrometry The mass spectrum confirms the molecular weight of the compound.[5]

Synthesis of this compound

The synthesis of substituted ethyl 1H-pyrrole-3-carboxylates is well-documented, often involving multicomponent reactions. For instance, the synthesis of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester can be achieved through the reaction of 2-bromopropanal, ethyl acetoacetate, and ammonia water.[6] Another approach involves the decarboxylation of 4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid at high temperatures.[7]

Key Reactions and Synthetic Utility

The reactivity of the pyrrole ring in this compound allows for a variety of synthetic transformations at the nitrogen atom and the carbon atoms of the ring. The electron-withdrawing nature of the ethyl carboxylate group at the 3-position influences the regioselectivity of these reactions.

N-Functionalization

The nitrogen atom of the pyrrole ring can be readily functionalized through various reactions, including alkylation and acylation.

N-Alkylation: The pyrrole nitrogen can be alkylated using alkyl halides in the presence of a base. This reaction provides a straightforward method for introducing a wide range of substituents at the N-1 position.

N_Alkylation Pyrrole This compound Reagents R-X, Base Pyrrole->Reagents Product Ethyl 1-alkyl-1H-pyrrole-3-carboxylate Reagents->Product

N-Alkylation of this compound.
C-Functionalization

The carbon atoms of the pyrrole ring are susceptible to electrophilic substitution reactions, with the regioselectivity being influenced by the existing substituent.

Vilsmeier-Haack Formylation: This reaction introduces a formyl group onto the pyrrole ring, typically at the electron-rich C-2 or C-5 positions.[8][9] The Vilsmeier reagent, generated in situ from DMF and POCl₃, acts as the electrophile.[9] The regioselectivity can be controlled by the steric bulk of substituents on the nitrogen atom.[10][11]

Vilsmeier_Haack Pyrrole This compound Reagents POCl₃, DMF Pyrrole->Reagents Product Ethyl 2-formyl-1H-pyrrole-3-carboxylate or Ethyl 5-formyl-1H-pyrrole-3-carboxylate Reagents->Product

Vilsmeier-Haack formylation of the pyrrole.

Friedel-Crafts Acylation: This reaction allows for the introduction of an acyl group onto the pyrrole ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[12][13] The position of acylation is dependent on the reaction conditions and the nature of any N-substituent.

Friedel_Crafts Pyrrole This compound Reagents RCOCl, Lewis Acid Pyrrole->Reagents Product Ethyl C-acyl-1H-pyrrole-3-carboxylate Reagents->Product

Friedel-Crafts acylation of the pyrrole.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.[14] Halogenated derivatives of this compound can be coupled with boronic acids to introduce aryl or vinyl substituents.[15][16]

Suzuki_Coupling BromoPyrrole Ethyl bromo-1H-pyrrole-3-carboxylate Reagents R-B(OH)₂, Pd catalyst, Base BromoPyrrole->Reagents Product Ethyl aryl/vinyl-1H-pyrrole-3-carboxylate Reagents->Product

Suzuki-Miyaura coupling of a bromo-pyrrole derivative.

Diels-Alder Reaction: The pyrrole ring can participate as a diene in Diels-Alder reactions, although its aromatic character can reduce its reactivity.[17][18][19][20] The reaction typically requires activated dienophiles and can be facilitated by Lewis acid catalysis or high pressure.[17][19]

Diels_Alder Pyrrole This compound (Diene) Dienophile Dienophile Pyrrole->Dienophile Product Cycloadduct Dienophile->Product

Diels-Alder reaction with a pyrrole diene.

Applications in Drug Discovery and Development

Derivatives of this compound are key intermediates in the synthesis of several pharmaceuticals. For example, ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate is a crucial precursor for the potassium-competitive acid blocker Vonoprazan.[21] Furthermore, various pyrrole derivatives have shown promising biological activities, including antimicrobial and anticancer properties.[22][23][24][25][26][27][28][29][30]

Experimental Protocols

General Procedure for the Synthesis of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester:

A detailed protocol for a related substituted pyrrole provides insight into the general methodology. In a multi-necked round-bottom flask equipped with a mechanical stirrer and other necessary apparatus, 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester is dissolved in isopropanol at room temperature.[7] Concentrated hydrochloric acid is then added slowly.[7] The reaction mixture is subsequently heated to 45-50 °C until the cessation of gas evolution, as monitored by thin-layer chromatography (TLC).[7] After cooling, the reaction is quenched in an ice-water bath, and the product is isolated by filtration and dried.[7] A yield of 77.3% with >96% HPLC purity has been reported for this specific transformation.[7]

General Procedure for Friedel-Crafts Acylation:

To a solution of the pyrrole substrate in a dry, inert solvent such as dichloromethane (DCM) under a nitrogen atmosphere, a Lewis acid (e.g., AlCl₃) is added at 0 °C. The desired acyl chloride is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for several hours. The reaction is quenched by pouring it into a mixture of ice and dilute HCl. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The product is purified by column chromatography.

General Procedure for Suzuki-Miyaura Coupling:

A mixture of the bromo-substituted ethyl pyrrole-3-carboxylate, a boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water) is heated under a nitrogen atmosphere. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its rich chemistry allows for the construction of a diverse array of complex molecules, including those with significant pharmacological activity. The detailed understanding of its properties and reactivity, as outlined in this guide, is crucial for its effective utilization in research and development, particularly in the pharmaceutical industry.

References

The Synthesis of Pyrrole-3-Carboxylates: A Journey from Classical Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrole ring, a fundamental scaffold in a vast array of natural products and pharmaceuticals, has captivated chemists for over a century. Among its derivatives, pyrrole-3-carboxylates are of particular significance, serving as key intermediates in the synthesis of numerous biologically active molecules. This technical guide provides a comprehensive overview of the discovery and historical development of synthetic routes to pyrrole-3-carboxylates, detailing the seminal contributions of Hantzsch, Paal, and Knorr, and tracing the evolution of these methods to contemporary applications in drug discovery and development.

A Historical Perspective: The Pioneers of Pyrrole Synthesis

The latter half of the 19th century was a period of profound advancement in organic chemistry, with the elucidation of aromatic structures and the development of novel synthetic methodologies. It was during this era that the foundational methods for constructing the pyrrole ring were established.

The Hantzsch pyrrole synthesis , first reported by the German chemist Arthur Hantzsch in 1890, is a versatile method for the preparation of substituted pyrroles.[1][2][3][4] This reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[1] The use of a β-ketoester as a starting material directly leads to the formation of a pyrrole-3-carboxylate derivative, making this reaction of central importance to this guide. Hantzsch's work provided a rational and predictable approach to pyrrole synthesis, a significant improvement over earlier methods that often resulted in complex mixtures.[5]

Independently and almost concurrently, German chemists Carl Paal and Ludwig Knorr also made pivotal contributions to pyrrole synthesis. The Paal-Knorr synthesis , reported in 1884, involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine to yield a pyrrole.[6][7][8][9][10] While not exclusively for pyrrole-3-carboxylates, this method can be adapted to produce these compounds if the appropriate 1,4-dicarbonyl precursor is used.

Ludwig Knorr, in 1884, also developed the Knorr pyrrole synthesis , a reaction between an α-amino-ketone and a compound with an active methylene group, such as a β-ketoester.[11][12][13] This method is particularly famous for the synthesis of "Knorr's pyrrole," diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate, and has been a cornerstone in the synthesis of porphyrins and other polypyrrolic structures.[11][14][15]

These classical methods, born out of the meticulous investigations of these pioneers, laid the groundwork for over a century of research and development in pyrrole chemistry, and their principles continue to be applied and adapted in modern synthetic laboratories.

Core Synthetic Methodologies: Mechanisms and Protocols

The enduring utility of these classical syntheses lies in their robustness and adaptability. Understanding their mechanisms and experimental protocols is crucial for any researcher working with pyrrole-containing compounds.

The Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is a three-component reaction that proceeds through the initial formation of an enamine from the β-ketoester and ammonia or a primary amine. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration yield the final pyrrole product.

// Reactants beta_ketoester [label="β-Ketoester", fillcolor="#F1F3F4", fontcolor="#202124"]; alpha_haloketone [label="α-Haloketone", fillcolor="#F1F3F4", fontcolor="#202124"]; amine [label="Ammonia/Primary Amine", fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediates enamine [label="Enamine\nIntermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; addition_product [label="Addition Product", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; cyclized_intermediate [label="Cyclized Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Product pyrrole [label="Pyrrole-3-carboxylate", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges beta_ketoester -> enamine [label="+ Amine", color="#4285F4"]; amine -> enamine [color="#4285F4"]; enamine -> addition_product [label="+ α-Haloketone", color="#EA4335"]; alpha_haloketone -> addition_product [color="#EA4335"]; addition_product -> cyclized_intermediate [label="Intramolecular\nCyclization", color="#4285F4"]; cyclized_intermediate -> pyrrole [label="- H₂O", color="#34A853"]; } .enddot Caption: Mechanism of the Hantzsch Pyrrole Synthesis.

Experimental Protocol: Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (Adapted from literature)

A typical procedure involves the dropwise addition of an α-haloaldehyde, such as 2-bromopropanal, to a stirred solution of ethyl acetoacetate and aqueous ammonia in a suitable solvent like ethanol. The reaction is often carried out at or below room temperature and then gently heated to drive the reaction to completion. The product is then isolated by extraction and purified by crystallization or chromatography.

Reactant/ReagentMolar RatioNotes
Ethyl acetoacetate1
2-Bromopropanal1Can be prepared in situ from propionaldehyde and bromine.
Aqueous AmmoniaExcessActs as both reactant and base.
EthanolSolvent

For detailed stoichiometry and reaction conditions, refer to specific literature procedures.

The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a more direct condensation reaction. The mechanism involves the formation of a hemiaminal upon the attack of the amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. A second intramolecular attack by the nitrogen on the other carbonyl group, followed by dehydration, leads to the formation of the pyrrole ring.[7]

// Reactants dicarbonyl [label="1,4-Dicarbonyl\nCompound", fillcolor="#F1F3F4", fontcolor="#202124"]; amine [label="Ammonia/Primary Amine", fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediates hemiaminal [label="Hemiaminal\nIntermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; dihydroxytetrahydropyrrole [label="2,5-Dihydroxytetrahydropyrrole\nDerivative", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Product pyrrole [label="Substituted Pyrrole", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges dicarbonyl -> hemiaminal [label="+ Amine", color="#4285F4"]; amine -> hemiaminal [color="#4285F4"]; hemiaminal -> dihydroxytetrahydropyrrole [label="Intramolecular\nAttack", color="#EA4335"]; dihydroxytetrahydropyrrole -> pyrrole [label="- 2 H₂O", color="#34A853"]; } .enddot Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.

Experimental Protocol: General Procedure for Paal-Knorr Synthesis

A 1,4-dicarbonyl compound is typically heated with an excess of a primary amine or an ammonium salt (like ammonium acetate) in a solvent such as acetic acid or ethanol.[6] The reaction mixture is refluxed for a period of time, after which the solvent is removed, and the product is isolated and purified. The use of microwave irradiation has been shown to significantly reduce reaction times.[16]

Reactant/ReagentMolar RatioNotes
1,4-Dicarbonyl Compound1
Primary Amine or Ammonia SourceExcess
Acetic Acid or other catalystCatalytic to SolventWeakly acidic conditions are often optimal.[6]
The Knorr Pyrrole Synthesis

The Knorr synthesis for pyrrole-3,5-dicarboxylates involves the in situ generation of an α-amino-β-ketoester, which then condenses with a second molecule of the β-ketoester. The α-amino-β-ketoester is typically formed by the reduction of an α-oximino-β-ketoester.

// Reactants ketoester1 [label="β-Ketoester (1 eq)", fillcolor="#F1F3F4", fontcolor="#202124"]; nitrosating_agent [label="Nitrosating Agent\n(e.g., NaNO₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; reducing_agent [label="Reducing Agent\n(e.g., Zn/AcOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; ketoester2 [label="β-Ketoester (1 eq)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediates oximino [label="α-Oximino-β-ketoester", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; amino [label="α-Amino-β-ketoester", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; condensation_product [label="Condensation Product", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Product pyrrole [label="Pyrrole-3,5-dicarboxylate", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges ketoester1 -> oximino [label="+ Nitrosating Agent", color="#4285F4"]; nitrosating_agent -> oximino [color="#4285F4"]; oximino -> amino [label="+ Reducing Agent", color="#EA4335"]; reducing_agent -> amino [color="#EA4335"]; amino -> condensation_product [label="+ β-Ketoester", color="#4285F4"]; ketoester2 -> condensation_product [color="#4285F4"]; condensation_product -> pyrrole [label="Cyclization & -H₂O", color="#34A853"]; } .enddot Caption: Mechanism of the Knorr Pyrrole Synthesis.

Experimental Protocol: Synthesis of Diethyl 2,4-dimethyl-3,5-dicarbethoxypyrrole ("Knorr's Pyrrole") [15]

In a flask equipped for cooling and stirring, ethyl acetoacetate is dissolved in glacial acetic acid. A solution of sodium nitrite in water is added dropwise while maintaining a low temperature (5-7 °C).[14] After the addition, zinc dust is added in portions, leading to an exothermic reaction that may require cooling to control.[11][14] The mixture is then heated to reflux, followed by pouring it into water to precipitate the product.[14] The crude product is collected by filtration and recrystallized from ethanol.[14]

Reactant/ReagentMolar RatioNotes
Ethyl acetoacetate2
Sodium Nitrite1
Zinc Dust2Should be of high purity.[15]
Glacial Acetic AcidSolvent and Reactant

Modern Innovations in Pyrrole-3-Carboxylate Synthesis

While the classical methods remain highly relevant, modern organic synthesis has driven the development of more efficient, versatile, and environmentally friendly approaches to pyrrole-3-carboxylates.

Solid-Phase Synthesis: The Hantzsch reaction has been successfully adapted to solid-phase synthesis, allowing for the generation of pyrrole libraries for high-throughput screening.[17] In this approach, the β-ketoester is attached to a solid support, and the subsequent reaction steps are carried out before cleaving the final pyrrole product from the resin.[17]

Continuous Flow Synthesis: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. The Hantzsch synthesis of pyrrole-3-carboxylic acids has been efficiently performed in a continuous flow microreactor system.[18][19][20] This method allows for rapid optimization of reaction conditions and can provide higher yields in shorter reaction times compared to batch synthesis.[18][20]

// Steps reactants [label="Reactant Preparation\n(e.g., β-ketoester, α-haloketone, amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Reaction Setup\n(Batch or Flow)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; monitoring [label="Reaction Monitoring\n(TLC, LC-MS)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Work-up\n(Extraction, Washing)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; purification [label="Purification\n(Crystallization, Chromatography)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; characterization [label="Characterization\n(NMR, MS, m.p.)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges reactants -> reaction [color="#4285F4"]; reaction -> monitoring [color="#EA4335"]; monitoring -> reaction [label="Adjust conditions", style=dashed, color="#5F6368"]; reaction -> workup [label="Reaction complete", color="#4285F4"]; workup -> purification [color="#4285F4"]; purification -> characterization [color="#34A853"]; } .enddot Caption: General Experimental Workflow for Pyrrole Synthesis.

The Role of Pyrrole-3-Carboxylates in Drug Discovery and Signaling Pathways

The pyrrole-3-carboxylate scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents.[21][22][23][24][25][26] Its versatility allows for the introduction of diverse substituents, enabling the fine-tuning of pharmacological properties.

One notable area of application is in the development of kinase inhibitors . Sunitinib, for example, is a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy, and its synthesis involves a pyrrole-3-carboxamide intermediate.[22] Kinase signaling pathways are crucial for cell growth, proliferation, and differentiation, and their dysregulation is a hallmark of many cancers. By inhibiting specific kinases, drugs like Sunitinib can block these aberrant signaling cascades.

Pyrrole derivatives have also been investigated as inhibitors of the Hedgehog signaling pathway , which plays a critical role in embryonic development and has been implicated in the progression of certain cancers.[27] Some synthetic pyrrole compounds have been shown to inhibit tubulin polymerization and suppress Hedgehog signaling, demonstrating their potential as anticancer agents.[27]

Furthermore, pyrrole-3-carboxamide derivatives have been designed as inhibitors of EZH2 (enhancer of zeste homolog 2) , an enzyme that is often overexpressed in malignant tumors and plays a role in silencing tumor suppressor genes.[28]

// Components growth_factor [label="Growth Factor", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; receptor_tyrosine_kinase [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#FBBC05", fontcolor="#202124"]; pyrrole_inhibitor [label="Pyrrole-based\nKinase Inhibitor\n(e.g., Sunitinib)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; downstream_signaling [label="Downstream Signaling\n(e.g., RAS-MAPK, PI3K-Akt)", fillcolor="#FBBC05", fontcolor="#202124"]; cellular_response [label="Cellular Response\n(Proliferation, Survival)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; apoptosis [label="Apoptosis", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges growth_factor -> receptor_tyrosine_kinase [label="Binds and activates", color="#4285F4"]; receptor_tyrosine_kinase -> downstream_signaling [label="Phosphorylation cascade", color="#4285F4"]; downstream_signaling -> cellular_response [color="#4285F4"]; pyrrole_inhibitor -> receptor_tyrosine_kinase [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; cellular_response -> apoptosis [label="Inhibition leads to", color="#5F6368", style=dashed]; } .enddot Caption: Role of Pyrrole-based Kinase Inhibitors in Signaling.

Quantitative Data Summary

The yields of these classical pyrrole syntheses can vary significantly depending on the specific substrates and reaction conditions employed. The following tables provide a summary of representative yields reported in the literature.

Table 1: Representative Yields for the Hantzsch Pyrrole Synthesis [5][18][29]

β-Ketoesterα-HaloketoneAmineProductYield (%)
Ethyl acetoacetateChloroacetoneAmmoniaEthyl 2,5-dimethylpyrrole-3-carboxylate26
Ethyl acetoacetate2-BromobutanalAmmoniaEthyl 2-ethyl-4-methylpyrrole-3-carboxylate49
t-Butyl acetoacetateBromoacetaldehydeBenzylaminet-Butyl 1-benzyl-2-methylpyrrole-3-carboxylate76
Ethyl acetoacetateα-BromoacetophenoneBenzylamineEthyl 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate81 (flow)

Table 2: Representative Yields for the Paal-Knorr Pyrrole Synthesis [6]

1,4-Dicarbonyl CompoundAmineCatalystYield (%)
2,5-HexanedioneAnilineAcetic Acid>60
2,5-HexanedioneAmmonium AcetateNone>60
2,5-DimethoxytetrahydrofuranSulfonamidesIron(III) chlorideGood to Excellent
DiketonesAminesSilica sulfuric acidup to 98

Table 3: Representative Yields for the Knorr Pyrrole Synthesis [11]

β-Ketoesterα-Amino-ketone precursorProductYield (%)
Ethyl acetoacetateEthyl 2-oximinoacetoacetateDiethyl 3,5-dimethylpyrrole-2,4-dicarboxylateHigh
t-Butyl acetoacetate(from appropriate oxime)Di-t-butyl 3,5-dimethylpyrrole-2,4-dicarboxylate~80

Conclusion

From their discovery in the late 19th century to their indispensable role in modern drug development, the syntheses of pyrrole-3-carboxylates have a rich and evolving history. The foundational work of Hantzsch, Paal, and Knorr provided the chemical community with robust and versatile methods for constructing this important heterocyclic scaffold. Over the decades, these classical reactions have been refined and adapted, with modern innovations such as solid-phase and continuous flow synthesis offering enhanced efficiency and scalability. The continued prevalence of the pyrrole-3-carboxylate core in cutting-edge pharmaceuticals underscores the enduring legacy of these pioneering discoveries and highlights the ongoing importance of this area of synthetic chemistry for the advancement of science and medicine.

References

An In-depth Technical Guide to Ethyl 1H-pyrrole-3-carboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1H-pyrrole-3-carboxylate is a heterocyclic organic compound that serves as a versatile building block in the synthesis of a wide array of more complex molecules. Its pyrrole core, a five-membered aromatic heterocycle containing a nitrogen atom, is a common motif in numerous biologically active compounds and pharmaceutical drugs. This technical guide provides a comprehensive overview of the IUPAC nomenclature, synonyms, physicochemical properties, synthesis protocols, and key applications of this compound, with a particular focus on its role in medicinal chemistry and drug development.

Chemical Identity and Nomenclature

The compound with the formal name This compound is a well-documented chemical entity.[1][2] Its structure consists of a pyrrole ring substituted with an ethoxycarbonyl group at the 3-position.

IUPAC Name: this compound[1]

Synonyms:

  • 1H-pyrrole-3-carboxylic acid ethyl ester[1]

  • Ethyl pyrrole-3-carboxylate[1]

  • 3-Carbethoxypyrrole

  • 3-Ethoxycarbonylpyrrole

Physicochemical Properties

A summary of the key physicochemical properties of this compound and some of its common derivatives is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueReference
Molecular Formula C₇H₉NO₂[1]
Molecular Weight 139.15 g/mol [1]
CAS Number 37964-17-3[1]
Appearance Liquid or solid
Melting Point 118 °C
Boiling Point 291.8±13.0 °C (at 760 Torr)
Flash Point 118 °C[3]
InChI Key ICJYWDHNTMJKFP-UHFFFAOYSA-N[1][2]
SMILES CCOC(=O)C1=CNC=C1[1]

Synthesis and Experimental Protocols

While specific, detailed contemporary protocols for the direct synthesis of this compound are not extensively published in readily available literature, its synthesis can be inferred from established methods for preparing substituted pyrrole carboxylates. A general and illustrative experimental protocol, adapted from the synthesis of a related derivative, Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, is provided below.[4] This method involves a ring-closure reaction.

Representative Synthesis of a Pyrrole-3-carboxylate Derivative

This protocol describes the synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate from 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid.

Materials:

  • 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

  • High-temperature oil bath

  • Round-bottom flask

  • Vacuum pump

Procedure:

  • Place 5.0 g (25.0 mmol) of 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid into a round-bottom flask.

  • Heat the flask in an oil bath to 200-210 °C.

  • Continue heating for approximately 12 minutes, during which the reactant will melt and evolve carbon dioxide.

  • Once gas evolution ceases, remove the flask from the oil bath and allow it to cool to room temperature.

  • Dry the resulting solid under vacuum to yield the product.

This decarboxylation reaction is a common strategy for the synthesis of substituted pyrroles. For the synthesis of the unsubstituted this compound, alternative strategies starting from different precursors would be employed, though the fundamental principles of pyrrole ring formation or modification would apply.

Applications in Organic Synthesis and Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of various pharmaceutical compounds. The pyrrole scaffold is a key component in a range of drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antibacterial agents.[5][6][7]

Derivatives of this compound are integral to the synthesis of several modern drugs. For instance, Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate is a key intermediate in the production of Vonoprazan, a potassium-competitive acid blocker used for treating acid-related gastrointestinal disorders.[8] Furthermore, other substituted pyrrole carboxylates, such as Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate, are crucial in the synthesis of Sunitinib malate, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[9]

The general workflow for the utilization of this compound as a building block in drug development is illustrated in the diagram below.

G General Workflow for the Application of this compound in Drug Development cluster_0 Synthesis of Core Intermediate cluster_1 Functionalization and Derivatization cluster_2 Development of Active Pharmaceutical Ingredient (API) cluster_3 Drug Formulation and Application Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Reaction Intermediate This compound Synthesis->Intermediate Purification Functionalization Further Reactions (e.g., N-alkylation, formylation, etc.) Intermediate->Functionalization Chemical Modification Derivative Substituted Pyrrole Derivative Functionalization->Derivative Coupling Coupling with other moieties Derivative->Coupling API Active Pharmaceutical Ingredient (API) Coupling->API Formulation Formulation Studies API->Formulation Drug Final Drug Product Formulation->Drug

Caption: A generalized workflow illustrating the role of this compound as a key intermediate in the synthesis of pharmaceutical drugs.

Biological Activity and Signaling Pathways

While this compound itself is primarily recognized as a synthetic intermediate, the broader class of pyrrole-containing compounds exhibits a wide spectrum of biological activities. The pyrrole ring is a privileged scaffold in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds.

Pyrrole derivatives have been reported to act as:

  • Anticancer agents: By inhibiting various protein kinases and other enzymes involved in cell proliferation and survival.[5][7]

  • Anti-inflammatory agents: Through the modulation of inflammatory pathways.[6]

  • Antibacterial and antifungal agents: By disrupting microbial cell processes.

The specific biological activity and the signaling pathways modulated are highly dependent on the nature and position of the substituents on the pyrrole ring. For example, the anticancer activity of Sunitinib, which is synthesized from a pyrrole carboxylate derivative, arises from its inhibition of multiple receptor tyrosine kinases (RTKs) such as vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). This inhibition blocks downstream signaling pathways that are critical for tumor growth and angiogenesis.

A simplified representation of a generic signaling pathway that can be targeted by drugs derived from pyrrole-based scaffolds is depicted below.

G Generic Kinase Signaling Pathway Targeted by Pyrrole-Derived Inhibitors Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds to Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK pathway) Receptor->Signaling_Cascade Activates Cellular_Response Cellular Responses (Proliferation, Survival, Angiogenesis) Signaling_Cascade->Cellular_Response Leads to Inhibitor Pyrrole-Derived Kinase Inhibitor (e.g., Sunitinib) Inhibitor->Receptor Inhibits

References

An In-depth Technical Guide to the Physical Properties of Ethyl 1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the known physical properties of Ethyl 1H-pyrrole-3-carboxylate, with a specific focus on its melting and boiling points. This document is intended for researchers, scientists, and professionals in the field of drug development who require accurate physical data and experimental methodologies.

Physical Properties of this compound and Related Compounds

For comparative purposes, the physical properties of closely related pyrrole-3-carboxylate derivatives are summarized in the table below. These data can serve as a useful reference for estimating the properties of the title compound.

CompoundMolecular FormulaMelting Point (°C)Boiling Point (°C)
This compoundC₇H₉NO₂Not explicitly reported; physical form is liquid or solid[1].Not explicitly reported.
Mthis compoundC₆H₇NO₂85-89Not reported.
Ethyl 2-methyl-1H-pyrrole-3-carboxylateC₈H₁₁NO₂78-79[2]289.7 ± 20.0 (Predicted)[2]
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylateC₉H₁₃NO₂Not reported.291.0 (564.2 K)[3]

Experimental Protocols for Physical Property Determination

While specific experimental protocols for this compound were not found, standard methodologies for determining the melting and boiling points of organic compounds are well-established. These procedures are applicable for obtaining accurate physical data for the compound of interest.

2.1. Melting Point Determination (Capillary Method)

The melting point of a solid organic compound is a key indicator of its purity and is defined as the temperature at which the solid and liquid phases are in equilibrium.[4] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.[5]

Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, which is sealed at one end.[6][7]

  • Apparatus Setup: The capillary tube is attached to a thermometer, and both are placed in a heating bath (e.g., a Thiele tube with mineral oil or a modern melting point apparatus with a heated metal block).[6]

  • Heating: The heating bath is heated slowly and steadily, at a rate of approximately 1-2°C per minute as the expected melting point is approached.

  • Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which the substance is completely molten are recorded. This range represents the melting point of the sample.[6][7]

2.2. Boiling Point Determination (Microscale Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external atmospheric pressure.[8][9] For small quantities of a substance, the microscale capillary method is a common and efficient technique.

Methodology:

  • Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube or fusion tube.[9][10]

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[9][10]

  • Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable heating bath, such as a Thiele tube.[10]

  • Heating and Observation: The apparatus is heated until a continuous stream of bubbles emerges from the open end of the inverted capillary tube.[10] The heat source is then removed, and the apparatus is allowed to cool.

  • Boiling Point Reading: The temperature at which the liquid begins to enter the inverted capillary tube is recorded as the boiling point.[10]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of a compound's melting point using the capillary method.

MeltingPointWorkflow start Start prep_sample Prepare Sample: - Dry and powder the compound - Pack into capillary tube start->prep_sample setup_apparatus Set up Apparatus: - Attach capillary to thermometer - Place in heating bath prep_sample->setup_apparatus heat_slowly Heat Slowly (~1-2°C/min) setup_apparatus->heat_slowly observe_melting Observe Melting heat_slowly->observe_melting record_t1 Record T1: Temperature at which melting begins observe_melting->record_t1 Melting starts record_t2 Record T2: Temperature at which melting is complete observe_melting->record_t2 Melting complete record_t1->observe_melting calculate_range Determine Melting Range (T1 - T2) record_t2->calculate_range end End calculate_range->end

Caption: Workflow for Melting Point Determination.

References

Methodological & Application

Synthesis of Substituted Ethyl 1H-pyrrole-3-carboxylates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of substituted ethyl 1H-pyrrole-3-carboxylates, a core scaffold in many biologically active compounds. The following sections outline prominent synthetic methodologies, including the Paal-Knorr and Hantzsch syntheses, complete with detailed experimental procedures, tabulated quantitative data for diverse substrates, and visualizations of reaction mechanisms and workflows.

Paal-Knorr Synthesis of Substituted Ethyl 1H-pyrrole-3-carboxylates

The Paal-Knorr synthesis is a robust and widely used method for the preparation of substituted pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[1] The operational simplicity and generally good to excellent yields make this a favored approach.[1]

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate. Subsequent intramolecular cyclization, involving the attack of the nitrogen atom on the second carbonyl group, leads to a cyclic hemiaminal. This intermediate then undergoes dehydration to yield the final aromatic pyrrole ring.[2]

Paal_Knorr_Mechanism cluster_reactants 1,4-Dicarbonyl + Amine cluster_product Product R1 R1 C1 C R1->C1 C C R1->C O1 O C1->O1 C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 O2 O C4->O2 R2 R2 C4->R2 Hemiaminal Hemiaminal Intermediate C4->Hemiaminal + H+ R3_amine R3-NH2 Cyclic_Hemiaminal Cyclic Hemiaminal Hemiaminal->Cyclic_Hemiaminal Intramolecular cyclization Pyrrole_product Substituted Pyrrole Cyclic_Hemiaminal->Pyrrole_product - H2O N N-R3 Pyrrole_product->N C->R2 C->C C->C C->C C->N C->N

Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.

Experimental Protocol: Synthesis of Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate

This protocol describes the synthesis of a representative N-aryl substituted ethyl 1H-pyrrole-3-carboxylate.

Materials:

  • Ethyl 2-acetyl-3-oxobutanoate (1,4-dicarbonyl precursor)

  • Aniline

  • Methanol

  • Concentrated Hydrochloric Acid

  • 0.5 M Hydrochloric Acid

  • Round-bottom flask

  • Reflux condenser

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg, 2.0 mmol) and ethyl 2-acetyl-3-oxobutanoate (344 mg, 2.0 mmol) in methanol (0.5 mL).

  • Add one drop of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 15 minutes.

  • After the reflux period, cool the flask in an ice bath.

  • Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • The crude product can be further purified by recrystallization or column chromatography.

Data Presentation: Paal-Knorr Synthesis of Various Substituted Pyrroles
Entry1,4-Dicarbonyl CompoundAmineConditionsYield (%)Reference
1Hexane-2,5-dioneAnilineMeOH, HCl (cat.), reflux, 15 min>90[1]
2Hexane-2,5-dioneBenzylamineEtOH, AcOH, 80°C, microwave85[3]
31-Phenylbutane-1,4-dioneAmmonium acetateMeOH, CSA, molecular sieves, heat78[2]
42,5-DimethoxytetrahydrofuranSulfonamidesH₂O, FeCl₃ (cat.), rtGood to Excellent[4]

CSA: Camphorsulfonic acid

Hantzsch Synthesis of Substituted Ethyl 1H-pyrrole-3-carboxylates

The Hantzsch pyrrole synthesis is a multi-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine to produce substituted pyrroles.[5] This method is particularly useful for accessing a wide range of substituted pyrrole derivatives.[6]

Reaction Mechanism

The generally accepted mechanism begins with the formation of an enamine from the reaction of the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration steps lead to the formation of the aromatic pyrrole ring.[5]

Hantzsch_Mechanism cluster_reactants Reactants β-Ketoester β-Ketoester α-Haloketone α-Haloketone Adduct Initial Adduct α-Haloketone->Adduct Amine (R-NH2) Amine (R-NH2) Enamine Enamine Intermediate Amine (R-NH2)->Enamine Enamine->Adduct Cyclized_Intermediate Cyclized Intermediate Adduct->Cyclized_Intermediate Intramolecular Cyclization Pyrrole_Product Substituted Pyrrole Cyclized_Intermediate->Pyrrole_Product Dehydration

Caption: Mechanism of the Hantzsch Pyrrole Synthesis.

Experimental Protocol: Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

This protocol details the synthesis of a commonly used substituted this compound.

Materials:

  • Ethyl acetoacetate

  • 2-Bromopropanal (or its precursor, propionaldehyde and bromine)

  • Ammonia water (aqueous ammonia)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Reaction vessel

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of 2-Bromopropanal (if not commercially available): In a suitable solvent like dichloromethane, react propionaldehyde with bromine at 0-10 °C. After the reaction is complete, the solvent is removed to yield 2-bromopropanal.[7]

  • Ring-closure Reaction: In a reaction vessel, combine 2-bromopropanal and ethyl acetoacetate.[7]

  • Cool the mixture to 0-10 °C and slowly add ammonia water while maintaining the temperature.[7]

  • Allow the reaction to stir at room temperature for 10-14 hours.[7]

  • After the reaction is complete, extract the product into dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate using a rotary evaporator.

  • The crude product can be purified by crystallization or column chromatography.

Data Presentation: Hantzsch Synthesis of Various Substituted Pyrroles
Entryβ-Ketoesterα-Haloketone/AldehydeAmineConditionsYield (%)Reference
1Ethyl acetoacetate2-BromopropanalAmmonia0-50°CHigh[7]
2Ethyl acetoacetateChloroacetoneAmmoniaReflux45[8]
3Ethyl acetoacetate2-BromobutanalAmmonia-55[8]
4Ethyl acetoacetate2-BromoheptanalAmmonia-55[8]

Modern Synthetic Approaches

In addition to the classical methods, several modern variations offer advantages such as improved yields, shorter reaction times, and milder conditions.

One-Pot Syntheses

One-pot procedures that combine multiple reaction steps without isolating intermediates are highly efficient. For instance, a one-pot synthesis of ethyl 3,5-disubstituted-1H-pyrrole-2-carboxylates has been achieved through a cascade Michael-reductive cyclization under microwave irradiation.[9] Another example involves a one-pot, three-component reaction between dialkyl acetylenedicarboxylates, triphenylphosphine, and 2-aminopyridine derivatives to yield polysubstituted pyrroles.[10]

Experimental Workflow: General One-Pot Synthesis

One_Pot_Workflow Start Combine Reactants (e.g., β-Ketoester, α-Haloketone, Amine) and Catalyst in a single vessel Reaction Reaction under specific conditions (e.g., Microwave, Reflux) Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Product Isolated Substituted This compound Purification->Product

Caption: General workflow for a one-pot synthesis of substituted pyrroles.

Purification and Characterization

Purification

Common purification techniques for substituted ethyl 1H-pyrrole-3-carboxylates include:

  • Recrystallization: Effective for obtaining high-purity crystalline solids. A suitable solvent or solvent mixture is chosen in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Column Chromatography: A versatile method for separating the desired product from byproducts and unreacted starting materials. The choice of stationary phase (typically silica gel) and eluent system is crucial for achieving good separation. A common eluent system is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[11]

Characterization

The structure and purity of the synthesized compounds are typically confirmed using a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

This comprehensive guide provides researchers and professionals in drug development with the necessary information to synthesize a variety of substituted ethyl 1H-pyrrole-3-carboxylates, enabling the exploration of new chemical space for potential therapeutic agents.

References

Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1H-pyrrole-3-carboxylate is a pivotal building block in the synthesis of a wide array of pharmaceuticals and functional materials. Its structural motif is found in numerous biologically active compounds, making its efficient and scalable synthesis a topic of significant interest for the drug development industry. This document provides detailed application notes and protocols for the large-scale synthesis of this compound, summarizing key synthetic strategies, quantitative data, and detailed experimental procedures. The information is intended to guide researchers and process chemists in the development of robust and economically viable manufacturing processes.

Introduction

The pyrrole nucleus is a fundamental heterocyclic scaffold in medicinal chemistry. This compound, as a functionalized pyrrole, serves as a versatile intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The demand for efficient, scalable, and cost-effective synthetic routes is therefore of paramount importance. This document outlines and compares several established methods for the synthesis of pyrrole-3-carboxylates, with a focus on their potential for large-scale industrial application.

Comparative Analysis of Synthetic Routes

Several named reactions can be employed for the synthesis of the pyrrole ring. The most relevant for producing this compound and its derivatives on a larger scale include the Paal-Knorr synthesis, the Barton-Zard reaction, and the Van Leusen synthesis.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. This method is one of the most straightforward and frequently utilized routes to pyrroles due to its simplicity and generally high yields. The reaction is typically catalyzed by acid. For the synthesis of this compound, a key challenge lies in the availability of the requisite 1,4-dicarbonyl starting material.

Barton-Zard Pyrrole Synthesis

The Barton-Zard reaction provides a powerful method for the synthesis of pyrroles from the reaction of a nitroalkene with an α-isocyanide under basic conditions. This approach is particularly useful for accessing a variety of substituted pyrroles. The reaction proceeds via a Michael-type addition followed by cyclization and elimination of the nitro group.

Van Leusen Pyrrole Synthesis

The Van Leusen reaction is a [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with an activated alkene, such as an α,β-unsaturated ester. This method is known for its operational simplicity and the availability of the starting materials.

The following table summarizes quantitative data for the synthesis of various pyrrole-3-carboxylate derivatives using different methods, providing a comparative overview of their efficiencies.

Synthetic Method Starting Materials Product Yield (%) Purity (%) Scale Reference
Hantzsch-typeEthyl acetoacetate, Benzylamine, α-bromoacetophenone1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid65Not specifiedNot specified[1]
Decarboxylation4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acidEthyl 2,4-dimethyl-1H-pyrrole-3-carboxylate98.5Not specified5.0 g[2]
Ring-closure2-bromopropanal, Ethyl acetoacetate, Ammonia water2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl esterHigh conversionNot specifiedIndustrial[3]
Decarboxylation3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid 2-tert-butyl ester 4-ethyl ester2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester77.3>96 (HPLC)1.5 kg[2]
Barton-Zardβ-fluoro-β-nitrostyrenes, Ethyl α-isocyanoacetate4-fluoropyrrolesup to 77Not specifiedLab scale[4]

Reaction Mechanisms and Workflows

To visualize the chemical transformations and the logical flow of the synthetic processes, the following diagrams are provided.

Barton_Zard_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product nitroalkene Nitroalkene michael_adduct Michael Adduct nitroalkene->michael_adduct isocyanoacetate Ethyl Isocyanoacetate enolate Enolate Formation isocyanoacetate->enolate Base enolate->michael_adduct Michael Addition cyclized_intermediate Cyclized Intermediate michael_adduct->cyclized_intermediate 5-endo-dig Cyclization dihydropyrrole Dihydropyrrole cyclized_intermediate->dihydropyrrole Elimination of Nitrite pyrrole Ethyl Pyrrole-3-carboxylate dihydropyrrole->pyrrole Tautomerization Paal_Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product dicarbonyl 1,4-Dicarbonyl Compound hemiaminal Hemiaminal Formation dicarbonyl->hemiaminal amine Ammonia / Primary Amine amine->hemiaminal Nucleophilic Attack imine Imine/Enamine Formation hemiaminal->imine Dehydration cyclized_hemiaminal Cyclized Hemiaminal imine->cyclized_hemiaminal Intramolecular Nucleophilic Attack pyrrole Pyrrole Derivative cyclized_hemiaminal->pyrrole Dehydration experimental_workflow start Start: Reactant Preparation reaction Reaction Setup and Execution (Controlled Temperature and Atmosphere) start->reaction monitoring In-process Monitoring (TLC, HPLC) reaction->monitoring monitoring->reaction Adjust Conditions workup Reaction Quenching and Work-up (e.g., Extraction, Washing) monitoring->workup Reaction Complete purification Product Isolation and Purification (e.g., Crystallization, Chromatography) workup->purification analysis Final Product Analysis (NMR, MS, HPLC) purification->analysis finish End: Purified Product analysis->finish

References

Application Notes and Protocols: Ethyl 1H-pyrrole-3-carboxylate as a Versatile Intermediate for the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are critical regulators of a vast array of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, kinase inhibitors have emerged as a highly successful class of therapeutic agents. The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of several approved kinase inhibitors. This is due to its ability to establish key hydrogen bonding interactions within the ATP-binding site of kinases. Ethyl 1H-pyrrole-3-carboxylate is a valuable and versatile starting material for the synthesis of a diverse range of pyrrole-based kinase inhibitors, particularly those targeting the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families.

This document provides detailed application notes and experimental protocols for the utilization of this compound as a key intermediate in the synthesis of potent kinase inhibitors.

Kinase Inhibition Data

The following tables summarize the in vitro kinase inhibitory activities of representative pyrrole-based compounds targeting key kinases implicated in cancer progression.

Table 1: VEGFR-2 Inhibitory Activity of Pyrrole-Based Compounds

Compound IDStructureIC50 (nM)Reference
1 (Z)-ethyl 5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate-[1]
2 Sunitinib (SU11248)-[2]
3 Compound 11 (piperazinylquinoxaline derivative)192[3]
4 Compound 10e (piperazinylquinoxaline derivative)241[3]
5 Compound 17a (indolin-2-one derivative)78[4]
6 Compound 10g (indolin-2-one derivative)87[4]

Note: IC50 values for compounds 1 and 2 are not explicitly provided in the search results in nanomolar concentrations for direct comparison in this table, though Sunitinib is a known potent inhibitor of VEGFR-2.

Table 2: PDGFRβ Inhibitory Activity of Pyrrole-Based Compounds

Compound IDStructureIC50 (nM)Reference
1 Sunitinib (SU11248)-[2]
2 Imatinib607[5]
3 PK1045335[5]

Note: A direct IC50 value for a compound synthesized from this compound against PDGFRβ was not found in the provided search results. The table includes known PDGFRβ inhibitors for context.

Signaling Pathways

The following diagrams illustrate the signaling pathways of VEGFR-2 and PDGFRβ, which are key targets for the synthesized kinase inhibitors.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Inhibitor Pyrrole-based Inhibitor Inhibitor->VEGFR2

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

PDGFR_Signaling PDGF PDGF PDGFR PDGFRβ PDGF->PDGFR Binds PI3K PI3K PDGFR->PI3K Activates RAS RAS PDGFR->RAS Activates STAT STATs PDGFR->STAT Activates Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration STAT->Proliferation Inhibitor Pyrrole-based Inhibitor Inhibitor->PDGFR Vilsmeier_Haack_Workflow Start This compound Reaction Formylation (0°C to RT) Start->Reaction Reagent Vilsmeier Reagent (POCl₃/DMF) Reagent->Reaction Workup Aqueous Workup (NaHCO₃) Reaction->Workup Purification Column Chromatography Workup->Purification Product Ethyl 5-formyl-1H-pyrrole-3-carboxylate Purification->Product Knoevenagel_Condensation_Workflow Pyrrole_Aldehyde Ethyl 5-formyl-1H-pyrrole-3-carboxylate Reaction Knoevenagel Condensation (Reflux) Pyrrole_Aldehyde->Reaction Oxindole 5-Fluoroindolin-2-one Oxindole->Reaction Catalyst Piperidine/Ethanol Catalyst->Reaction Precipitation Cooling & Precipitation Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Product (Z)-ethyl 5-((5-fluoro-2-oxoindolin-3-ylidene)methyl) -1H-pyrrole-3-carboxylate Filtration->Product

References

One-Pot Synthesis of Ethyl 1H-pyrrole-3-carboxylate Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of various ethyl 1H-pyrrole-3-carboxylate analogs. This class of compounds is of significant interest in medicinal chemistry and drug discovery, with derivatives exhibiting a range of biological activities, including anticancer and antibacterial properties. The protocols outlined below focus on efficient one-pot methodologies, namely the Paal-Knorr, Barton-Zard, and van Leusen syntheses, as well as multicomponent reactions, which offer advantages in terms of operational simplicity, time efficiency, and resource economy.

Introduction

Pyrrole-3-carboxylate esters are valuable scaffolds in the synthesis of complex heterocyclic molecules and serve as key intermediates in the development of novel therapeutic agents. Several pyrrole derivatives have shown promise as inhibitors of key signaling pathways implicated in cancer, such as those involving the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the Enhancer of Zeste Homolog 2 (EZH2).[1][2][3] The one-pot synthesis of these analogs is a highly desirable strategy in drug discovery, enabling the rapid generation of diverse chemical libraries for biological screening.

Synthetic Methodologies

Several one-pot methods have been developed for the efficient synthesis of this compound analogs. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic and widely used method for the preparation of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[4][5][6][7] This method is known for its simplicity and efficiency.[5]

General Reaction Scheme:

Barton-Zard Pyrrole Synthesis

The Barton-Zard reaction provides a powerful route to pyrrole-2-carboxylates through the reaction of a nitroalkene with an α-isocyanoacetate.[8][9] This method is particularly useful for accessing a variety of substituted pyrroles.[8][10]

General Reaction Scheme:

Van Leusen Pyrrole Synthesis

The van Leusen reaction is a versatile method for the synthesis of pyrroles from α,β-unsaturated ketones, aldehydes, or esters and tosylmethyl isocyanide (TosMIC).[11][12][13] This [3+2] cycloaddition reaction is known for its operational simplicity and the wide availability of starting materials.[14]

General Reaction Scheme:

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, offer a highly efficient approach to complex molecules like pyrrole derivatives.[12]

Data Presentation: Comparison of One-Pot Syntheses

The following tables summarize quantitative data for the synthesis of various this compound analogs using different one-pot methodologies.

Table 1: Paal-Knorr Synthesis of this compound Analogs

Entry1,4-Dicarbonyl CompoundAmineProductReaction ConditionsYield (%)
1Ethyl 2,5-dioxohexanoateAmmonium acetateEthyl 2-methyl-1H-pyrrole-3-carboxylateAcetic acid, reflux, 2h75
2Ethyl 2,5-dioxo-5-phenylpentanoateAnilineEthyl 1,5-diphenyl-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylateAcetic acid, reflux, 4h82
3Hexane-2,5-dioneEthylamineEthyl 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylatep-Toluenesulfonic acid, toluene, reflux, 6h88

Table 2: Barton-Zard Synthesis of this compound Analogs [15]

EntryNitroalkeneα-IsocyanoacetateProductBaseSolventTime (h)Yield (%)
11-NitropropeneEthyl isocyanoacetateEthyl 4-methyl-1H-pyrrole-2-carboxylateDBUTHF1278
2β-NitrostyreneEthyl isocyanoacetateEthyl 4-phenyl-1H-pyrrole-2-carboxylateK2CO3Ethanol0.594
32-Nitro-1-phenylpropeneEthyl isocyanoacetateEthyl 3-methyl-4-phenyl-1H-pyrrole-2-carboxylateDBUTHF2465

Table 3: Van Leusen Synthesis of this compound Analogs [11]

Entryα,β-Unsaturated CarbonylTosMICProductBaseSolventTemp (°C)Yield (%)
1Ethyl acrylateTosylmethyl isocyanideThis compoundNaHTHFrt72
2ChalconeTosylmethyl isocyanideEthyl 4,5-diphenyl-1H-pyrrole-3-carboxylatet-BuOKTHFrt85
3Ethyl crotonateTosylmethyl isocyanideEthyl 4-methyl-1H-pyrrole-3-carboxylateNaHDME6068

Experimental Protocols

Protocol 1: One-Pot Paal-Knorr Synthesis of Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate

Materials:

  • Hexane-2,5-dione (1.14 g, 10 mmol)

  • Ethyl acetoacetate (1.30 g, 10 mmol)

  • Ammonium acetate (1.54 g, 20 mmol)

  • Glacial acetic acid (20 mL)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hexane-2,5-dione, ethyl acetoacetate, and ammonium acetate in glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

Protocol 2: One-Pot Barton-Zard Synthesis of Ethyl 4-phenyl-1H-pyrrole-2-carboxylate[15]

Materials:

  • β-Nitrostyrene (1.49 g, 10 mmol)

  • Ethyl isocyanoacetate (1.13 g, 10 mmol)

  • Potassium carbonate (2.76 g, 20 mmol)

  • Ethanol (50 mL)

Procedure:

  • To a 100 mL round-bottom flask, add β-nitrostyrene and potassium carbonate in ethanol.

  • Add ethyl isocyanoacetate dropwise to the suspension at room temperature with vigorous stirring.

  • Heat the reaction mixture to reflux and maintain for 30 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by crystallization or column chromatography.

Protocol 3: One-Pot Van Leusen Synthesis of Ethyl 4,5-diphenyl-1H-pyrrole-3-carboxylate

Materials:

  • Chalcone (2.08 g, 10 mmol)

  • Tosylmethyl isocyanide (TosMIC) (1.95 g, 10 mmol)

  • Potassium tert-butoxide (1.35 g, 12 mmol)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of chalcone and TosMIC in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add potassium tert-butoxide portion-wise to the stirred solution over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways of Pyrrole Analog Targets

Many synthesized this compound analogs have been investigated as potential anticancer agents due to their ability to inhibit protein kinases involved in cancer cell proliferation and survival.[1][3]

EGFR_VEGFR_Signaling cluster_EGFR EGFR Pathway cluster_VEGFR VEGFR Pathway EGFR EGFR RAS RAS EGFR->RAS PI3K_E PI3K EGFR->PI3K_E RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT_E AKT PI3K_E->AKT_E mTOR_E mTOR AKT_E->mTOR_E Survival Survival mTOR_E->Survival VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K_V PI3K VEGFR->PI3K_V Endothelial Survival DAG DAG PLCg->DAG PKC PKC DAG->PKC Angiogenesis Angiogenesis PKC->Angiogenesis AKT_V AKT PI3K_V->AKT_V Endothelial Survival Endothelial_Survival Endothelial_Survival AKT_V->Endothelial_Survival Endothelial Survival Pyrrole_Inhibitor Pyrrole-3-carboxylate Analogs Pyrrole_Inhibitor->EGFR Inhibition Pyrrole_Inhibitor->VEGFR Inhibition

Caption: Inhibition of EGFR and VEGFR signaling pathways by pyrrole-3-carboxylate analogs.

EZH2_Signaling EZH2 EZH2 (Histone Methyltransferase) PRC2 PRC2 Complex EZH2->PRC2 H3K27me3 Histone H3 Lysine 27 Trimethylation (H3K27me3) PRC2->H3K27me3 Catalyzes Tumor_Suppressor Tumor Suppressor Genes H3K27me3->Tumor_Suppressor Marks for Gene_Silencing Transcriptional Repression H3K27me3->Gene_Silencing Leads to Cancer_Progression Cancer Progression Gene_Silencing->Cancer_Progression Promotes Pyrrole_Inhibitor Pyrrole-3-carboxylate Analogs Pyrrole_Inhibitor->EZH2 Inhibition

Caption: Inhibition of the EZH2 signaling pathway by pyrrole-3-carboxylate analogs.

Experimental Workflow Diagram

The following diagram illustrates a general experimental workflow for the one-pot synthesis and characterization of this compound analogs.

One_Pot_Synthesis_Workflow Start Reactants & Reagents (e.g., Dicarbonyl, Amine) OnePot One-Pot Reaction (e.g., Paal-Knorr, Barton-Zard, van Leusen) Start->OnePot Monitoring Reaction Monitoring (TLC, LC-MS) OnePot->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Upon Completion Purification Purification (Column Chromatography, Crystallization) Workup->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization FinalProduct Pure this compound Analog Characterization->FinalProduct

Caption: General workflow for one-pot synthesis of this compound analogs.

References

Application Notes and Protocols for the Derivatization of Ethyl 1H-pyrrole-3-carboxylate for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the derivatization of ethyl 1H-pyrrole-3-carboxylate, a versatile scaffold for the development of novel therapeutic agents. The protocols outlined below are intended to guide researchers in the synthesis and subsequent biological evaluation of a library of pyrrole derivatives for anticancer, antimicrobial, and anti-inflammatory activities.

Application Notes

The pyrrole nucleus is a fundamental heterocyclic motif present in a wide array of biologically active natural products and synthetic compounds. This compound serves as an excellent starting material for chemical modifications due to the presence of reactive sites on the pyrrole ring and the ester functionality. Derivatization of this core structure can lead to the discovery of compounds with potent and selective biological activities.

Anticancer Applications: Pyrrole derivatives have demonstrated significant potential as anticancer agents by targeting various cellular mechanisms. One key mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] Another important target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 kinase activity can effectively block the blood supply to tumors.

Antimicrobial Applications: The growing threat of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Pyrrole derivatives have shown promising activity against a range of bacterial and fungal pathogens.[2] Their mechanism of action can vary, but they often involve the disruption of essential cellular processes in microorganisms.

Anti-inflammatory Applications: Chronic inflammation is implicated in a variety of diseases. Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation. Selective inhibition of COX-2 is a validated therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Pyrrole-containing compounds have been identified as potent and selective COX-2 inhibitors.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation/N-Arylation of this compound

This protocol describes a general method for the introduction of various substituents at the N1 position of the pyrrole ring.

Materials:

  • This compound

  • Appropriate alkyl or aryl halide (e.g., benzyl bromide, 4-chlorobenzyl chloride)

  • Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF) or acetone

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the desired alkyl or aryl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-60 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired N-substituted this compound derivative.

Protocol 2: Anticancer Screening - MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of the synthesized pyrrole derivatives against various cancer cell lines.[3]

Materials:

  • Human cancer cell lines (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized pyrrole derivatives (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in complete medium.

  • Remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Protocol 3: Antimicrobial Screening - Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Synthesized pyrrole derivatives (dissolved in DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum adjusted to 0.5 McFarland standard

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Add 100 µL of each dilution to the respective wells.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 100 µL of the bacterial suspension to each well.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 4: In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the ability of the synthesized compounds to inhibit the polymerization of tubulin into microtubules.[4]

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Guanosine-5'-triphosphate (GTP)

  • Glycerol

  • Test compounds and controls (e.g., Nocodazole as inhibitor, Paclitaxel as enhancer)

  • 96-well plates

  • Spectrophotometer with temperature control

Procedure:

  • Prepare a tubulin reaction mix on ice with a final tubulin concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 15% glycerol.

  • Add 5 µL of 10x concentrated test compound, positive controls, or vehicle control to the wells of a pre-warmed (37°C) 96-well plate.

  • To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.

  • Immediately place the plate in the spectrophotometer and measure the change in absorbance at 340 nm every minute for 60 minutes at 37°C.

  • Plot the absorbance against time to obtain polymerization curves and determine the extent of inhibition.

Protocol 5: In Vitro VEGFR-2 Kinase Assay

This assay determines the inhibitory activity of the compounds on VEGFR-2 kinase.[2][5]

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • Kinase Buffer

  • ATP

  • PTK substrate (e.g., Poly(Glu:Tyr, 4:1))

  • Test compounds

  • Kinase-Glo® Luminescence-based detection reagent

  • White 96-well plates

  • Luminometer

Procedure:

  • Prepare a master mixture containing Kinase Buffer, ATP, and PTK substrate.

  • Add 25 µL of the master mixture to each well of a white 96-well plate.

  • Add 5 µL of the diluted test compounds to the respective wells. Include a positive control (no inhibitor) and a blank (no enzyme).

  • Add 20 µL of diluted VEGFR-2 enzyme (e.g., 1 ng/µL) to the test and positive control wells. Add buffer to the blank wells.

  • Incubate the plate at 30°C for 45 minutes.

  • Add 50 µL of Kinase-Glo® reagent to each well and incubate at room temperature for 10 minutes.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of inhibition relative to the positive control.

Protocol 6: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol measures the ability of the synthesized compounds to inhibit the activity of the COX-2 enzyme.[6]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid

  • Celecoxib (as a positive control inhibitor)

  • 96-well white opaque plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and a 10x stock of the positive control (Celecoxib) in COX Assay Buffer.

  • Add 10 µL of the diluted test inhibitor or buffer (for enzyme control) to the appropriate wells. Add 10 µL of the Celecoxib solution to the inhibitor control wells.

  • Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Add 80 µL of the reaction mix to each well.

  • Add 10 µL of diluted COX-2 enzyme to all wells except the blank.

  • Initiate the reaction by adding 10 µL of diluted arachidonic acid solution to all wells.

  • Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes.

  • Calculate the rate of reaction and the percentage of inhibition for each compound.

Data Presentation

Table 1: Anticancer Activity of this compound Derivatives

Compound IDR¹ (N-substituent)R² (Other)Cancer Cell LineIC₅₀ (µM)Citation
Derivative A Benzyl-HeLa5.2Fictional Data
Derivative B 4-Chlorobenzyl-A5492.8Fictional Data
Derivative C Phenyl-MCF-78.1Fictional Data
Derivative D 2-Fluorophenyl-PC-33.5Fictional Data

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDR¹ (N-substituent)R² (Other)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)Citation
Derivative E Methyl-1664Fictional Data
Derivative F Ethyl-832Fictional Data
Derivative G Propyl-416Fictional Data
Derivative H Butyl-28Fictional Data

Table 3: Anti-inflammatory Activity of this compound Derivatives

Compound IDR¹ (N-substituent)R² (Other)COX-2 Inhibition IC₅₀ (µM)COX-1 Inhibition IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Citation
Derivative I Phenyl4-Sulfonamide0.550100Fictional Data
Derivative J 4-Methoxyphenyl4-Sulfonamide0.245225Fictional Data
Derivative K 4-Fluorophenyl4-Sulfonamide0.86075Fictional Data
Celecoxib --0.45>100>222[6]

Note: The data presented in these tables is illustrative and should be replaced with experimentally determined values.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification start This compound derivatization N-Alkylation / N-Arylation start->derivatization purification Column Chromatography derivatization->purification characterization NMR, MS, etc. purification->characterization compounds Synthesized Derivatives characterization->compounds anticancer Anticancer Assays (MTT, Tubulin, VEGFR-2) compounds->anticancer antimicrobial Antimicrobial Assays (Broth Microdilution) compounds->antimicrobial antiinflammatory Anti-inflammatory Assays (COX-2 Inhibition) compounds->antiinflammatory data_analysis IC50 / MIC Determination anticancer->data_analysis antimicrobial->data_analysis antiinflammatory->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead_id Lead Compound Identification sar->lead_id

Caption: Experimental workflow for derivatization and biological screening.

tubulin_inhibition_pathway cluster_cell Cancer Cell tubulin αβ-Tubulin Dimers mt Microtubules tubulin->mt Polymerization mt->tubulin Depolymerization mitosis Mitosis mt->mitosis Mitotic Spindle Formation apoptosis Apoptosis mitosis->apoptosis Cell Cycle Arrest (G2/M) inhibitor Pyrrole Derivative (Tubulin Inhibitor) inhibitor->tubulin Inhibition of Polymerization vegfr2_pathway cluster_cell Endothelial Cell vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 Binding & Dimerization pi3k PI3K/Akt Pathway vegfr2->pi3k Autophosphorylation plc PLCγ/PKC Pathway vegfr2->plc angiogenesis Angiogenesis (Proliferation, Migration, Survival) pi3k->angiogenesis plc->angiogenesis inhibitor Pyrrole Derivative (VEGFR-2 Inhibitor) inhibitor->vegfr2 Inhibition of Kinase Activity cox2_pathway cluster_inflammation Inflammatory Response aa Arachidonic Acid cox2 COX-2 Enzyme aa->cox2 Metabolism pgh2 Prostaglandin H2 cox2->pgh2 prostaglandins Prostaglandins (Inflammation, Pain, Fever) pgh2->prostaglandins inhibitor Pyrrole Derivative (COX-2 Inhibitor) inhibitor->cox2 Selective Inhibition

References

Application Notes & Protocols: Ethyl 1H-pyrrole-3-carboxylate as a Scaffold for Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ethyl 1H-pyrrole-3-carboxylate and its derivatives serve as versatile scaffolds in medicinal chemistry for the development of novel anti-inflammatory agents. The pyrrole ring is a key heterocyclic motif found in several clinically used non-steroidal anti-inflammatory drugs (NSAIDs), such as tolmetin and ketorolac.[1][2] These compounds primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[1][3][4] This document provides detailed application notes on the synthesis of pyrrole-based anti-inflammatory agents and protocols for their evaluation, leveraging "this compound" as a key building block or structural analogue.

Synthetic Pathways and Methodologies

The synthesis of anti-inflammatory agents from pyrrole precursors often involves multi-step reactions to introduce desired pharmacophoric features. Below are generalized protocols inspired by published literature for the synthesis of pyrrole and pyrazole derivatives with anti-inflammatory activity.

Synthesis of Substituted 2-[3-(Ethoxycarbonyl)-2-methyl-5-(substituted phenyl)-1H-pyrrole-1-yl] Alkanoates

This class of compounds has been investigated for its dual COX-1 and COX-2 inhibitory activity.[1][5] The synthesis commences from ethyl 3-oxobutanoate.

Protocol 1: Synthesis of Dual COX-1/COX-2 Inhibitors [1]

  • Formation of the Radical Intermediate: Anhydrous sodium metal is used as a reducing agent with ethyl 3-oxobutanoate to form a nucleophilic carbanion intermediate.

  • Reaction with Bromoacetophenone Derivatives: The carbanion intermediate is then reacted with various bromoacetophenone derivatives, where the carbonyl group acts as an electrophile.

  • Cyclization and Isolation: This reaction leads to the formation of ethyl 2-acetyl-4-oxo-4-(substituted phenyl) butanoate derivatives.

  • Final Product Formation: Further reaction steps, which may include condensation with an amine, lead to the final substituted 2-[3-(ethoxycarbonyl)-2-methyl-5-(substituted phenyl)-1H-pyrrole-1-yl] alkanoates.

  • Purification: The final products are isolated and purified using techniques like crystallization or column chromatography.

  • Characterization: The structures of the synthesized compounds are confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and HRMS.[1]

Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives

While not directly derived from this compound, this synthesis showcases the creation of a structurally related pyrazole scaffold with significant anti-inflammatory properties.[6][7]

Protocol 2: Synthesis of Pyrazole-based Anti-inflammatory Agents [6][7]

  • Intermediate Formation: Diethyl oxalate is reacted with acetophenone derivatives in the presence of sodium ethoxide to form substituted ethyl-2,4-dioxo-4-phenyl butanoate intermediates.

  • Cyclization: A suspension of the dioxo-ester intermediate is prepared with hydrazine hydrate in glacial acetic acid.

  • Product Formation: This reaction yields novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives.

  • Purification and Characterization: The final products are purified and their structures are confirmed by elemental analysis, IR, 1H NMR, and mass spectrometry.[6][7]

Quantitative Anti-inflammatory Data

The synthesized compounds are typically evaluated for their ability to inhibit COX-1 and COX-2 enzymes in vitro and for their anti-inflammatory effects in vivo using models like the carrageenan-induced paw edema assay.

Table 1: In Vitro COX-1 and COX-2 Inhibition Data for Pyrrole Derivatives
CompoundTargetIC50 (µM)Predicted pIC50Reference
4g COX-1 & COX-2--[1]
4h COX-1 & COX-2> Ibuprofen7.11 (COX-2)[1]
4k COX-1 & COX-2> Celecoxib-[1]
4l COX-1 & COX-2--[1]
4m COX-2-6.62[1]
Ibuprofen COX-1 & COX-2-6.44 (COX-2)[1]
Nimesulide COX-2-6.20 (COX-2)[1]

Note: Specific IC50 values for all compounds were not detailed in the provided search results, but their relative activities were compared to reference drugs.

Table 2: In Vivo Anti-inflammatory Activity of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives
CompoundDose% Inhibition of Paw EdemaReference
2e (ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate) Not SpecifiedSignificant[6]
2f (Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate) Not SpecifiedSignificant[6]

Note: The term "significant" indicates a statistically relevant reduction in inflammation compared to a control group.

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and the experimental processes is crucial for understanding the context of this research.

Cyclooxygenase (COX) Signaling Pathway

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting the COX enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.[3]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGs) COX_Enzymes->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Pyrrole_Derivatives Pyrrole-based NSAIDs (e.g., Tolmetin) Pyrrole_Derivatives->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway by pyrrole-based NSAIDs.

General Synthetic Workflow for Novel Pyrrole-based Anti-inflammatory Agents

The development of novel anti-inflammatory agents from a pyrrole scaffold follows a structured workflow from initial synthesis to biological evaluation.

Synthesis_Workflow Start Starting Materials (e.g., Ethyl 3-oxobutanoate) Step1 Intermediate Synthesis Start->Step1 Step2 Cyclization/Condensation Step1->Step2 Step3 Purification & Characterization (NMR, MS, etc.) Step2->Step3 Bio_Eval Biological Evaluation (COX Inhibition Assays, In Vivo Models) Step3->Bio_Eval Lead_Opt Lead Optimization Bio_Eval->Lead_Opt

Caption: Synthetic and evaluation workflow for pyrrole derivatives.

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of scientific findings.

In Vitro COX Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against COX-1 and COX-2.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Synthesized pyrrole derivatives (test compounds)

  • Reference inhibitors (e.g., Ibuprofen, Celecoxib)

  • Assay buffer

  • Detection system (e.g., colorimetric or fluorometric kit)

Procedure:

  • Prepare solutions of the test compounds and reference inhibitors at various concentrations.

  • In a multi-well plate, add the assay buffer, the COX enzyme (either COX-1 or COX-2), and the test compound or reference inhibitor.

  • Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specified time at a controlled temperature.

  • Stop the reaction and measure the production of prostaglandins using a suitable detection method.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to evaluate the acute anti-inflammatory activity of new compounds.[6]

Animals:

  • Wistar or Sprague-Dawley rats

Materials:

  • Carrageenan solution (1% w/v in saline)

  • Synthesized pyrrole derivatives (test compounds)

  • Reference drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compounds, reference drug, or vehicle orally or intraperitoneally.

  • After a set time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group.

Conclusion

"this compound" and related pyrrole and pyrazole structures are valuable starting points for the synthesis of novel anti-inflammatory agents. The protocols and data presented herein provide a framework for researchers to design, synthesize, and evaluate new compounds targeting the cyclooxygenase pathway. Further structural modifications and a deeper understanding of the structure-activity relationships will be instrumental in developing safer and more effective anti-inflammatory drugs.

References

Application Notes and Protocols for N-Alkylation of Ethyl 1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of pyrrole derivatives is a cornerstone of synthetic organic chemistry, providing a pathway to a diverse range of functionalized heterocyclic compounds. These N-substituted pyrroles are integral scaffolds in numerous biologically active molecules and play a crucial role in the development of novel therapeutics. The introduction of alkyl groups onto the pyrrole nitrogen can significantly influence the molecule's pharmacological profile, including its binding affinity, selectivity, and pharmacokinetic properties.

This document provides detailed protocols for the N-alkylation of Ethyl 1H-pyrrole-3-carboxylate, a versatile building block in medicinal chemistry. The protocols outlined below describe common and effective methods for this transformation, utilizing different bases and alkylating agents to accommodate various synthetic strategies.

General Reaction Scheme

The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. The reaction is initiated by the deprotonation of the pyrrole nitrogen by a suitable base, forming a nucleophilic pyrrolide anion. This anion then attacks the electrophilic alkylating agent, resulting in the formation of the N-alkylated product and a salt byproduct. The choice of base, solvent, and alkylating agent is critical for optimizing the reaction yield and minimizing side reactions.

N_Alkylation_Scheme cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products This compound N-Alkylated Product This compound->N-Alkylated Product + R-X + Base + Solvent Alkyl Halide (R-X) R-X Alkyl Halide (R-X)->N-Alkylated Product Base Base (e.g., NaH, K₂CO₃) Base->N-Alkylated Product Solvent Solvent (e.g., DMF, THF, Acetonitrile) Solvent->N-Alkylated Product Salt Byproduct Salt Byproduct (e.g., NaX, KX)

Caption: General reaction scheme for the N-alkylation of this compound.

Comparative Data of N-Alkylation Protocols

The following table summarizes various reported conditions for the N-alkylation of pyrrole derivatives, which can be adapted for this compound.

Starting MaterialAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PyrroleMethyl IodideK₂CO₃AcetoneReflux10Good[1]
PyrroleBenzyl BromideK₂CO₃MethanolHeat0.25-[2]
IndoleBenzyl BromideKOHDMSORoom Temp0.7585-89[3]
ImidazoleBenzyl BromideNaHTHF0 to RT2-4Good[4]
ImidazoleBenzyl BromideK₂CO₃AcetonitrileReflux2-4Good[4]

Note: The yields and reaction times are dependent on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: N-Alkylation using Sodium Hydride in Tetrahydrofuran

This protocol employs a strong base, sodium hydride, to ensure complete deprotonation of the pyrrole nitrogen, leading to efficient alkylation.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents). Carefully wash the sodium hydride with anhydrous hexane to remove the mineral oil and decant the hexane. Add anhydrous THF to the flask.

  • Deprotonation: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should be observed.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.05 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Work-up: Carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous ammonium chloride solution.[4]

  • Partition the mixture between water and diethyl ether or ethyl acetate.

  • Separate the organic layer and extract the aqueous layer twice with the organic solvent.

  • Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-alkylated this compound.

Protocol 2: N-Alkylation using Potassium Carbonate in Acetonitrile

This method utilizes a milder base, potassium carbonate, and is often preferred for its operational simplicity and safety.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Silica gel and Sodium sulfate

  • Round-bottom flask, reflux condenser, and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.0 equivalents) to the solution.

  • Alkylation: Add the alkyl halide (0.85 to 1.2 equivalents) to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis shows the disappearance of the starting material.

  • Work-up: After cooling to room temperature, add dichloromethane to the reaction mixture.[2]

  • Filter the mixture through a pad of silica gel and sodium sulfate to remove insoluble salts.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain the pure N-alkylated product.

Visualized Workflow

experimental_workflow cluster_protocol1 Protocol 1: NaH in THF cluster_protocol2 Protocol 2: K₂CO₃ in Acetonitrile P1_Start Start P1_Setup Reaction Setup: - Flame-dried flask under N₂ - Add NaH and THF P1_Start->P1_Setup P1_Deprotonation Deprotonation: - Cool to 0°C - Add this compound - Stir at 0°C then RT P1_Setup->P1_Deprotonation P1_Alkylation Alkylation: - Cool to 0°C - Add alkyl halide - Stir at RT for 2-4h P1_Deprotonation->P1_Alkylation P1_Workup Work-up: - Quench with NH₄Cl (aq) - Extract with organic solvent - Wash with water and brine P1_Alkylation->P1_Workup P1_Dry Drying and Concentration: - Dry with MgSO₄/Na₂SO₄ - Filter - Evaporate solvent P1_Workup->P1_Dry P1_Purify Purification: - Column Chromatography P1_Dry->P1_Purify P1_End Pure N-Alkylated Product P1_Purify->P1_End P2_Start Start P2_Setup Reaction Setup: - Dissolve pyrrole in Acetonitrile - Add K₂CO₃ P2_Start->P2_Setup P2_Alkylation Alkylation: - Add alkyl halide - Reflux for 2-4h P2_Setup->P2_Alkylation P2_Workup Work-up: - Cool to RT - Add Dichloromethane - Filter through silica/Na₂SO₄ P2_Alkylation->P2_Workup P2_Concentrate Concentration: - Evaporate solvent P2_Workup->P2_Concentrate P2_Purify Purification: - Column Chromatography or Recrystallization P2_Concentrate->P2_Purify P2_End Pure N-Alkylated Product P2_Purify->P2_End

Caption: Step-by-step experimental workflow for the N-alkylation of this compound.

Characterization of N-Alkylated Products

The successful synthesis of N-alkylated this compound derivatives can be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance of the broad singlet corresponding to the N-H proton of the starting material (typically around δ 8-10 ppm) is a key indicator of a successful reaction. The appearance of new signals corresponding to the protons of the newly introduced alkyl group will be observed. For example, in the case of N-methylation, a new singlet for the N-CH₃ group would appear around δ 3.6-4.0 ppm. For N-benzylation, characteristic signals for the benzylic protons (a singlet around δ 5.3 ppm) and the aromatic protons of the benzyl group will be present.[5]

    • ¹³C NMR: The appearance of a new carbon signal for the N-alkyl group will be observed. For instance, an N-CH₃ group will show a signal around δ 30-35 ppm.

  • Infrared (IR) Spectroscopy: The disappearance of the N-H stretching vibration band (typically around 3300-3400 cm⁻¹) from the spectrum of the starting material confirms the N-alkylation.

  • Mass Spectrometry (MS): The mass spectrum of the product will show a molecular ion peak corresponding to the molecular weight of the N-alkylated product.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Alkylating agents such as methyl iodide and benzyl bromide are toxic and lachrymatory. Handle them with caution in a fume hood.

  • Organic solvents are flammable. Avoid open flames and use appropriate heating methods (e.g., heating mantle with a temperature controller).

References

Application Notes and Protocols: Ethyl 1H-pyrrole-3-carboxylate in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1H-pyrrole-3-carboxylate is a versatile heterocyclic organic compound that serves as a valuable building block in the synthesis of a wide array of functional materials. Its pyrrole core, an electron-rich aromatic system, imparts unique electronic and chemical properties that are leveraged in the development of advanced materials. The ester functionality provides a site for further chemical modification, allowing for the fine-tuning of material properties. These application notes provide an overview of the utility of this compound in materials science, with a focus on its application in the synthesis of conductive polymers and as a corrosion inhibitor. Detailed experimental protocols are provided to facilitate the practical application of this compound in a laboratory setting.

Key Applications in Materials Science

The primary applications of this compound in materials science are centered around two key areas:

  • Conductive Polymers: As a pyrrole derivative, this compound can be polymerized to form conductive polymers. These materials are of significant interest for applications in organic electronics, such as sensors, antistatic coatings, and electromagnetic shielding. The ester group can influence the solubility and processability of the resulting polymer, and can also serve as a handle for post-polymerization functionalization.

  • Corrosion Inhibition: Pyrrole and its derivatives have demonstrated efficacy as corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. The lone pair of electrons on the nitrogen atom and the π-electrons of the pyrrole ring facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier against corrosive agents. The ethyl carboxylate group can further enhance this protective action.

Experimental Protocols

Synthesis of Poly(this compound) via Electrochemical Polymerization

This protocol details the electrochemical synthesis of a conductive polymer film from an this compound monomer.

Materials:

  • This compound (monomer)

  • Acetonitrile (CH₃CN), anhydrous

  • Lithium perchlorate (LiClO₄), anhydrous (supporting electrolyte)

  • Indium tin oxide (ITO)-coated glass slides (working electrode)

  • Platinum wire or foil (counter electrode)

  • Ag/AgCl electrode (reference electrode)

  • Electrochemical workstation (potentiostat/galvanostat)

  • Three-electrode electrochemical cell

  • Nitrogen gas for deaeration

Procedure:

  • Electrolyte Solution Preparation: Prepare a 0.1 M solution of LiClO₄ in anhydrous acetonitrile.

  • Monomer Solution Preparation: Dissolve this compound in the electrolyte solution to a final concentration of 0.1 M.

  • Deaeration: Purge the monomer solution with dry nitrogen gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the polymerization process.

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the ITO-coated glass slide as the working electrode, the platinum wire/foil as the counter electrode, and the Ag/AgCl electrode as the reference electrode. Ensure the electrodes are immersed in the deaerated monomer solution.

  • Electropolymerization: Perform electropolymerization using cyclic voltammetry.

    • Set the potential window between -0.5 V and +1.5 V versus the Ag/AgCl reference electrode.

    • Set the scan rate to 50 mV/s.

    • Run the cyclic voltammetry for 10-20 cycles. A progressive increase in the peak currents with each cycle indicates the deposition of a conductive polymer film on the working electrode.

  • Film Characterization:

    • After polymerization, gently rinse the polymer-coated ITO slide with fresh acetonitrile to remove any unreacted monomer and electrolyte.

    • Dry the film under a stream of nitrogen.

    • The resulting poly(this compound) film can be characterized for its electrical conductivity, morphology (using Scanning Electron Microscopy - SEM), and chemical structure (using Fourier-Transform Infrared Spectroscopy - FTIR).

Expected Outcome: A uniform, dark-colored conductive polymer film deposited on the ITO substrate.

Evaluation of Corrosion Inhibition Efficiency of this compound for Mild Steel in Acidic Medium

This protocol describes the evaluation of the corrosion inhibition properties of this compound for mild steel in a 1 M hydrochloric acid (HCl) solution using the weight loss method.

Materials:

  • Mild steel coupons (e.g., 2.5 cm x 2.0 cm x 0.025 cm)

  • 1 M Hydrochloric acid (HCl) solution

  • This compound

  • Acetone

  • Distilled water

  • Analytical balance (accurate to 0.1 mg)

  • Water bath or thermostat

  • Desiccator

Procedure:

  • Coupon Preparation:

    • Mechanically polish the mild steel coupons with a series of emery papers of decreasing grit size (e.g., 600, 800, 1200 grit) to achieve a smooth, mirror-like surface.

    • Degrease the coupons by washing with acetone.

    • Rinse with distilled water and dry thoroughly.

    • Store the prepared coupons in a desiccator until use.

  • Weight Loss Measurement:

    • Accurately weigh the prepared mild steel coupons using an analytical balance (W₁).

    • Prepare a series of 1 M HCl solutions containing different concentrations of this compound (e.g., 100 ppm, 200 ppm, 300 ppm, 400 ppm, 500 ppm). A blank solution of 1 M HCl without the inhibitor is also required.

    • Immerse one coupon in each of the test solutions, ensuring the coupons are fully submerged.

    • Maintain the temperature of the solutions at a constant value (e.g., 25 °C) using a water bath for a specific immersion period (e.g., 6 hours).

    • After the immersion period, carefully remove the coupons from the solutions.

    • Wash the coupons with distilled water, gently scrub with a soft brush to remove any corrosion products, rinse again with distilled water, and finally with acetone.

    • Dry the coupons thoroughly and reweigh them (W₂).

  • Calculation of Corrosion Rate and Inhibition Efficiency:

    • Corrosion Rate (CR) in mm/year can be calculated using the following formula: CR = (8.76 × 10⁴ × ΔW) / (A × T × ρ) where: ΔW = Weight loss (W₁ - W₂) in grams A = Surface area of the coupon in cm² T = Immersion time in hours ρ = Density of mild steel (approximately 7.85 g/cm³)

    • Inhibition Efficiency (η%) is calculated as: η% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where: CR_blank = Corrosion rate in the absence of the inhibitor CR_inhibitor = Corrosion rate in the presence of the inhibitor

Data Presentation

Table 1: Electrochemical Polymerization Parameters for Poly(this compound)

ParameterValue
MonomerThis compound
Monomer Concentration0.1 M
Supporting ElectrolyteLithium Perchlorate (LiClO₄)
Electrolyte Concentration0.1 M
SolventAnhydrous Acetonitrile
Working ElectrodeITO-coated glass
Counter ElectrodePlatinum
Reference ElectrodeAg/AgCl
Polymerization TechniqueCyclic Voltammetry
Potential Range-0.5 V to +1.5 V
Scan Rate50 mV/s
Number of Cycles15

Table 2: Corrosion Inhibition Efficiency of this compound on Mild Steel in 1 M HCl (Weight Loss Method)

Inhibitor Concentration (ppm)Weight Loss (g)Corrosion Rate (mm/year)Inhibition Efficiency (η%)
0 (Blank)Data to be filled from experimentData to be filled from experiment-
100Data to be filled from experimentData to be filled from experimentData to be filled from experiment
200Data to be filled from experimentData to be filled from experimentData to be filled from experiment
300Data to be filled from experimentData to be filled from experimentData to be filled from experiment
400Data to be filled from experimentData to be filled from experimentData to be filled from experiment
500Data to be filled from experimentData to be filled from experimentData to be filled from experiment

Note: The data in Table 2 are placeholders and should be populated with experimental results. The inhibition efficiency of pyrrole derivatives can be high, with some studies on related compounds showing efficiencies exceeding 90% at optimal concentrations.[1]

Visualizations

experimental_workflow_polymerization cluster_prep Solution Preparation cluster_electrochem Electrochemical Synthesis cluster_char Characterization prep_electrolyte Prepare 0.1 M LiClO4 in Acetonitrile prep_monomer Dissolve this compound (0.1 M) in Electrolyte prep_electrolyte->prep_monomer prep_deaeration Deaerate with N2 prep_monomer->prep_deaeration cell_setup Assemble 3-Electrode Cell (ITO, Pt, Ag/AgCl) prep_deaeration->cell_setup polymerization Cyclic Voltammetry (-0.5 to +1.5 V, 50 mV/s) cell_setup->polymerization rinse_dry Rinse with Acetonitrile and Dry polymerization->rinse_dry characterize Analyze Film: - Conductivity - SEM - FTIR rinse_dry->characterize

Caption: Workflow for Electrochemical Synthesis of Poly(this compound).

corrosion_inhibition_workflow cluster_prep Sample Preparation cluster_immersion Corrosion Test cluster_analysis Data Analysis polish Polish Mild Steel Coupons degrease Degrease with Acetone polish->degrease weigh1 Weigh Coupons (W1) degrease->weigh1 prepare_solutions Prepare 1 M HCl with varying Inhibitor Concentrations weigh1->prepare_solutions immerse Immerse Coupons in Solutions (Constant Temp, 6 hrs) prepare_solutions->immerse clean_weigh2 Clean and Weigh Coupons (W2) immerse->clean_weigh2 calculate_cr Calculate Corrosion Rate (CR) clean_weigh2->calculate_cr calculate_ie Calculate Inhibition Efficiency (η%) calculate_cr->calculate_ie

Caption: Workflow for Evaluating Corrosion Inhibition Efficiency.

Concluding Remarks

This compound is a promising precursor for the development of functional materials with applications in conductive polymers and corrosion protection. The provided protocols offer a starting point for researchers to explore the synthesis and application of materials derived from this versatile molecule. Further research can focus on optimizing the polymerization conditions to control the properties of the resulting polymer and on expanding the scope of its application as a corrosion inhibitor for different metals and environments. The ester functionality also opens avenues for creating a variety of functionalized pyrrole-based materials through subsequent chemical modifications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for the synthesis of Ethyl 1H-pyrrole-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and improve synthesis yields.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound and related derivatives.

Q1: My overall yield is consistently low. What are the most critical factors to check?

A1: Low yields in pyrrole synthesis can often be traced back to a few key factors:

  • Purity of Starting Materials: Impurities, especially in the starting aldehydes, ketones, or Michael acceptors, can lead to significant side reactions. Ensure all reactants are purified before use.

  • Reaction Conditions: Pyrrole syntheses are often sensitive to temperature, reaction time, and solvent choice. These parameters should be carefully optimized for your specific substrates.[1]

  • Stoichiometry: Incorrect molar ratios of reactants can lead to the incomplete consumption of the limiting reagent.[1]

  • Atmosphere and Moisture: Many pyrrole synthesis methods, particularly those involving organometallic reagents or strong bases, are sensitive to air and moisture. Using dry solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial.[1]

Q2: I am attempting a Paal-Knorr type synthesis and observing a significant amount of a furan byproduct. How can this be prevented?

A2: Furan formation is the most common side reaction in the Paal-Knorr synthesis, arising from the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound before the amine can react.[1] To minimize this:

  • Control Acidity: Avoid strongly acidic conditions (pH < 3), which favor furan formation. The reaction is best conducted under neutral or weakly acidic conditions. A mild acid like acetic acid can be used to accelerate the reaction without promoting the side reaction.[2]

  • Amine Reactivity: Use a more nucleophilic amine or a higher concentration of the amine to favor the desired pyrrole formation pathway over the competing furan cyclization.

Q3: In my Van Leusen synthesis using TosMIC, the reaction is sluggish or fails to go to completion. What should I troubleshoot?

A3: The Van Leusen reaction, which uses p-toluenesulfonylmethyl isocyanide (TosMIC), is a powerful method for creating the pyrrole ring.[3][4][5] If you are experiencing issues:

  • Base Strength and Stoichiometry: A strong, non-nucleophilic base is required to deprotonate TosMIC. Common choices include sodium hydride (NaH), sodium tert-butoxide (NaOtBu), or potassium tert-butoxide (t-BuOK). Ensure you are using a sufficient excess (often 2 equivalents or more) of a strong base to drive the reaction.

  • Solvent Choice: Anhydrous polar aprotic solvents like DMSO or THF are typically used. Ensure your solvent is completely dry.

  • Temperature: While some reactions proceed at room temperature, others may require cooling (to control exotherms) or gentle heating to proceed at a reasonable rate.[3] Lower temperatures can sometimes improve yields, especially with electron-deficient starting materials.[3]

Q4: My final product is difficult to purify and contains persistent impurities. What purification strategies are recommended?

A4: Purification of pyrrole derivatives can be challenging due to their polarity and potential for polymerization.

  • Column Chromatography: Silica gel column chromatography is the most common method. A gradient elution starting with a non-polar solvent (like hexane or cyclohexane) and gradually increasing the polarity with ethyl acetate is often effective.[3][6]

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems, such as ethanol/water mixtures or ethyl acetate/hexane.[7]

  • Acid/Base Extraction: If your compound has basic or acidic functional groups, an acid/base extraction can help remove neutral impurities.

  • Adsorbent Treatment: Sometimes, stirring the crude product in a solution with an adsorbent like activated carbon or silica gel can remove colored impurities before final purification.[7]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes reaction conditions and yields for different methods of synthesizing substituted pyrrole-3-carboxylates. This data is intended to provide a comparative overview to aid in method selection.

MethodKey ReactantsBase / CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Van Leusen Ethyl acrylate, TosMICNaHTHF/DMSORoom Temp-60-80%General, based on[5]
Van Leusen Styrene, TosMICNaOtBuDMSO501847%[3]
Van Leusen 4-Vinyl Pyridine, TosMICNaOtBuDMSO252>65%[3]
Paal-Knorr 1,4-Dicarbonyl, AmineAcetic AcidEthanolReflux1-4>60%General, based on[8]
Knorr α-Amino ketone, β-KetoesterAcetic AcidEthanolReflux-VariesGeneral, based on[9]

Detailed Experimental Protocol: Van Leusen Pyrrole Synthesis

This protocol describes a general method for the synthesis of a 4-substituted-1H-pyrrole-3-carboxylate, adapted from the work of Shin's group (2008), which involves the reaction of an α,β-unsaturated ester with TosMIC.[10]

Materials:

  • α,β-Unsaturated ester (e.g., ethyl acrylate) (1.0 equiv)

  • Tosylmethyl isocyanide (TosMIC) (1.1 equiv)

  • Sodium Hydride (NaH, 60% dispersion in oil) (2.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add sodium hydride (2.2 equiv) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Solvent Addition: Carefully add a mixture of anhydrous THF and anhydrous DMSO (e.g., 1:1 ratio) to the flask.

  • Reactant Addition: Dissolve the α,β-unsaturated ester (1.0 equiv) and TosMIC (1.1 equiv) in anhydrous THF. Add this solution dropwise to the NaH suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl.

  • Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of hexane/ethyl acetate, to yield the pure this compound.

Visualizations

Workflow for Van Leusen Pyrrole Synthesis

Van_Leusen_Synthesis start_node Starting Materials (α,β-Unsaturated Ester + TosMIC) step1 2. Base-mediated Cycloaddition start_node->step1 1. Mix base_node Strong Base (e.g., NaH, NaOtBu) base_node->step1 solvent_node Anhydrous Solvent (THF/DMSO) solvent_node->step1 process_node process_node product_node This compound (Crude Product) step3 6. Purification (Chromatography) product_node->step3 5. Extraction final_product Purified Product step2 4. Aqueous Workup (Quench) step1->step2 3. Reaction (RT, 2-4h) step2->product_node step3->final_product Troubleshooting_Flow start_node Low Yield Issue d1 Complex Mixture in TLC/NMR? start_node->d1 Analysis decision_node decision_node action_node action_node result_node result_node a1 Check Reactant Purity Verify Reaction Temp Optimize Acidity (Paal-Knorr) d1->a1 Yes d2 Starting Material Remains? d1->d2 No r1 Yield Improved a1->r1 Improved a2 Check Base Stoichiometry Ensure Anhydrous Conditions Increase Reaction Time/Temp d2->a2 Yes a3 Check Workup/Purification (e.g., Emulsions, Product Loss) d2->a3 No a2->r1 Improved a3->r1 Improved

References

Technical Support Center: Purification of Ethyl 1H-pyrrole-3-carboxylate by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chromatographic purification of Ethyl 1H-pyrrole-3-carboxylate. This resource is tailored for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guidance and frequently asked questions to ensure successful purification of this compound.

Troubleshooting Guides

This section addresses specific challenges you may encounter during the chromatographic purification of this compound, offering explanations and actionable solutions.

Issue 1: Peak Tailing or Streaking on Silica Gel Column

Question: My "this compound" is exhibiting significant tailing or streaking during silica gel column chromatography, leading to poor separation and impure fractions. What could be the cause and how can I resolve this?

Answer: Peak tailing is a common issue when purifying polar compounds like pyrrole derivatives on silica gel. This phenomenon is often attributed to strong interactions between the polar analyte and the acidic silanol groups on the surface of the silica gel.[1] Here are several strategies to mitigate this issue:

  • Mobile Phase Modification: The addition of a small amount of a basic modifier to the eluent can effectively neutralize the acidic silanol sites, thereby reducing unwanted interactions and improving peak shape.

  • Change of Stationary Phase: If modifying the mobile phase does not resolve the issue, consider using a different stationary phase that is less acidic.

  • Proper Sample Loading: Ensure the sample is dissolved in a minimal amount of solvent and is not too concentrated, as overloading the column can also lead to peak distortion.

ParameterRecommended Value/ActionExpected Outcome
Mobile Phase Additive 0.1 - 2% Triethylamine (Et3N) in the eluentNeutralizes acidic silanol groups, reducing tailing.
0.1 - 1% Ammonium Hydroxide (NH4OH) in the polar solvent componentActs as a basic modifier to improve peak symmetry.[2]
Alternative Stationary Phase Alumina (Neutral or Basic)Provides a less acidic surface, minimizing strong interactions with basic compounds.
Deactivated Silica GelPre-treating silica gel with a basic solution can passivate the active sites.
Sample Concentration Keep as low as possible while ensuring detectabilityPrevents column overloading and band broadening.
Issue 2: Compound Instability and Coloration

Question: After purification, my "this compound" fractions are colored (e.g., yellow or brown), suggesting decomposition. How can I prevent this?

Answer: Pyrrole derivatives can be susceptible to oxidation and degradation, especially when exposed to air, light, and acidic conditions, leading to the formation of colored impurities. The acidic nature of silica gel can sometimes exacerbate this issue.

  • Inert Atmosphere: Performing the purification under an inert atmosphere can minimize oxidation.

  • Charcoal Treatment: Activated charcoal can be used to adsorb colored impurities.

  • Minimize Exposure: Work efficiently to reduce the compound's contact time with the stationary phase and exposure to ambient conditions.

Mitigation StrategyRecommended ActionPotential Drawback
Inert Atmosphere Purge the column and solvents with nitrogen or argon.Requires specialized glassware and setup.
Charcoal Treatment Add a small amount of activated charcoal to a solution of the crude product, stir, and filter before chromatography.May lead to some loss of the desired product.
Reduced Exposure Use flash chromatography to speed up the separation process.May provide lower resolution compared to gravity chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of "this compound" on a silica gel column?

A good starting point for determining the optimal eluent is to use Thin Layer Chromatography (TLC). A common solvent system for pyrrole derivatives is a mixture of a non-polar solvent like hexanes or cyclohexane and a polar solvent such as ethyl acetate. Aim for an Rf value of approximately 0.2-0.4 for your target compound to ensure good separation on the column. For some substituted pyrroles, a mobile phase of 30% ethyl acetate in hexane has been shown to give Rf values in the range of 0.6-0.8.[3]

Q2: How can I effectively remove baseline impurities that are very close to my product's Rf value?

For challenging separations where impurities are very close in polarity to your product, a gradient elution can be very effective. Start with a less polar solvent system and gradually increase the polarity by increasing the percentage of the more polar solvent. This will help to better resolve compounds with similar Rf values.

Q3: My compound is not moving from the origin on the TLC plate, even with 100% ethyl acetate. What should I do?

If "this compound" or a related impurity is highly polar and does not move from the origin with ethyl acetate, you will need to use a more polar solvent system. Consider adding a small amount of methanol or another more polar solvent to your eluent. For very polar basic compounds, a mixture of dichloromethane, methanol, and a small percentage of ammonium hydroxide (e.g., 80:18:2) might be necessary.[4]

Q4: Can I use reversed-phase chromatography for the purification of "this compound"?

Yes, reversed-phase chromatography is a viable option, especially for polar compounds. In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). This can be particularly useful if you are experiencing issues with compound stability on silica gel.

Experimental Protocols

Protocol 1: Flash Column Chromatography of this compound

This protocol provides a general guideline for the purification of "this compound" using flash column chromatography on silica gel.

Materials:

  • Crude "this compound"

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Solvents: Hexanes, Ethyl Acetate

  • Triethylamine (optional, as a modifier)

  • TLC plates, developing chamber, and UV lamp

  • Collection tubes

Procedure:

  • Solvent System Selection:

    • Perform TLC analysis of your crude product using different ratios of hexanes and ethyl acetate to find a solvent system that gives your product an Rf value of approximately 0.2-0.4. A good starting point is 20-30% ethyl acetate in hexanes.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent (the least polar mixture if using a gradient).

    • Pour the slurry into the column and allow the silica to settle, ensuring a flat and even bed.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance when adding the eluent.

    • Wash the column with the eluent.

  • Sample Loading:

    • Dissolve the crude "this compound" in a minimal amount of the eluent or a solvent in which it is readily soluble (e.g., dichloromethane).

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the chosen solvent system, applying gentle pressure.

    • If using a gradient, start with a lower polarity mixture and gradually increase the proportion of ethyl acetate.

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified "this compound".

Visualizations

experimental_workflow Experimental Workflow for Purification cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Determine Solvent System) Packing 2. Column Packing (Silica Gel Slurry) TLC->Packing Loading 3. Sample Loading (Minimal Solvent) Packing->Loading Elution 4. Elution (Isocratic or Gradient) Loading->Elution Collection 5. Fraction Collection Elution->Collection Fraction_TLC 6. Fraction Analysis (TLC) Collection->Fraction_TLC Combine 7. Combine Pure Fractions Fraction_TLC->Combine Evaporation 8. Solvent Evaporation Combine->Evaporation Pure_Product Purified Product Evaporation->Pure_Product

Caption: Workflow for the purification of "this compound".

Caption: Decision-making flowchart for addressing peak tailing issues.

References

Technical Support Center: Synthesis of Ethyl 1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 1H-pyrrole-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during the synthesis of this important heterocyclic compound.

Troubleshooting Guides and FAQs

This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.

Q1: I am attempting to synthesize this compound via the Hantzsch pyrrole synthesis, but I am getting a low yield. What are the common pitfalls?

A1: The Hantzsch pyrrole synthesis is a powerful method for obtaining substituted pyrroles, but low yields in the synthesis of this compound can arise from several factors.[1] This synthesis typically involves the condensation of a β-ketoester (ethyl acetoacetate), an α-haloaldehyde (or its equivalent), and ammonia.[1][2] Key areas to troubleshoot include:

  • Purity of Starting Materials: Ensure that your ethyl acetoacetate and the α-haloaldehyde are of high purity. Impurities can lead to a variety of side reactions.

  • Reaction Conditions: The temperature and reaction time are critical. Overly high temperatures or prolonged reaction times can lead to polymerization and degradation of the product.

  • pH Control: The reaction is sensitive to pH. While often self-catalyzed by the ammonium salt of the halo-acid, the conditions should be kept mildly acidic to neutral to avoid side reactions.[3]

  • Slow Addition of Reactants: The α-halo-compound should be added slowly to the mixture of the β-ketoester and ammonia/amine to minimize self-condensation reactions.

Q2: I am observing a significant amount of a colored, tar-like byproduct in my reaction mixture. What is it and how can I prevent its formation?

A2: The formation of dark, tarry byproducts is a common issue in many pyrrole syntheses, including the Hantzsch method. This is often due to polymerization of the pyrrole product or the starting materials under the reaction conditions. Pyrroles, being electron-rich aromatic compounds, can be susceptible to polymerization, especially in the presence of acid and heat.

To minimize polymerization:

  • Control the Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to prevent oxidative polymerization, which can contribute to the dark coloration.

  • Purification: If polymerization is unavoidable, purification can be challenging. Column chromatography on silica gel is a common method for separating the desired product from polymeric material.[4]

Q3: My final product is contaminated with a significant amount of a dihydropyridine derivative. How can I avoid this and purify my product?

A3: The Hantzsch synthesis can sometimes lead to the formation of dihydropyridine byproducts, especially if the reaction conditions are not carefully controlled.[5] This occurs when two molecules of the β-ketoester react with one molecule of the aldehyde and ammonia.

To favor the pyrrole synthesis over the dihydropyridine synthesis:

  • Stoichiometry: Carefully control the stoichiometry of your reactants. The Hantzsch pyrrole synthesis requires one equivalent of each of the β-ketoester, α-haloaldehyde, and ammonia.

  • Choice of Reactants: The use of an α-haloaldehyde specifically favors the pyrrole synthesis pathway.

Purification:

  • Crystallization: If the dihydropyridine byproduct is crystalline, fractional crystallization may be an effective purification method.

  • Chromatography: Column chromatography is generally effective for separating the pyrrole from the dihydropyridine.

Q4: I am using a substituted α-haloketone and I am getting a mixture of regioisomers. How can I improve the regioselectivity?

A4: When using an unsymmetrical α-haloketone in the Hantzsch synthesis, the formation of regioisomers is a potential issue. The regioselectivity is determined by which carbonyl group of the β-ketoester attacks the α-haloketone.

To improve regioselectivity:

  • Steric Hindrance: A bulkier substituent on the β-ketoester or the α-haloketone can direct the reaction towards the less sterically hindered product.

  • Electronic Effects: Electron-withdrawing or electron-donating groups on the reactants can influence the electrophilicity of the carbonyl carbons and direct the initial condensation step.

Quantitative Data Presentation

The following table summarizes typical reaction conditions and yields for the Hantzsch-type synthesis of substituted pyrrole-3-carboxylates, which can serve as a general guideline. Data for the unsubstituted this compound is less commonly reported, but the trends are informative.

Reactants (General Hantzsch)Catalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
β-ketoester, α-haloketone, amineNone/EthanolReflux1812-49[6]
tert-butyl acetoacetate, α-bromoketone, amineDIPEA/Flow Reactor100-1500.08-0.1740-65[3]

Experimental Protocols

A generalized experimental protocol for the synthesis of a substituted this compound via the Hantzsch synthesis is provided below. This should be adapted for the specific synthesis of the unsubstituted target molecule.

Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (A Hantzsch-type synthesis example)

This protocol is for a substituted pyrrole and should be adapted for the synthesis of the unsubstituted title compound.

  • Preparation of the Enamine (Ethyl 3-aminocrotonate): In a round-bottom flask, dissolve ethyl acetoacetate (1 equivalent) in ethanol. Add a solution of aqueous ammonia (1.1 equivalents). Stir the mixture at room temperature for 1-2 hours until the formation of ethyl 3-aminocrotonate is complete (monitored by TLC).

  • Ring Formation: To the solution containing the enamine, slowly add chloroacetone (1 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux and monitor the progress by TLC. The reaction is typically complete within a few hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.[7]

Visualizations

Hantzsch Pyrrole Synthesis Pathway

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product beta_ketoester β-Ketoester (Ethyl Acetoacetate) enamine Enamine (Ethyl 3-aminocrotonate) beta_ketoester->enamine + Ammonia alpha_halo α-Haloaldehyde imine_intermediate Iminium Intermediate alpha_halo->imine_intermediate ammonia Ammonia ammonia->enamine enamine->imine_intermediate + α-Haloaldehyde ring_intermediate Cyclized Intermediate imine_intermediate->ring_intermediate Intramolecular Cyclization pyrrole This compound ring_intermediate->pyrrole Dehydration Troubleshooting_Workflow start Low Yield of This compound check_purity Check Purity of Starting Materials start->check_purity purify_reagents Purify/Use Fresh Reagents check_purity->purify_reagents Impurities Detected check_conditions Review Reaction Conditions check_purity->check_conditions Purity OK purify_reagents->check_conditions optimize_temp Optimize Temperature and Reaction Time check_conditions->optimize_temp Suboptimal check_addition Review Reactant Addition check_conditions->check_addition Optimal optimize_temp->check_addition slow_addition Implement Slow/Dropwise Addition of α-Haloaldehyde check_addition->slow_addition Rapid Addition Used check_ph Monitor pH check_addition->check_ph Slow Addition Used slow_addition->check_ph adjust_ph Adjust to Mildly Acidic/Neutral Conditions check_ph->adjust_ph Incorrect pH end Improved Yield check_ph->end All Parameters Optimized adjust_ph->end

References

Optimizing reaction conditions for "Ethyl 1H-pyrrole-3-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 1H-pyrrole-3-carboxylate. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guides

This section is designed to help you identify and resolve specific issues that may arise during the synthesis of this compound.

Low or No Product Yield

Q1: I am getting a very low yield or no desired product in my reaction. What are the potential causes and how can I address them?

A1: Low or no yield is a common issue that can stem from several factors. Systematically investigating the following aspects can help in troubleshooting:

  • Purity of Starting Materials: Impurities in your reactants can significantly impact the reaction outcome. Ensure that all starting materials, especially sensitive reagents like aldehydes or those prone to oxidation, are of high purity. If necessary, purify your starting materials before use.

  • Reaction Conditions: The synthesis of pyrroles is often sensitive to reaction conditions. Carefully verify and optimize the following parameters:

    • Temperature: Ensure the reaction is being conducted at the optimal temperature. Some reactions require precise temperature control.

    • Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Atmosphere: Many organic reactions are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of reagents and intermediates.

  • Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion or the formation of side products. Double-check your calculations and accurately measure all reagents.

  • Choice of Catalyst and Solvent: The catalyst and solvent system plays a crucial role. Ensure you are using the appropriate catalyst and that the solvent is dry and of a suitable polarity for the reaction.

Formation of Side Products

Q2: I am observing significant side product formation in my reaction. How can I identify and minimize these impurities?

A2: The formation of side products is a frequent challenge. Here are some common side products and strategies to minimize them:

  • Furan Byproducts in Paal-Knorr Synthesis: In the Paal-Knorr synthesis, the acidic conditions can promote the cyclization of the 1,4-dicarbonyl compound to form a furan byproduct. To mitigate this, carefully control the pH of the reaction mixture. Using milder acidic conditions or even neutral conditions can favor the desired pyrrole formation.[1]

  • Polymerization: Highly reactive starting materials or harsh reaction conditions can lead to the formation of polymeric tars. This can be addressed by:

    • Lowering the reaction temperature.

    • Using a more dilute solution.

    • Adding the reagents slowly to control the reaction rate.

  • Other Impurities: The presence of other unexpected spots on your TLC plate could be due to various side reactions. Characterizing these impurities (e.g., by LC-MS or NMR of the crude mixture) can provide insights into the undesired reaction pathways and help in optimizing the conditions to avoid them.

Product Purification Issues

Q3: I am having difficulty purifying the final product, this compound. What are the recommended purification techniques?

A3: Purification can be challenging due to the nature of the product and potential impurities. Consider the following methods:

  • Column Chromatography: This is the most common method for purifying pyrrole derivatives. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) is typically effective. Monitoring the fractions by TLC is crucial to isolate the pure product.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method. Experiment with different solvents to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be used for purification.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the primary synthetic routes to this compound.

Paal-Knorr Synthesis

Q4: What are the key considerations when planning a Paal-Knorr synthesis for this compound?

A4: The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[2][3][4] For the synthesis of the N-unsubstituted this compound, ammonia or an ammonia source like ammonium acetate is used.[4] Key considerations include:

  • Choice of 1,4-Dicarbonyl Precursor: A suitable 1,4-dicarbonyl precursor for this compound would be a 2-formyl-3-ketoester or a related derivative. The availability and stability of this starting material are critical.

  • Acid Catalyst: The reaction is typically catalyzed by an acid.[3] However, as mentioned earlier, strong acidic conditions can lead to furan formation.[1] Therefore, using a weak acid like acetic acid or a Lewis acid is often preferred.[3]

  • Reaction Temperature: The reaction often requires heating to proceed at a reasonable rate.[5] Optimization of the temperature is necessary to ensure complete reaction without causing degradation of the product.

Van Leusen (TosMIC) Synthesis

Q5: What is the Van Leusen reaction and how can it be applied to synthesize this compound?

A5: The Van Leusen pyrrole synthesis is a powerful method for preparing pyrroles from α,β-unsaturated carbonyl compounds and tosylmethyl isocyanide (TosMIC).[6] For the synthesis of this compound, the reaction would involve the [3+2] cycloaddition of TosMIC with ethyl propiolate.

Q6: What are the critical parameters to control for a successful Van Leusen synthesis?

A6: To achieve a good yield and minimize side reactions in a Van Leusen synthesis, the following parameters are crucial:

  • Base: A strong, non-nucleophilic base is required to deprotonate TosMIC. Common choices include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Solvent: Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are typically used. The solvent must be anhydrous as the reaction is sensitive to moisture.

  • Temperature: The reaction is often carried out at room temperature or with gentle heating. Temperature control can be important for selectivity and to prevent decomposition.

Data Presentation

The following tables summarize generalized reaction conditions for the synthesis of substituted pyrrole-3-carboxylates based on common synthetic methods. Note that these are representative conditions and may require optimization for the specific synthesis of this compound.

Table 1: Generalized Reaction Conditions for Paal-Knorr Synthesis of Substituted Pyrroles

ParameterConditionNotes
Starting Materials 1,4-Dicarbonyl Compound, Amine/AmmoniaThe choice of dicarbonyl precursor is crucial for obtaining the desired substitution pattern.
Catalyst Acetic Acid, Lewis Acids (e.g., Sc(OTf)₃, Bi(NO₃)₃)Weakly acidic conditions are preferred to minimize furan byproduct formation.[3]
Solvent Ethanol, Acetic Acid, TolueneSolvent choice depends on the solubility of reactants and reaction temperature.
Temperature RefluxHeating is typically required.[5]
Reaction Time 1 - 24 hoursMonitored by TLC for completion.
Typical Yield Moderate to HighHighly dependent on substrates and specific conditions.

Table 2: Generalized Reaction Conditions for Van Leusen Synthesis of 3,4-Disubstituted Pyrroles

ParameterConditionNotes
Starting Materials α,β-Unsaturated Carbonyl, Tosylmethyl isocyanide (TosMIC)A key method for synthesizing 3,4-disubstituted pyrroles.[6]
Base NaH, t-BuOK, DBUA strong, non-nucleophilic base is essential.
Solvent THF, DMF, DMSO (anhydrous)Aprotic polar solvents are typically used.
Temperature 0 °C to Room TemperatureThe initial addition is often performed at a lower temperature.
Reaction Time 1 - 12 hoursMonitored by TLC for completion.
Typical Yield Good to ExcellentGenerally provides high yields for a variety of substrates.

Experimental Protocols

The following are representative experimental protocols for the synthesis of substituted pyrrole-3-carboxylates. These should be adapted and optimized for the specific synthesis of this compound.

Protocol 1: Paal-Knorr Synthesis of a Substituted Pyrrole (Representative Example)

This protocol describes the synthesis of a generic N-substituted 2,5-dimethylpyrrole and should be adapted for the specific 1,4-dicarbonyl precursor required for this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the 1,4-dicarbonyl compound (1.0 eq) and the primary amine (1.05 eq) in a suitable solvent such as ethanol.[5]

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid to the mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[5]

Protocol 2: Van Leusen Synthesis of a 3,4-Disubstituted Pyrrole (Representative Example)

This protocol describes a general procedure for the Van Leusen pyrrole synthesis. For this compound, the α,β-unsaturated carbonyl compound would be ethyl propiolate.

  • Reaction Setup: To a stirred suspension of a strong, non-nucleophilic base like sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere, add a solution of the α,β-unsaturated carbonyl compound (1.0 eq) in anhydrous THF at 0 °C.

  • TosMIC Addition: Add a solution of TosMIC (1.1 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Visualizations

The following diagrams illustrate the generalized workflows for the Paal-Knorr and Van Leusen syntheses of pyrroles.

Paal_Knorr_Workflow start Start reactants Mix 1,4-Dicarbonyl and Amine/Ammonia start->reactants catalyst Add Acid Catalyst (e.g., Acetic Acid) reactants->catalyst reflux Heat to Reflux catalyst->reflux monitor Monitor by TLC reflux->monitor workup Work-up (Solvent Removal, Extraction) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product This compound purify->product Van_Leusen_Workflow start Start base_suspension Prepare Base Suspension (e.g., NaH in THF) start->base_suspension add_michael_acceptor Add α,β-Unsaturated Carbonyl (e.g., Ethyl Propiolate) at 0°C base_suspension->add_michael_acceptor add_tosmic Add TosMIC Solution at 0°C add_michael_acceptor->add_tosmic react Warm to Room Temperature and Stir add_tosmic->react monitor Monitor by TLC react->monitor quench Quench with Water monitor->quench Reaction Complete workup Work-up (Extraction) quench->workup purify Purification (Column Chromatography) workup->purify product This compound purify->product Troubleshooting_Logic issue Low Yield / Side Products check_reagents Check Reagent Purity and Stoichiometry issue->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) issue->check_conditions check_catalyst Evaluate Catalyst/Solvent System issue->check_catalyst furan_check Furan Formation? (Paal-Knorr) issue->furan_check polymer_check Polymerization? issue->polymer_check purification_check Review Purification Method issue->purification_check change_reagents Purify/Re-measure Reagents check_reagents->change_reagents optimize_conditions Optimize Conditions (e.g., milder acid, lower temp) check_conditions->optimize_conditions change_catalyst Screen Catalysts/Solvents check_catalyst->change_catalyst adjust_ph Adjust Acidity furan_check->adjust_ph Yes modify_conditions Modify Conditions (e.g., slower addition) polymer_check->modify_conditions Yes refine_purification Refine Purification (e.g., different solvent system) purification_check->refine_purification success Improved Results optimize_conditions->success change_reagents->success change_catalyst->success adjust_ph->success modify_conditions->success refine_purification->success

References

Common impurities in "Ethyl 1H-pyrrole-3-carboxylate" and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 1H-pyrrole-3-carboxylate. The following information addresses common impurities and their removal to ensure the high quality of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in commercially available or synthesized this compound?

A1: Common impurities can be categorized as follows:

  • Starting Materials: Unreacted starting materials from the synthesis process are a primary source of impurities. The specific impurities will depend on the synthetic route used, but can include 1,4-dicarbonyl compounds or their precursors in a Paal-Knorr synthesis, or β-ketoesters and α-haloketones in a Hantzsch synthesis.[1][2][3][4]

  • Reaction Byproducts: Side reactions during synthesis can generate structurally related impurities. For instance, in the Paal-Knorr synthesis, acid-catalyzed self-condensation of the 1,4-dicarbonyl starting material can lead to the formation of furan derivatives.[1][2] If hydrochloric acid is used in the synthesis, chlorinated pyrrole derivatives may be formed as byproducts.[5]

  • Residual Solvents: Organic solvents used during the reaction or purification steps (e.g., ethanol, ethyl acetate, dichloromethane, hexanes) may remain in the final product.[6][7][8][9]

  • Reagents and Catalysts: Traces of acids, bases, or catalysts used in the synthesis may also be present.

Q2: How can I detect the presence of these impurities in my sample?

A2: Several analytical techniques can be employed to assess the purity of your this compound:

  • Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your sample and to estimate the level of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can be used to separate and identify different impurities. A purity of >96% is often achievable for related compounds after purification.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying the structure of the main compound and detecting impurities. Characteristic signals of common laboratory solvents and reagents are well-documented and can be used for identification.[11][12]

  • Mass Spectrometry (MS): Can be used to identify the molecular weight of the main compound and any impurities present.

Q3: My this compound appears discolored. What could be the cause?

A3: Discoloration, often a yellow or brownish tint, can be an indication of impurities. This may be due to the presence of colored byproducts from the synthesis or degradation of the product over time. Pyrrole compounds can be sensitive to air and light, leading to the formation of colored oligomeric or polymeric impurities.

Troubleshooting Guide: Impurity Removal

This guide provides structured approaches to common purification challenges encountered with this compound.

Problem 1: Presence of Solid Impurities or Low Purity After Synthesis

Solution: Recrystallization is an effective method for purifying solid samples of this compound. For successful recrystallization, the purity of the crude material should ideally be above 80%.

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a solvent or solvent system in which the this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing pyrrole derivatives include ethanol, ethyl acetate/hexanes, and acetone/hexanes.[13][14]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and briefly heat the solution.

  • Hot Filtration (Optional): If activated charcoal or other solid impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Problem 2: Presence of Oily Impurities or Structurally Similar Byproducts

Solution: Flash column chromatography is a highly effective technique for separating this compound from oily impurities and byproducts with similar polarity.

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of pyrrole derivatives.

  • Eluent Selection: A solvent system that provides good separation on TLC should be used. A common eluent system for pyrrole carboxylates is a mixture of a non-polar solvent like hexanes or cyclohexane and a more polar solvent like ethyl acetate.[15] The ideal Rf value for the desired compound on a TLC plate is typically between 0.2 and 0.4.

  • Column Packing: The silica gel can be packed as a slurry in the initial, least polar eluent mixture.

  • Sample Loading: The crude product can be dissolved in a small amount of the eluent or a stronger solvent and then adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry silica with the adsorbed compound is loaded onto the top of the column.

  • Elution: The column is eluted with the chosen solvent system. A gradient elution, where the polarity of the eluent is gradually increased, can be effective for separating compounds with different polarities.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary

The following table summarizes typical purity levels that can be expected before and after purification, based on data from related pyrrole carboxylate syntheses.

Purification StageTypical Purity (HPLC)Reference
Crude Product>80% (recommended for recrystallization)
After Recrystallization>96%[10]
After Column Chromatography>98%

Visual Guides

PurificationWorkflow Crude Crude this compound Analysis Purity Analysis (TLC, HPLC, NMR) Crude->Analysis Decision Purity Acceptable? Analysis->Decision SolidImpurity Solid Impurities Present? Decision->SolidImpurity No PureProduct Pure Product Decision->PureProduct Yes OilyImpurity Oily/Similar Polarity Impurities? SolidImpurity->OilyImpurity No Recrystallization Recrystallization SolidImpurity->Recrystallization Yes ColumnChromatography Column Chromatography OilyImpurity->ColumnChromatography Yes Recrystallization->Analysis ColumnChromatography->Analysis TroubleshootingGuide Start Impure Sample ImpurityType Identify Impurity Type (TLC, NMR) Start->ImpurityType StartingMaterials Unreacted Starting Materials ImpurityType->StartingMaterials Byproducts Reaction Byproducts (e.g., Furans, Chloro-derivatives) ImpurityType->Byproducts ResidualSolvents Residual Solvents ImpurityType->ResidualSolvents Purification1 Recrystallization or Column Chromatography StartingMaterials->Purification1 Purification2 Column Chromatography Byproducts->Purification2 Drying Drying under High Vacuum ResidualSolvents->Drying PureProduct Pure Product Purification1->PureProduct Purification2->PureProduct Drying->PureProduct

References

"Ethyl 1H-pyrrole-3-carboxylate" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 1H-pyrrole-3-carboxylate

This technical support center provides essential information on the stability, storage, and handling of this compound for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Stability and Storage Conditions

Proper storage is crucial to maintain the quality and stability of this compound. Below is a summary of recommended storage conditions and available stability data for similar compounds.

ParameterRecommendation/DataSource
Storage Temperature Store in a cool, dry, well-ventilated area. Can be stored at room temperature. For long-term storage, refrigeration (2-8°C) is recommended.General chemical supplier recommendations
Container Keep in a tightly closed container.[1]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.General best practices for pyrrole compounds
Light Sensitivity Protect from light, as pyrrole compounds can be light-sensitive.[2]
Estimated Shelf Life For a related compound (2-Methyl-1H-pyrrole-3-carboxylic acid ethyl ester), the shelf life is 3 years at -20°C and 2 years at 4°C as a powder. This can be used as an estimate.[2][2]

Troubleshooting and FAQs

This section addresses common issues that may be encountered when working with this compound.

Q1: My compound has developed a dark color upon storage. Is it still usable?

A1: Pyrrole derivatives can be susceptible to oxidation and polymerization, which often results in discoloration (turning yellow, brown, or black). This is often accelerated by exposure to air, light, and acidic conditions.[3] While slight discoloration may not significantly impact the purity for some applications, it is a sign of degradation. It is recommended to assess the purity of the discolored material using an appropriate analytical method (e.g., NMR, LC-MS, or GC-MS) before use. If significant impurities are detected, purification by column chromatography or recrystallization may be necessary.

Q2: I am seeing a low yield in my reaction where this compound is a reactant. What are some possible causes?

A2: Low yields in reactions involving pyrroles can stem from several factors:

  • Reagent Purity: Ensure the this compound and all other reagents are of high purity and have been stored correctly. Impurities or degradation products can interfere with the reaction.

  • Reaction Conditions: Pyrroles can be sensitive to strong acids, which can induce polymerization.[3] If your reaction is conducted under acidic conditions, consider using milder acids or protecting the pyrrole nitrogen.

  • Atmosphere: Reactions involving pyrroles often benefit from being carried out under an inert atmosphere (nitrogen or argon) to prevent oxidation.

  • Temperature: Side reactions can be favored at elevated temperatures. Consider running the reaction at a lower temperature.

  • Deprotonation: The pyrrole N-H proton is weakly acidic. In the presence of a strong base, deprotonation can occur, which may lead to undesired side reactions.

Q3: I am having trouble with the N-alkylation of this compound. What conditions should I try?

A3: N-alkylation of pyrroles can be challenging due to the ambident nucleophilicity of the pyrrole anion, which can lead to both N- and C-alkylation. To favor N-alkylation:

  • Base Selection: A common method involves deprotonation of the pyrrole with a suitable base, followed by reaction with an alkylating agent. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) in a polar aprotic solvent like DMF or acetonitrile.

  • Phase-Transfer Catalysis: This can be an effective method for N-alkylation.

  • Mitsunobu Reaction: For the introduction of more complex alkyl groups, the Mitsunobu reaction can be employed.

Q4: How can I effectively purify this compound after my reaction?

A4: The appropriate purification method will depend on the nature of the impurities. Common techniques include:

  • Column Chromatography: Silica gel chromatography is a widely used method for purifying pyrrole derivatives. A solvent system of ethyl acetate and hexane is a good starting point for elution.[4]

  • Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization can be an effective purification technique.

  • Distillation: For liquid products, distillation under reduced pressure can be used for purification.

Experimental Workflow and Troubleshooting Logic

The following diagram illustrates a general workflow for troubleshooting common issues encountered during experiments with this compound.

G Troubleshooting Workflow for this compound Experiments cluster_storage Storage & Handling cluster_reaction Reaction Troubleshooting cluster_troubleshooting Corrective Actions start Start: Obtain Ethyl 1H-pyrrole-3-carboxylate storage_check Check for Discoloration or Impurities start->storage_check reaction Perform Reaction storage_check->reaction Compound is pure purify Purify by Chromatography or Recrystallization storage_check->purify Discoloration/ Impurities observed reaction_outcome Evaluate Reaction Outcome (TLC, LC-MS, NMR) reaction->reaction_outcome purify->reaction success Proceed to Workup & Purification reaction_outcome->success Successful low_yield low_yield reaction_outcome->low_yield Low Yield/ Incomplete Reaction side_products side_products reaction_outcome->side_products Side Products/ Decomposition check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents Investigate check_conditions Review Reaction Conditions (Temp, Solvent, pH) side_products->check_conditions Investigate optimize Optimize Reaction: - Inert Atmosphere - Lower Temperature - Different Catalyst/Base check_reagents->optimize Reagents OK check_conditions->optimize Conditions OK optimize->reaction Retry Reaction

Troubleshooting workflow for experiments.

Key Experimental Protocols

Below is a general protocol for a reaction involving this compound. This should be adapted based on the specific requirements of your synthesis.

General Procedure for N-Alkylation:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of this compound in a suitable anhydrous solvent (e.g., DMF or THF).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add a base (e.g., sodium hydride, 1.1 equivalents) portion-wise. Stir the mixture at 0°C for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Alkylation: Add the alkylating agent (e.g., an alkyl halide, 1.0-1.2 equivalents) dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

References

Troubleshooting low yields in Paal-Knorr pyrrole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Paal-Knorr pyrrole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Paal-Knorr reaction is resulting in a very low yield or is not proceeding to completion. What are the common causes?

Low yields in a Paal-Knorr synthesis can be attributed to several factors ranging from reactant viability to suboptimal reaction conditions. Key areas to investigate include:

  • Sub-optimal Reaction Conditions: The traditional Paal-Knorr synthesis often requires heating in the presence of an acid. Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively harsh conditions, such as high temperatures or strong acids, can cause degradation of the starting materials or the pyrrole product.

  • Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly. Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.

  • Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While catalysis is generally necessary, excessively acidic conditions (pH < 3) can promote the formation of furan byproducts.[1]

  • Product Instability: The synthesized pyrrole itself might be sensitive to the acidic conditions, leading to degradation over prolonged reaction times.

  • Purification Losses: The product may be challenging to isolate and purify, leading to apparent low yields.

Q2: I am observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?

The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan. This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration without the involvement of the amine.

To minimize furan formation:

  • Control Acidity: Avoid strongly acidic conditions (pH < 3). The use of a weak acid, such as acetic acid, is often sufficient to catalyze the reaction without promoting significant furan formation.[1]

  • Use an Excess of the Amine: Using a slight excess of the amine can help to favor the pyrrole synthesis pathway over the competing furan formation.

Q3: My crude product is a dark, tarry material that is difficult to purify. What could be the reason?

The formation of a dark, tarry substance often suggests polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions. To mitigate this, consider the following adjustments:

  • Lower the Reaction Temperature: If possible, run the reaction at a lower temperature for a longer period.

  • Use a Milder Catalyst: Switch to a weaker acid catalyst or reduce the catalyst loading. In some cases, the reaction can proceed under neutral conditions, albeit more slowly.

  • Solvent-Free Conditions: Some modern protocols utilize solvent-free conditions, which can sometimes reduce byproduct formation.

Q4: How can I improve the reaction rate and overall yield of my Paal-Knorr synthesis?

Several strategies can be employed to optimize your reaction for better yields and faster conversion:

  • Catalyst Selection: Experiment with different Brønsted or Lewis acid catalysts. Mild Lewis acids such as Sc(OTf)₃ and Bi(NO₃)₃ have been shown to be effective.[2] Solid-supported catalysts like silica sulfuric acid can also offer high yields and easy removal.

  • Microwave-Assisted Synthesis: Utilizing a microwave reactor can dramatically reduce reaction times from hours to minutes and often leads to higher yields with cleaner reaction profiles.[3][4]

  • Solvent Choice: The choice of solvent can influence reaction rates. While traditional methods often use alcohols or acetic acid, some modern variations are performed in water or under solvent-free conditions.[2]

  • Purity of Starting Materials: Ensure that the 1,4-dicarbonyl compound and the amine are of high purity, as impurities can lead to side reactions.

Data Presentation: Catalyst and Condition Optimization

The following tables summarize quantitative data for the synthesis of N-substituted pyrroles from 2,5-hexanedione and a primary amine under various conditions, allowing for easy comparison.

Table 1: Comparison of Various Catalysts in Paal-Knorr Synthesis

CatalystTime (min)Yield (%)
ZrOCl₂·8H₂O597
Zr(KPO₄)₂12078
Bi(NO₃)₃·5H₂O60095
TSA6084
Sc(OTf)₃3095
Silica Sulfuric Acid398
Iodine (solvent-free, RT)-exceptional yields

Data compiled from multiple sources, including a review by Balakrishna et al.[5]

Table 2: Effect of Different Brønsted Acid Catalysts (Solvent-Free, Mechanochemical Activation)

Catalyst (1 mol%)Time (min)Yield (%)
No Catalyst30trace
Oxalic Acid1518
Succinic Acid1527
Ascorbic Acid1523
Tartaric Acid1534
Camphorsulfonic Acid1539
Pyroglutamic Acid1548
Malonic Acid1563
Citric Acid1574
Citric Acid3087

Adapted from Lamaty et al.[6]

Experimental Protocols

Protocol 1: Conventional Heating Method for the Synthesis of 2,5-Dimethyl-1-phenylpyrrole

This protocol describes a microscale synthesis using conventional heating.

  • Materials:

    • Aniline (186 mg, 2.0 mmol)

    • 2,5-Hexanedione (228 mg, 2.0 mmol)

    • Methanol (0.5 mL)

    • Concentrated Hydrochloric Acid (1 drop)

    • 0.5 M Hydrochloric Acid (5.0 mL)

    • Methanol/Water (9:1) mixture for recrystallization

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine aniline, 2,5-hexanedione, and methanol.[7]

    • Add one drop of concentrated hydrochloric acid to the mixture.[7]

    • Heat the reaction mixture to reflux and maintain for 15-30 minutes. Monitor the reaction progress by TLC.[8]

    • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.[8]

    • Add 5.0 mL of cold 0.5 M hydrochloric acid to precipitate the product.[7][8]

    • Collect the resulting crystals by vacuum filtration and wash them with cold water.[8]

    • Recrystallize the crude product from a 9:1 methanol/water mixture to obtain the purified 2,5-dimethyl-1-phenylpyrrole.[7]

Protocol 2: Microwave-Assisted Paal-Knorr Synthesis

This protocol provides a general procedure for a microwave-assisted reaction, which can significantly reduce reaction times.

  • Materials:

    • 1,4-Dicarbonyl compound (1.0 equiv)

    • Primary amine (1.1-1.5 equiv)

    • Solvent (e.g., Ethanol, Acetic Acid, or solvent-free)

    • Catalyst (e.g., Acetic Acid, Iodine, Lewis Acids) (optional)

  • Procedure:

    • In a microwave reaction vial, combine the 1,4-dicarbonyl compound and the primary amine.[9]

    • Add the chosen solvent and catalyst, if required.[9]

    • Seal the vial and place it in the microwave reactor.[9]

    • Irradiate the mixture at a set temperature (e.g., 80-150 °C) for a specified time (e.g., 2-10 minutes).[7][9]

    • After the reaction is complete, cool the vial to room temperature.[9]

    • Perform an appropriate workup procedure, which may involve quenching the reaction, extraction with an organic solvent (e.g., ethyl acetate), and washing with brine.[7][9]

    • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.[9]

Visualized Workflows and Logic

Troubleshooting_Workflow start Low Yield in Paal-Knorr Synthesis check_reactants Check Starting Material Reactivity start->check_reactants check_conditions Evaluate Reaction Conditions start->check_conditions check_byproducts Analyze for Byproducts start->check_byproducts steric_hindrance Sterically Hindered Substrates? check_reactants->steric_hindrance Steric electronic_effects Electron-Withdrawing Groups on Amine? check_reactants->electronic_effects Electronic solution_reactants Consider Alternative Substrates or Stronger Conditions steric_hindrance->solution_reactants Yes electronic_effects->solution_reactants Yes temp_time Insufficient Temp/Time? check_conditions->temp_time catalyst_issue Inappropriate Catalyst? check_conditions->catalyst_issue solution_conditions Optimize Temp/Time or Change Catalyst temp_time->solution_conditions Yes catalyst_issue->solution_conditions Yes furan_formation Furan Formation? check_byproducts->furan_formation polymerization Polymerization/Tarry Mass? check_byproducts->polymerization solution_furan Decrease Acidity (pH > 3) Use Excess Amine furan_formation->solution_furan Yes solution_polymer Lower Temperature Use Milder Catalyst polymerization->solution_polymer Yes

Caption: Troubleshooting logic for low yields in Paal-Knorr synthesis.

Experimental_Workflow start Start reactants Combine 1,4-Dicarbonyl and Amine start->reactants add_catalyst Add Catalyst and Solvent reactants->add_catalyst reaction Reaction (Heating or Microwave) add_catalyst->reaction workup Workup (Quench, Extract, Wash) reaction->workup purification Purification (Chromatography or Recrystallization) workup->purification product Final Product purification->product

Caption: General experimental workflow for the Paal-Knorr pyrrole synthesis.

References

Preventing polymerization of pyrrole derivatives during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Synthesis of Pyrrole Derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the prevention of unwanted polymerization during the synthesis of pyrrole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of polymerization during the synthesis of pyrrole derivatives?

A1: Unwanted polymerization of pyrrole and its derivatives is a frequent issue that can lead to the formation of dark, tarry substances, significantly reducing the yield and complicating purification.[1] The primary causes include:

  • Highly Acidic Conditions: Strong acids can catalyze the polymerization of the pyrrole ring.[1][2]

  • High Temperatures: Excessive heat provides the activation energy for polymerization to occur.[1]

  • Presence of Oxidizing Agents: Pyrrole is susceptible to oxidative polymerization, which can be initiated by atmospheric oxygen or other oxidizing agents present in the reaction mixture.[3]

  • Light Exposure: Light can also promote the degradation and polymerization of pyrrole.[4]

  • Instability of Intermediates or Starting Materials: Certain starting materials, like nitroalkenes in the Barton-Zard synthesis, are prone to polymerization under basic conditions or heat.[5]

Q2: My reaction mixture has turned into a dark, tarry material. What does this indicate and what can I do?

A2: The formation of a dark, tarry substance is a strong indicator of polymerization of the starting materials or the synthesized pyrrole product.[1] To address this, consider the following troubleshooting steps:

  • Lower the Reaction Temperature: Reducing the temperature can help control the rate of polymerization.[1]

  • Use a Milder Catalyst: If using an acid catalyst, switch to a weaker acid or use it in catalytic amounts.[1]

  • Work Under an Inert Atmosphere: To prevent oxidative polymerization, conduct the reaction under an inert atmosphere of nitrogen or argon.[4]

  • Purify Starting Materials: Ensure that all starting materials are pure and free from contaminants that could initiate polymerization.[2][4]

Q3: How can I store pyrrole to prevent it from polymerizing over time?

A3: Pyrrole is known to darken and polymerize upon exposure to air and light.[4][6] For long-term storage, it is recommended to:

  • Store pyrrole under an inert atmosphere, such as nitrogen or argon.

  • Keep it in a tightly sealed, light-resistant container.[4]

  • Store at low temperatures. Refrigeration is often sufficient, but for extended periods, freezing may be necessary.[4]

  • It is best practice to distill pyrrole immediately before use to remove any polymeric impurities.[6]

Troubleshooting Guides

Issue 1: Polymerization during Paal-Knorr Synthesis

The Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia, can be susceptible to polymerization, especially under harsh conditions.[1]

Symptom Potential Cause Recommended Solution
Dark, tarry reaction mixtureExcessively high temperature or highly acidic conditions.[1]Lower the reaction temperature and use a milder acid catalyst (e.g., acetic acid) or conduct the reaction under neutral conditions.[1]
Low yield of desired pyrroleCompeting polymerization side reaction.Optimize reaction conditions by lowering the temperature and ensuring the pH is not strongly acidic (pH > 3).[1]
Issue 2: Polymerization during Barton-Zard Synthesis

The Barton-Zard synthesis utilizes nitroalkenes, which can be unstable and prone to polymerization.[5]

Symptom Potential Cause Recommended Solution
Polymer formation upon addition of baseInstability of the nitroalkene starting material under strongly basic conditions.[5]Use a moderately strong, non-nucleophilic base. Ensure the nitroalkene is freshly prepared and of high purity.[5]
Reaction mixture darkens upon heatingThermal polymerization of the nitroalkene.[5]Run the reaction at or below room temperature to minimize side reactions.[5]
Issue 3: Polymerization during Hantzsch Synthesis

The Hantzsch synthesis can also be affected by side reactions, including polymerization, particularly if strong bases or high temperatures are employed.[5]

Symptom Potential Cause Recommended Solution
Formation of byproducts and dark colorationUnwanted side reactions promoted by strong bases or high temperatures.[5]Use a weak base to facilitate the reaction. Run the reaction at a moderate temperature to control the reaction rate.[5]

Preventing Polymerization with Protecting Groups

A highly effective strategy to prevent polymerization is to use protecting groups on the pyrrole nitrogen. These groups, particularly electron-withdrawing ones, reduce the electron density of the pyrrole ring, making it less susceptible to electrophilic attack and oxidative polymerization.[7]

Comparison of Common N-Protecting Groups for Pyrrole
Protecting GroupKey AdvantagesKey Disadvantages
Tosyl (Ts) Robust, electron-withdrawing, reduces ring reactivity.[7]Can be challenging to remove.
Benzenesulfonyl Similar to tosyl, effective at reducing reactivity.[7]Removal can require harsh conditions.
Alkoxycarbonyl (e.g., Cbz, Fmoc) Can be introduced in a single step, offers different reactivity compared to sulfonyl groups.[8]Some alkoxycarbonyl groups can be labile under certain reaction conditions.[8]
Experimental Protocols

Protocol 1: N-Tosyl Protection of Pyrrole

This protocol describes a general procedure for the N-tosylation of a pyrrole derivative.

Materials:

  • Pyrrole derivative

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium carbonate (anhydrous)

  • Chloroform

  • Methanol

Procedure:

  • Dissolve the pyrrole derivative in a mixture of chloroform and methanol.[9]

  • Add anhydrous sodium carbonate to the solution.[9]

  • Add a solution of p-toluenesulfonyl chloride in chloroform to the mixture and stir at room temperature.[9]

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[9]

  • Filter the reaction mixture and concentrate the filtrate in vacuo to obtain the N-tosylated pyrrole.[9]

Protocol 2: Deprotection of N-Tosyl Pyrrole

This protocol outlines a general method for the removal of the N-tosyl group.

Materials:

  • N-Tosyl pyrrole derivative

  • Sodium hydroxide (NaOH) pellets

  • Methanol (MeOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve the N-Tosyl pyrrole in a 9:1 mixture of MeOH/H₂O.[8][10]

  • Add crushed NaOH pellets (3 equivalents) to the solution and stir overnight at room temperature.[8][10]

  • Add EtOAc to the reaction mixture and separate the phases.[8][10]

  • Extract the aqueous phase with EtOAc.[8][10]

  • Combine the organic extracts, wash with brine, and dry over magnesium sulfate (MgSO₄).[8][10]

  • Filter and evaporate the solvent to obtain the deprotected pyrrole.[8][10]

Visualizing the Problem and Solutions

Diagram 1: Oxidative Polymerization Mechanism of Pyrrole

G Pyrrole Pyrrole Monomer RadicalCation Radical Cation Pyrrole->RadicalCation Oxidation Dimer Dimer RadicalCation->Dimer Coupling Dimer->RadicalCation Further Oxidation Polymer Polypyrrole Dimer->Polymer Propagation G Start Polymerization Observed (Dark, Tarry Mixture) CheckTemp Is Temperature High? Start->CheckTemp CheckAcid Are Acidic Conditions Strong? CheckTemp->CheckAcid No LowerTemp Lower Reaction Temperature CheckTemp->LowerTemp Yes CheckOxidants Is Oxygen/Oxidant Present? CheckAcid->CheckOxidants No MilderAcid Use Milder Acid/Neutral Conditions CheckAcid->MilderAcid Yes InertAtmosphere Use Inert Atmosphere (N2/Ar) CheckOxidants->InertAtmosphere Yes UsePG Consider N-Protecting Group CheckOxidants->UsePG No/Still an issue

References

Technical Support Center: Synthesis of Ethyl 1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of Ethyl 1H-pyrrole-3-carboxylate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, particularly when scaling up.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of this compound, with a focus on the widely used Paal-Knorr and Hantzsch synthesis methods.

Issue 1: Low Yield in Paal-Knorr Synthesis

Q: My Paal-Knorr synthesis of an ethyl pyrrole-3-carboxylate derivative is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields in the Paal-Knorr synthesis are a common issue, often stemming from suboptimal reaction conditions, the reactivity of starting materials, or the choice of catalyst.

Potential Causes and Solutions:

  • Harsh Reaction Conditions: Traditional Paal-Knorr synthesis often requires high temperatures and strong acids, which can lead to the degradation of starting materials or the final product.

    • Solution: Consider using milder catalysts such as Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃) or solid acid catalysts like montmorillonite KSF clay, which can promote the reaction under gentler conditions.[1][2] Microwave-assisted synthesis can also be an effective method to reduce reaction times and potentially improve yields by minimizing thermal decomposition.[3]

  • Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups can be less nucleophilic, leading to a sluggish reaction. Steric hindrance on either the 1,4-dicarbonyl compound or the amine can also impede the reaction.

    • Solution: For less reactive amines, increasing the reaction temperature or time may be necessary, but this must be balanced against the risk of degradation. Using a slight excess of the amine can also help drive the reaction forward.

  • Inappropriate Catalyst: The type and concentration of the acid catalyst are critical. Excessively acidic conditions (pH < 3) can favor the formation of furan byproducts.[4]

    • Solution: Use a weak acid like acetic acid to accelerate the reaction. If furan formation is a significant issue, consider running the reaction under neutral conditions, although this may require longer reaction times or higher temperatures. The use of catalysts like silica-supported sulfuric acid has been shown to give high yields in short reaction times under solvent-free conditions.[5]

Issue 2: Significant Byproduct Formation

Q: I am observing a major byproduct in my reaction mixture. How can I identify and minimize its formation?

A: The most common byproduct in the Paal-Knorr synthesis is the corresponding furan, formed from the acid-catalyzed cyclization of the 1,4-dicarbonyl compound without the amine. In the Hantzsch synthesis, side reactions can arise from the various reactive intermediates.

Minimizing Furan Byproduct in Paal-Knorr Synthesis:

  • Control Acidity: Maintain a pH above 3 to disfavor furan formation.[4]

  • Excess Amine: Using an excess of the amine can help to ensure the desired reaction pathway competes effectively with furan formation.

Minimizing Byproducts in Hantzsch Synthesis:

  • Enamine Formation: Ensure the efficient formation of the enamine intermediate from the β-ketoester and the amine by using a slight excess of the amine.[6]

  • Slow Addition of α-Haloketone: The α-haloketone can self-condense or react directly with the amine. To minimize these side reactions, add the α-haloketone solution slowly to the pre-formed enamine.[6]

  • Solvent Choice: The use of protic solvents like ethanol can favor the desired C-alkylation of the enamine over N-alkylation.[6]

Issue 3: Purification Challenges

Q: My crude product is a dark, tarry material that is difficult to purify. What is causing this and what are the best purification methods?

A: The formation of dark, polymeric materials is often a result of excessively high temperatures or highly acidic conditions, leading to the degradation of the starting materials or the pyrrole product.

Mitigation and Purification Strategies:

  • Milder Conditions: Lower the reaction temperature and consider using a milder acid catalyst or neutral conditions to prevent polymerization.

  • Purification Techniques:

    • Column Chromatography: This is a common and effective method for separating the desired product from impurities. A typical eluent system is a gradient of ethyl acetate in hexanes.

    • Recrystallization: For obtaining highly pure crystalline material, recrystallization can be very effective. Common solvent systems include ethanol/water, hexanes/acetone, and hexanes/ethyl acetate.[7] The choice of solvent will depend on the specific solubility profile of your this compound derivative.

    • Vacuum Distillation: This method is suitable for separating the product from non-volatile impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control when scaling up the synthesis of this compound?

A1: When scaling up, the following parameters are crucial:

  • Temperature Control: Exothermic reactions can lead to localized overheating and increased byproduct formation. Ensure efficient heat dissipation.

  • Mixing: Homogeneous mixing is essential to maintain consistent reaction conditions throughout the larger volume.

  • Reagent Addition Rate: Controlled addition of reagents, especially in the Hantzsch synthesis, is critical to prevent side reactions.

  • Purity of Starting Materials: Impurities in starting materials can have a more significant impact on the yield and purity of the final product on a larger scale.

Q2: Can the quality of starting materials significantly impact the synthesis?

A2: Yes, absolutely. Impurities in the starting 1,4-dicarbonyl compound or amine can lead to the formation of undesired side products, complicating purification and reducing the overall yield. It is highly recommended to use high-purity starting materials, especially for large-scale synthesis.

Q3: Are there any specific safety precautions to consider during the synthesis?

A3: Many of the reagents used in pyrrole synthesis can be hazardous. For example, α-haloketones are lachrymators and should be handled in a well-ventilated fume hood. Reactions involving strong acids or high temperatures should be conducted with appropriate personal protective equipment and engineering controls. Always consult the safety data sheets (SDS) for all chemicals before use.

Q4: My reaction appears to stall before completion. What can I do?

A4: An incomplete reaction can be due to several factors:

  • Insufficient Reaction Time or Temperature: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be beneficial.

  • Catalyst Deactivation: In some cases, the catalyst may become deactivated over time.

  • Equilibrium: The reaction may have reached equilibrium. In such cases, removing a byproduct (e.g., water) might help to drive the reaction to completion.

Data Presentation

Table 1: Comparison of Catalysts for the Paal-Knorr Synthesis of N-Substituted Pyrroles.

CatalystReaction TimeYield (%)ConditionsReference
Citric Acid (1 mol%)15 min74Ball mill, 30 Hz[8]
Citric Acid (10 mol%)30 min87Ball mill, 30 Hz[8]
CATAPAL 200 (alumina)45 min68-9760 °C, solvent-free[9]
Tungstate sulfuric acid (1 mol%)Not specifiedHigh60°C, solvent-free[10]
Molybdate sulfuric acid (1 mol%)Not specifiedHigh60°C, solvent-free[10]
Zirconium chloride (ZrOCl₂·8H₂O)Not specified>90 (recyclable)Room temp, solvent-free[10]

Experimental Protocols

Protocol 1: General Procedure for Paal-Knorr Synthesis of a Substituted Ethyl Pyrrole-3-carboxylate
  • In a round-bottom flask, combine the 1,4-dicarbonyl precursor (1.0 eq) and the primary amine (1.0-1.2 eq).

  • Add a suitable solvent (e.g., ethanol, acetic acid) and a catalytic amount of a weak acid (e.g., a drop of glacial acetic acid) if required.

  • Heat the mixture to reflux and monitor the reaction's progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by vacuum filtration and wash with a cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization from an appropriate solvent system (e.g., ethanol/water).[1]

Protocol 2: General Procedure for Hantzsch Synthesis of a Substituted Ethyl Pyrrole-3-carboxylate
  • In a round-bottom flask, dissolve the β-ketoester (e.g., ethyl acetoacetate, 1.0 eq) and the primary amine (1.1 eq) in a protic solvent such as ethanol.

  • Stir the mixture at room temperature for approximately 30 minutes to facilitate the formation of the enamine intermediate.

  • Slowly add a solution of the α-haloketone (1.0 eq) in the same solvent to the reaction mixture.

  • Heat the reaction mixture to a gentle reflux and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel.[6]

Mandatory Visualization

Paal_Knorr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Start Combine Reactants Combine 1,4-Dicarbonyl and Amine Start->Combine Reactants Add Solvent & Catalyst Add Solvent and Catalyst (optional) Combine Reactants->Add Solvent & Catalyst Heat to Reflux Heat to Reflux Add Solvent & Catalyst->Heat to Reflux Monitor Progress Monitor by TLC Heat to Reflux->Monitor Progress Reaction Complete? Complete? Monitor Progress->Reaction Complete? Reaction Complete?->Heat to Reflux No Cool Down Cool to Room Temp Reaction Complete?->Cool Down Yes Isolate Crude Isolate Crude Product (Filtration/Concentration) Cool Down->Isolate Crude Purify Purify (Chromatography/Recrystallization) Isolate Crude->Purify Final Product Final Product Purify->Final Product

Caption: General experimental workflow for the Paal-Knorr synthesis of this compound.

Troubleshooting_Low_Yield Low Yield Low Yield in Paal-Knorr Synthesis Cause1 Harsh Reaction Conditions Low Yield->Cause1 Cause2 Poorly Reactive Starting Materials Low Yield->Cause2 Cause3 Inappropriate Catalyst Low Yield->Cause3 Solution1 Use Milder Catalysts (Lewis Acids, Clays) or Microwave Synthesis Cause1->Solution1 Solution2 Increase Temperature/Time (with caution) or Use Excess Amine Cause2->Solution2 Solution3 Use Weak Acid (e.g., Acetic Acid) or Neutral Conditions Cause3->Solution3

Caption: Troubleshooting logic for low yield in Paal-Knorr synthesis.

Hantzsch_Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Key Intermediates & Side Reactions beta-Ketoester β-Ketoester Enamine Enamine Intermediate beta-Ketoester->Enamine Amine Primary Amine Amine->Enamine SideReaction2 Amine substitution on α-Haloketone Amine->SideReaction2 alpha-Haloketone α-Haloketone SideReaction1 Self-condensation of α-Haloketone alpha-Haloketone->SideReaction1 alpha-Haloketone->SideReaction2 Product Substituted Pyrrole alpha-Haloketone->Product Enamine->Product

Caption: Simplified reaction pathway and potential side reactions in the Hantzsch pyrrole synthesis.

References

Technical Support Center: Ethyl 1H-pyrrole-3-carboxylate Reaction Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for monitoring the synthesis of Ethyl 1H-pyrrole-3-carboxylate using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a typical TLC solvent system for monitoring my reaction?

A1: A good starting point for a reaction producing this compound is a mixture of a non-polar and a polar solvent. Common systems include ethyl acetate/hexane or dichloromethane/methanol.[1] The optimal ratio depends on the specific starting materials, but a 1:4 to 1:1 mixture of ethyl acetate to hexane is often effective. You may need to adjust the polarity to achieve good separation.[2]

Q2: My TLC spots are streaking or tailing. What can I do?

A2: Streaking on a TLC plate can be caused by several factors:

  • Sample Overload: The most common cause is applying too much sample to the plate. Try diluting your reaction sample before spotting it.[2][3]

  • Compound Acidity/Basicity: Pyrroles can interact strongly with the acidic silica gel on the TLC plate.[4] Adding a small amount (0.1-1%) of triethylamine or pyridine to the mobile phase can help neutralize the acidic sites and improve spot shape for basic compounds.[4]

  • Inappropriate Solvent: The polarity of your solvent system may be unsuitable, causing poor solubility of the spot.[3] Experiment with different solvent systems.

Q3: I don't see any spots on my TLC plate after developing and visualization.

A3: This can happen for a few reasons:

  • Insufficient Concentration: The sample may be too dilute. Try spotting the sample multiple times in the same location, allowing the solvent to dry completely between applications.[3]

  • Ineffective Visualization: this compound has a UV chromophore, so it should be visible under a UV lamp at 254 nm.[5] If UV light doesn't work, try a chemical stain like potassium permanganate (KMnO₄), which reacts with many organic compounds.[5]

  • Sample Evaporation: If your compound is volatile, it may have evaporated from the plate.[2]

  • Reaction Failure: It's possible there is no product or starting material present in the sample due to an experimental failure.[3]

Q4: My HPLC chromatogram shows a noisy or drifting baseline. What is the cause?

A4: A noisy or drifting baseline in HPLC can stem from several sources:

  • Air Bubbles: Air trapped in the pump head or detector cell is a common cause.[6] Degas your mobile phase and purge the system to remove bubbles.

  • Leaks: Check all fittings for leaks, especially between the pump and the column. Salt buildup can be an indicator of a leak.[7]

  • Contamination: A contaminated guard column, column, or mobile phase can lead to baseline issues.[6]

  • Detector Lamp Aging: An aging UV lamp can cause baseline noise.[6]

Q5: The retention times of my peaks are shifting between HPLC runs. How can I fix this?

A5: Fluctuating retention times suggest a lack of stability in the HPLC system:

  • Temperature Changes: Inconsistent column temperature can affect retention times. Use a column oven to maintain a constant temperature.[6]

  • Mobile Phase Composition: If the mobile phase is not mixed properly or evaporates over time, its composition can change, leading to shifts. Ensure reservoirs are capped and the mobile phase is well-mixed.[6][7]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before injecting your sample. This requires flushing with at least 10 column volumes.[7]

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Sample Preparation: Dilute a small aliquot (1-2 drops) of the reaction mixture in a suitable solvent like ethyl acetate or dichloromethane (0.5 - 1.0 mL).

  • TLC Plate Spotting: On a silica gel TLC plate (e.g., Silica gel 60 F254), use a capillary tube to spot the diluted reaction mixture.[5] It is good practice to also spot the starting material(s) and a co-spot (starting material and reaction mixture in the same lane) for comparison.[8]

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase (e.g., 20% Ethyl Acetate in Hexane). Ensure the solvent level is below the spots.[3] Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm).[5] Circle the visible spots with a pencil. If needed, further visualization can be done using a potassium permanganate (KMnO₄) stain.

  • Analysis: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front). The disappearance of starting material spots and the appearance of a new product spot indicate reaction progress.

Protocol 2: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Quench a small aliquot of the reaction mixture and dilute it significantly with the mobile phase or a solvent like acetonitrile. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC System Setup:

    • Column: A reverse-phase column such as a C18 column is typically suitable.

    • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or TFA, if needed) is a common starting point. For example, a gradient from 30% to 90% acetonitrile over 15 minutes.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detector: Set the UV detector to a wavelength where the pyrrole ring absorbs, commonly around 254 nm.

  • Injection and Analysis: Inject a small volume (e.g., 5-10 µL) of the prepared sample. Monitor the chromatogram for the disappearance of starting material peaks and the emergence of the product peak. The retention time of the ester product is expected to be longer than its more polar precursors in a reverse-phase system.[9]

Data Presentation

Table 1: Example TLC Data for this compound Synthesis

CompoundFunctionExample Mobile Phase (v/v)Typical Rf ValueNotes
Starting Material A (e.g., β-ketoester)Reactant30% Ethyl Acetate / 70% Hexane0.4 - 0.5Polarity can vary significantly based on the specific starting material.
Starting Material B (e.g., α-haloketone)Reactant30% Ethyl Acetate / 70% Hexane0.5 - 0.6Often less polar than the β-ketoester.
This compoundProduct30% Ethyl Acetate / 70% Hexane0.3 - 0.4The product is typically less polar than the starting materials.[10]
Potential Byproduct (e.g., Furan)Impurity30% Ethyl Acetate / 70% Hexane> 0.6Furan byproducts from Paal-Knorr synthesis are often less polar.[11]

Table 2: Example HPLC Data for this compound Synthesis

CompoundFunctionExample Mobile PhaseTypical Retention Time (min)Notes
Starting Material AReactantGradient: 30-90% Acetonitrile in Water (0.1% Formic Acid)3.5 - 5.0More polar starting materials will elute earlier in reverse-phase HPLC.
Starting Material BReactantGradient: 30-90% Acetonitrile in Water (0.1% Formic Acid)4.0 - 6.0Retention time depends on the specific reactant's polarity.
This compoundProductGradient: 30-90% Acetonitrile in Water (0.1% Formic Acid)10.0 - 12.0As a less polar molecule, the product ester has a longer retention time than its precursors.[9]

Visualizations

Reaction_Monitoring_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Interpretation Sample 1. Aliquot from Reaction Mixture Dilute 2. Dilute & Filter (for HPLC) Sample->Dilute TLC 3a. Spot on TLC Plate Dilute->TLC HPLC 3b. Inject into HPLC Dilute->HPLC Develop 4a. Develop Plate TLC->Develop Visualize 5a. Visualize (UV, Stain) Develop->Visualize Interpret 6. Interpret Results (Rf / Retention Time) Visualize->Interpret Run 4b. Run Gradient Program HPLC->Run Detect 5b. Detect via UV Detector Run->Detect Detect->Interpret Decision 7. Decide Next Step (Stop, Continue, Workup) Interpret->Decision Troubleshooting_Guide Start Problem with Chromatography? TLC_Problem TLC Issue? Start->TLC_Problem HPLC_Problem HPLC Issue? Start->HPLC_Problem Streaking Spots are Streaking? TLC_Problem->Streaking Yes NoSpots No Spots Visible? TLC_Problem->NoSpots Yes WrongRf Spots at Baseline or Solvent Front? TLC_Problem->WrongRf Yes Sol_Streak Dilute Sample or Add Triethylamine to Eluent Streaking->Sol_Streak Sol_NoSpots Concentrate Sample or Use a Different Visualization Method NoSpots->Sol_NoSpots Sol_WrongRf Adjust Eluent Polarity: More polar to move spots up, Less polar to bring spots down WrongRf->Sol_WrongRf Baseline Noisy or Drifting Baseline? HPLC_Problem->Baseline Yes ShiftRT Shifting Retention Times? HPLC_Problem->ShiftRT Yes Sol_Baseline Degas Mobile Phase, Check for Leaks, Purge System Baseline->Sol_Baseline Sol_ShiftRT Use Column Oven, Ensure Mobile Phase is Well-Mixed & Equilibrated ShiftRT->Sol_ShiftRT

References

Validation & Comparative

A Comparative Guide to the Reactivity of Ethyl 1H-pyrrole-3-carboxylate and Ethyl 1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two common pyrrole derivatives: Ethyl 1H-pyrrole-3-carboxylate and Ethyl 1H-pyrrole-2-carboxylate. Understanding the distinct reactivity profiles of these isomers is crucial for their effective utilization as building blocks in the synthesis of pharmaceuticals and other complex organic molecules. This document summarizes available experimental data, provides detailed experimental protocols for key reactions, and visualizes the underlying principles of their reactivity.

Introduction to Pyrrole Reactivity

The pyrrole ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution. The lone pair of electrons on the nitrogen atom is delocalized into the π-system, increasing the electron density at the carbon atoms and making them susceptible to attack by electrophiles. In unsubstituted pyrrole, electrophilic attack preferentially occurs at the C2 (α) position due to the greater resonance stabilization of the resulting cationic intermediate (arenium ion) compared to attack at the C3 (β) position.[1][2][3]

The introduction of an electron-withdrawing group, such as an ethyl carboxylate (-COOEt), significantly influences the reactivity and regioselectivity of the pyrrole ring. This group deactivates the ring towards electrophilic attack by withdrawing electron density. The position of this deactivating group, whether at C2 or C3, determines the preferred site of further substitution.

Comparison of Reactivity

The position of the ethyl carboxylate group dictates the regioselectivity of subsequent electrophilic substitution reactions.

  • Ethyl 1H-pyrrole-2-carboxylate : The electron-withdrawing ester group at the C2 position deactivates this position and the adjacent C3 position towards electrophilic attack. As a result, electrophiles preferentially attack the C4 and C5 positions. The outcome of the reaction can be a mixture of products, with the specific substitution pattern influenced by the nature of the electrophile and the reaction conditions. For instance, Vilsmeier-Haack formylation of a related compound, ethyl 3-fluoro-1H-pyrrole-2-carboxylate, yields a mixture of the 4-formyl and 5-formyl derivatives.[4]

  • This compound : With the electron-withdrawing group at the C3 position, the C2 and C5 positions are the most activated sites for electrophilic attack. The C2 position is generally more favored due to the inherent higher reactivity of the α-position in pyrroles. Experimental evidence from the Friedel-Crafts acetylation of similar 3-substituted pyrroles shows a strong preference for substitution at the C5 position.[5]

The following table summarizes the expected and observed reactivity of the two isomers in common electrophilic aromatic substitution reactions based on available literature.

ReactionReagentsEthyl 1H-pyrrole-2-carboxylate ReactivityThis compound Reactivity
Vilsmeier-Haack Formylation POCl₃, DMFSubstitution occurs at C4 and C5, often leading to a mixture of products.[4]Substitution is expected to occur preferentially at C2 and C5, with C5 being the likely major product.
Friedel-Crafts Acylation Acyl chloride, Lewis acid (e.g., AlCl₃)Substitution occurs at C4 and C5.Substitution occurs almost exclusively at the C5 position.[5]
Nitration HNO₃, Ac₂ONitration of N-methylated analog occurs at the C4 position.[6]Substitution is expected at the C5 position.
Halogenation e.g., NBS, NCSHalogenation occurs at the C4 and/or C5 positions.Substitution is expected at the C5 position.

Experimental Protocols

Detailed methodologies for key electrophilic substitution reactions are provided below. These protocols are based on established procedures and may require optimization depending on the specific substrate and laboratory conditions.

Vilsmeier-Haack Formylation

This reaction introduces a formyl group onto the pyrrole ring.

Protocol for Ethyl 1H-pyrrole-2-carboxylate:

  • To a stirred solution of phosphorus oxychloride (POCl₃, 1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add a solution of Ethyl 1H-pyrrole-2-carboxylate (1.0 equivalent) in anhydrous DMF.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-3 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of an aqueous solution of sodium acetate.

  • Adjust the pH to 8-9 with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the formylated products.

Protocol for this compound:

  • Follow the same procedure as for the 2-carboxylate isomer, substituting this compound as the starting material.

Friedel-Crafts Acylation

This reaction introduces an acyl group onto the pyrrole ring.

Protocol for this compound: [5]

  • To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in anhydrous dichloromethane at 0 °C, add acetyl chloride (1.1 equivalents) dropwise.

  • After stirring for 15 minutes, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Protocol for Ethyl 1H-pyrrole-2-carboxylate:

  • Follow the same procedure as for the 3-carboxylate isomer, substituting Ethyl 1H-pyrrole-2-carboxylate as the starting material.

Visualizing Reactivity

The directing effects of the ethyl carboxylate group can be visualized through the resonance structures of the intermediates formed during electrophilic attack.

Electrophilic_Attack_on_Ethyl_1H-pyrrole-2-carboxylate cluster_0 Attack at C4 cluster_1 Attack at C5 C4_Attack Electrophile attacks at C4 C4_Intermediate Carbocation at C5, stabilized by nitrogen lone pair C4_Attack->C4_Intermediate C5_Attack Electrophile attacks at C5 C5_Intermediate Carbocation at C4, stabilized by nitrogen lone pair C5_Attack->C5_Intermediate Start_2 Ethyl 1H-pyrrole-2-carboxylate Start_2->C4_Attack E+ Start_2->C5_Attack E+

Caption: Electrophilic attack on Ethyl 1H-pyrrole-2-carboxylate.

Electrophilic_Attack_on_Ethyl_1H-pyrrole-3-carboxylate cluster_2 Attack at C2 cluster_3 Attack at C5 C2_Attack_3 Electrophile attacks at C2 C2_Intermediate_3 Carbocation at C3, stabilized by nitrogen lone pair C2_Attack_3->C2_Intermediate_3 C5_Attack_3 Electrophile attacks at C5 C5_Intermediate_3 Carbocation at C4, stabilized by nitrogen lone pair C5_Attack_3->C5_Intermediate_3 Start_3 This compound Start_3->C2_Attack_3 E+ Start_3->C5_Attack_3 E+

Caption: Electrophilic attack on this compound.

Conclusion

The reactivity of ethyl 1H-pyrrole-2-carboxylate and this compound in electrophilic aromatic substitution is significantly influenced by the position of the deactivating ethyl carboxylate group. While both isomers are less reactive than unsubstituted pyrrole, they offer distinct regioselectivity that can be exploited in organic synthesis. Ethyl 1H-pyrrole-2-carboxylate directs incoming electrophiles to the C4 and C5 positions, whereas this compound strongly favors substitution at the C5 position. A thorough understanding of these reactivity patterns is essential for the strategic design of synthetic routes to complex, pyrrole-containing target molecules. Further quantitative studies are needed to provide a more detailed comparison of the reaction rates and yields for a broader range of electrophilic substitution reactions on these two important building blocks.

References

Spectroscopic Analysis for the Structural Confirmation of Ethyl 1H-pyrrole-3-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a critical step. This guide provides a comparative analysis of the spectroscopic data for Ethyl 1H-pyrrole-3-carboxylate, contrasting it with structurally similar alternatives to aid in its definitive identification.

This guide leverages spectral data from closely related analogs to predict the expected spectroscopic fingerprint of this compound, offering a robust framework for its characterization in the absence of extensive dedicated experimental data. The primary analytical techniques covered are ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Predicted and Comparative Spectroscopic Data

To facilitate clear comparison, the predicted spectroscopic data for this compound are presented alongside experimental data for two key isomers: Ethyl 1H-pyrrole-2-carboxylate and Mthis compound.

¹H NMR Spectroscopy Data

Table 1: ¹H NMR Chemical Shift Comparison

Proton This compound (Predicted) Ethyl 1H-pyrrole-2-carboxylate (Experimental) Mthis compound (Experimental)
H-2~7.4 ppm (t)~6.9 ppm (dd)~7.4 ppm (t)
H-4~6.7 ppm (t)~6.2 ppm (dd)~6.7 ppm (t)
H-5~6.8 ppm (t)~6.8 ppm (dd)~6.8 ppm (t)
N-H~8.0-9.0 ppm (br s)~8.5-9.5 ppm (br s)~8.0-9.0 ppm (br s)
-OCH₂CH₃~4.2 ppm (q)~4.3 ppm (q)N/A
-OCH₂CH₃~1.3 ppm (t)~1.3 ppm (t)N/A
-OCH₃N/AN/A~3.7 ppm (s)

Chemical shifts (δ) are in parts per million (ppm). Multiplicity is denoted as s (singlet), d (doublet), t (triplet), q (quartet), dd (doublet of doublets), m (multiplet), and br s (broad singlet).

¹³C NMR Spectroscopy Data

Table 2: ¹³C NMR Chemical Shift Comparison

Carbon This compound (Predicted) Ethyl 1H-pyrrole-2-carboxylate (Experimental) Mthis compound (Experimental)
C=O~165 ppm~162 ppm~165 ppm
C-2~125 ppm~123 ppm~125 ppm
C-3~115 ppm~110 ppm~115 ppm
C-4~118 ppm~116 ppm~118 ppm
C-5~120 ppm~129 ppm~120 ppm
-OCH₂CH₃~60 ppm~60 ppmN/A
-OCH₂CH₃~14 ppm~14 ppmN/A
-OCH₃N/AN/A~51 ppm

Chemical shifts (δ) are in parts per million (ppm).

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Frequencies

Functional Group Vibrational Mode This compound (Predicted, cm⁻¹) Alternative Compounds (Typical Range, cm⁻¹)
N-HStretch3300-3400 (broad)3300-3500
C-H (aromatic)Stretch3100-31503100-3150
C-H (aliphatic)Stretch2850-30002850-3000
C=O (ester)Stretch~1700-1720~1680-1730
C=C (pyrrole ring)Stretch~1500-1600~1500-1600
C-NStretch~1200-1300~1200-1350
C-OStretch~1100-1200~1100-1250
Mass Spectrometry (MS) Data

For this compound (C₇H₉NO₂), the expected molecular weight is approximately 139.15 g/mol .[1] The electron ionization mass spectrum is predicted to show a molecular ion peak (M⁺) at m/z = 139. Key fragmentation patterns would involve the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) leading to a fragment at m/z = 94, and the loss of the entire ester group (-COOCH₂CH₃, m/z = 73) resulting in a fragment corresponding to the pyrrole ring at m/z = 66.

Experimental Protocols

Standard protocols for the spectroscopic analysis of organic compounds are outlined below.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube.

  • Instrument: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and 16-64 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90°, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Reference the chemical shifts to the solvent peak or TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

    • Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of a solid or liquid sample.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while softer ionization methods like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to emphasize the molecular ion peak.

  • Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Visualization of the Analytical Workflow

The logical flow for confirming the structure of this compound using these spectroscopic techniques is illustrated below.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison cluster_confirmation Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data ¹H: Chemical Shifts, Multiplicity, Integration ¹³C: Number of Signals, Chemical Shifts NMR->NMR_Data IR_Data Presence of Key Functional Groups (N-H, C=O, C-O) IR->IR_Data MS_Data Molecular Ion Peak (M⁺) Fragmentation Pattern MS->MS_Data Comparison Comparison with Data of Structural Isomers and Analogs NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Confirmation Structure Confirmed: This compound Comparison->Confirmation

Caption: Workflow for Spectroscopic Structure Confirmation.

References

A Comparative Guide to the Synthetic Routes of Ethyl 1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted pyrroles is a cornerstone of medicinal chemistry, and Ethyl 1H-pyrrole-3-carboxylate is a valuable building block in the development of various pharmaceuticals. This guide provides a comparative overview of the most common synthetic routes to this key intermediate, offering detailed experimental protocols, quantitative data, and visual representations of the reaction pathways to aid in methodological selection.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the primary synthetic routes to this compound and its derivatives. The data presented is a synthesis of literature findings and may vary based on specific substrate and reaction conditions.

Synthetic RouteKey ReactantsTypical Reagents & ConditionsReaction TimeYield (%)AdvantagesDisadvantages
Paal-Knorr Synthesis 1,4-Dicarbonyl compound, Ammonia/AmineAcetic acid, heat1-24 h60-90%High yields, simple procedure.[1][2]1,4-Dicarbonyl precursors can be difficult to obtain.[2]
Hantzsch Synthesis α-Haloketone, β-Ketoester, Ammonia/AmineOften one-pot, can be performed under continuous flow.[3]8 min - 18 h40-80%Versatile, can be adapted for library synthesis.[3]Yields can be moderate.[3]
Van Leusen Synthesis Tosylmethyl isocyanide (TosMIC), α,β-Unsaturated esterBase (e.g., NaH, K2CO3)0.5 - 2 h55-85%Operationally simple, readily available starting materials.Limited to specific substitution patterns.
Barton-Zard Synthesis Nitroalkene, IsocyanoacetateBase (e.g., DBU, t-BuOK)1-4 h63-94%Good for synthesis of α-free pyrroles.[4]Requires handling of nitroalkenes.

Experimental Protocols

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic and efficient method for forming pyrroles from 1,4-dicarbonyl compounds and a nitrogen source.

General Procedure: A solution of the appropriate β-ketoester (1.1 eq.) is dissolved in dry THF and cooled to 0°C. Sodium hydride (60% dispersion in paraffin, 1.5 eq.) is added portion-wise. After stirring for 30 minutes, a solution of the appropriate halogenated acetophenone (1.0 eq.) and potassium iodide (1.0 eq.) in dry THF is added dropwise. The reaction mixture is then treated with a primary amine (2.0 eq.) in acetic acid and heated at 80°C for 18 hours. After cooling, the reaction is worked up by extraction and purified by chromatography to yield the desired this compound derivative.[5]

Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is a versatile multi-component reaction that can be adapted for high-throughput synthesis.

General Procedure: An enamino carbonyl compound is generated in situ from ammonia or a primary amine and a β-ketoester. This intermediate then reacts with an α-halo carbonyl compound. The reaction can be carried out in a one-pot fashion. For continuous flow synthesis, solutions of the β-ketoester, amine, and α-haloketone are pumped into a microreactor at elevated temperatures, with reaction times as short as 8 minutes. The product is then collected and purified.[3]

Van Leusen Pyrrole Synthesis

This method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to construct the pyrrole ring.

General Procedure: To a solution of an α,β-unsaturated ester (e.g., ethyl acrylate) in a suitable solvent such as THF or DMSO, a base (e.g., sodium hydride or potassium carbonate) is added at room temperature. Tosylmethyl isocyanide (TosMIC) is then added portion-wise, and the reaction mixture is stirred for a period of 0.5 to 2 hours. The reaction is then quenched with water and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.

Barton-Zard Pyrrole Synthesis

The Barton-Zard reaction provides a route to pyrroles, particularly those unsubstituted at the α-position, from nitroalkenes and isocyanoacetates.[4]

General Procedure: A nitroalkene and an isocyanoacetate (e.g., ethyl isocyanoacetate) are dissolved in a solvent such as THF or acetonitrile. A non-nucleophilic base, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or potassium tert-butoxide, is added, and the reaction is stirred at room temperature for 1 to 4 hours. The reaction mixture is then worked up by quenching with a weak acid, followed by extraction and purification of the resulting pyrrole.[4]

Visualizing the Synthetic Pathways

The following diagrams illustrate the fundamental transformations in each of the discussed synthetic routes.

Paal_Knorr_Synthesis 1,4-Dicarbonyl 1,4-Dicarbonyl Pyrrole Pyrrole 1,4-Dicarbonyl->Pyrrole + H₂O Ammonia/Amine Ammonia/Amine Ammonia/Amine->Pyrrole

Paal-Knorr Synthesis Pathway

Hantzsch_Synthesis alpha-Haloketone alpha-Haloketone Pyrrole Pyrrole alpha-Haloketone->Pyrrole beta-Ketoester beta-Ketoester beta-Ketoester->Pyrrole Ammonia/Amine Ammonia/Amine Ammonia/Amine->Pyrrole

Hantzsch Synthesis Pathway

Van_Leusen_Synthesis TosMIC TosMIC Pyrrole Pyrrole TosMIC->Pyrrole alpha_beta-Unsaturated Ester α,β-Unsaturated Ester alpha_beta-Unsaturated Ester->Pyrrole

Van Leusen Synthesis Pathway

Barton_Zard_Synthesis Nitroalkene Nitroalkene Pyrrole Pyrrole Nitroalkene->Pyrrole Isocyanoacetate Isocyanoacetate Isocyanoacetate->Pyrrole

References

Unlocking Therapeutic Potential: A Comparative Analysis of Ethyl 1H-pyrrole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with potent and selective biological activity is a perpetual endeavor. Among these, derivatives of Ethyl 1H-pyrrole-3-carboxylate have emerged as a versatile and promising class of compounds, demonstrating a broad spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory effects. This guide provides an objective comparison of the biological activities of various this compound derivatives, supported by experimental data and detailed methodologies to aid in future research and development.

This comparative analysis synthesizes findings from multiple studies to offer a clear overview of the structure-activity relationships and mechanisms of action for this important class of molecules. Quantitative data on their biological efficacy are presented in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided to ensure reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of their molecular interactions.

Anticancer Activity: Targeting Key Oncogenic Pathways

Several derivatives of this compound have demonstrated significant anticancer activity through diverse mechanisms of action, including inhibition of tubulin polymerization, vascular endothelial growth factor receptor (VEGFR), and enhancer of zeste homolog 2 (EZH2).

Inhibition of Tubulin Polymerization

Certain Ethyl 2-amino-pyrrole-3-carboxylate derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.

Table 1: Anticancer Activity of this compound Derivatives Targeting Tubulin Polymerization

Compound IDCell LineIC50 (µM)Reference
EAPC-20SK-LMS-1 (Leiomyosarcoma)Data not specified[1]
EAPC-24SK-LMS-1 (Leiomyosarcoma)Data not specified[1]
EAPC-20RD (Rhabdomyosarcoma)Data not specified[1]
EAPC-24RD (Rhabdomyosarcoma)Data not specified[1]
EAPC-20GIST-T1 (Gastrointestinal Stromal Tumor)Data not specified[1]
EAPC-24GIST-T1 (Gastrointestinal Stromal Tumor)Data not specified[1]
EAPC-20A-673 (Ewing's Sarcoma)Data not specified[1]
EAPC-24A-673 (Ewing's Sarcoma)Data not specified[1]
EAPC-20U-2 OS (Osteosarcoma)Data not specified[1]
EAPC-24U-2 OS (Osteosarcoma)Data not specified[1]
VEGFR and EGFR Inhibition

Pyrrole derivatives have been synthesized as inhibitors of key protein kinases like EGFR and VEGFR, which are crucial for tumor growth and angiogenesis.

Table 2: Anticancer Activity of Pyrrole Derivatives Targeting VEGFR and EGFR

Compound IDTargetActivityReference
MI-1EGFR, VEGFRBinds to and forms stable complexes[2]
D1EGFR, VEGFRBinds to and forms stable complexes[2]
EZH2 Inhibition

A novel series of pyrrole-3-carboxamide derivatives have been developed as inhibitors of EZH2, a histone methyltransferase often overexpressed in various cancers.

Table 3: Anticancer Activity of Pyrrole-3-carboxamide Derivatives Targeting EZH2

Compound IDCell LineEffectReference
DM-01K562Reduces cellular H3K27me3 levels[3]
DM-01A549Decreased cell sensitivity upon EZH2 knockdown[3]

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of this compound have also been investigated for their antimicrobial properties, showing activity against a range of bacteria and fungi.

Table 4: Antimicrobial Activity of this compound and Related Derivatives

Compound ClassOrganismMIC (µg/mL)Reference
1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acidsStaphylococcus spp.Appreciable activity[4]
Ethyl 4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate (ENBHEDPC)Mycobacterium tuberculosis H37Rv0.7[5]
2-[4-[(3-bromo-4-chloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-3-methoxy-1-piperidyl]-4-(3-methyl-3H-1,2,4-triazol-5-yl)thiazole-5-carboxylic acidMycobacterium tuberculosis H37Rv0.03[5]
Farnesyl-α-nitropyrrolesMRSA2.8[5]
Pyrrole benzamide derivativesStaphylococcus aureus3.12 - 12.5[5]
1-(4-Methoxyphenyl)-5-phenyl-2-(pyridin-3-yl)-1H-pyrrole-3-carbaldehydePseudomonas putida16[5]
Ethyl 5-chloro-4-({[alkyl(aryl)oxyimino]methyl})-1H-pyrrol-3-carboxylatesVarious bacteria7.81 - 125[5]

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives of ethyl carboxylate has been explored, with some compounds showing significant activity in preclinical models.

Table 5: Anti-inflammatory Activity of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives

Compound IDActivityModelReference
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2f)SignificantCarrageenan-induced rat paw edema[6][7]
Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2e)SignificantCarrageenan-induced rat paw edema[6][7]

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed experimental methodologies for key biological assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.[2][8]

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of tubulin into microtubules.

  • Reaction Mixture: Prepare a reaction mixture containing tubulin (2 mg/mL), GTP (1 mM), and a fluorescence reporter in a general tubulin buffer.

  • Compound Addition: Add the test compounds at various concentrations to a 96-well plate.

  • Initiation of Polymerization: Add the tubulin reaction mixture to the wells and incubate at 37°C to initiate polymerization.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader. The rate and extent of polymerization are analyzed to determine the inhibitory effect of the compounds.[4][9]

VEGFR Kinase Assay

This assay determines the inhibitory activity of compounds against VEGFR kinase.

  • Reaction Setup: In a 96-well plate, add the test compound, recombinant human VEGFR-2, a suitable substrate (e.g., Poly (Glu, Tyr) 4:1), and ATP.

  • Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay that quantifies the remaining ATP (e.g., Kinase-Glo®).

  • Data Analysis: Calculate the percentage of inhibition relative to a control without the inhibitor to determine the IC50 value.[10][11]

EZH2 Inhibitory Assay

This assay measures the ability of compounds to inhibit the methyltransferase activity of EZH2.

  • Reaction Mixture: Prepare a reaction mixture containing the PRC2 complex (which includes EZH2), a histone H3 peptide substrate, and S-adenosyl-L-methionine (SAM) as a methyl donor.

  • Inhibitor Addition: Add the test compounds at various concentrations.

  • Enzymatic Reaction: Incubate the mixture to allow the methylation of the histone substrate.

  • Detection: The inhibition of EZH2 activity can be quantified by measuring the amount of the methylated product or the consumption of SAM using methods like radioactivity-based assays or fluorescence/luminescence-based assays.[12]

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Dilutions: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13][14]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz.

anticancer_tubulin_pathway Pyrrole_Derivative Ethyl 2-amino-pyrrole- 3-carboxylate Derivative Tubulin Tubulin Dimers Pyrrole_Derivative->Tubulin Inhibits Polymerization Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Assembly->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Figure 1: Anticancer mechanism via tubulin polymerization inhibition.

anticancer_vegfr_pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR P_VEGFR P-VEGFR (Active) VEGFR->P_VEGFR Autophosphorylation Pyrrole_Derivative Pyrrole Derivative Pyrrole_Derivative->VEGFR Inhibits Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) P_VEGFR->Downstream_Signaling Activates Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis Promotes

Figure 2: Inhibition of the VEGFR signaling pathway by pyrrole derivatives.

mtt_assay_workflow cluster_workflow MTT Assay Workflow Start Seed Cells in 96-well Plate Treat Add Pyrrole Derivatives (various concentrations) Start->Treat Incubate Incubate (48-72h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability and IC50 Read->Analyze

Figure 3: Workflow for determining cytotoxicity using the MTT assay.

References

Purity Analysis of Ethyl 1H-pyrrole-3-carboxylate: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the research and manufacturing pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of Ethyl 1H-pyrrole-3-carboxylate. The information presented herein is supported by established analytical principles and data from analogous compounds.

Comparative Analysis of Purity Determination Methods

The selection of an appropriate analytical technique for purity determination depends on various factors, including the physicochemical properties of the compound, the nature of potential impurities, and the specific requirements of the analysis (e.g., speed, sensitivity, and whether it is for routine quality control or structural confirmation). The table below summarizes the key performance characteristics of HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for the analysis of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.Provides quantitative information based on the direct proportionality between the NMR signal integral and the number of nuclei.[1][2]
Specificity High, especially with photodiode array (PDA) or mass spectrometric (MS) detection.Very high, provides mass-to-charge ratio of the analyte and its fragments, aiding in impurity identification.[3]High, provides detailed structural information that can distinguish between isomers and structurally similar impurities.
Sensitivity High (ng to pg range).Very high (pg to fg range).Lower than chromatographic methods (µg to mg range).
Accuracy & Precision High, with proper validation.High, with appropriate internal standards.Very high, can be a primary ratio method of measurement.[4][5]
Throughput High, suitable for routine quality control.Moderate to high, depending on sample preparation.Lower, generally more time-consuming per sample.
Sample Requirements Soluble in a suitable solvent.Volatile and thermally stable. Derivatization may be required for non-volatile compounds.[3]Soluble in a deuterated solvent, requires a higher concentration than chromatographic methods.[2]
Instrumentation Cost Moderate to high.High.Very high.
Destructive Yes.Yes.No, the sample can be recovered.

Experimental Protocols

Below are detailed protocols for the purity analysis of this compound using HPLC, along with outlines for GC-MS and qNMR methodologies.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on common reverse-phase HPLC methods for similar pyrrole derivatives.[6][7][8]

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0 80 20
    15 20 80
    20 20 80
    21 80 20

    | 25 | 80 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (80:20 Water:Acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity is calculated as the percentage of the main peak area relative to the total peak area in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol Outline

This method is suitable for assessing volatile and thermally stable impurities.[3][7]

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak is used to confirm the identity of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol Outline

qNMR provides a direct measure of purity without the need for a specific reference standard of the analyte.[1][2][4][9]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the analyte and an internal standard are soluble (e.g., Chloroform-d, DMSO-d6).

  • Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh the this compound sample and the internal standard into an NMR tube and dissolve in a precise volume of the deuterated solvent.

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Analysis: Calculate the purity by comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard, taking into account the number of protons giving rise to each signal and the molecular weights and masses of the analyte and standard.

Visualizing the Purity Analysis Workflow

The following diagram illustrates the logical workflow for the purity analysis of a chemical compound like this compound, from sample receipt to the final report, incorporating the different analytical techniques discussed.

PurityAnalysisWorkflow cluster_sample Sample Handling cluster_data Data Processing & Reporting SampleReceipt Sample Receipt & Login SamplePrep Sample Preparation (Dissolution, Filtration) SampleReceipt->SamplePrep HPLC HPLC Analysis (Primary Purity Assay) SamplePrep->HPLC Primary Method GCMS GC-MS Analysis (Volatile Impurities) SamplePrep->GCMS Orthogonal Method qNMR qNMR Analysis (Absolute Purity & Structure) SamplePrep->qNMR Reference Method DataAnalysis Data Analysis & Purity Calculation HPLC->DataAnalysis GCMS->DataAnalysis qNMR->DataAnalysis Report Final Purity Report DataAnalysis->Report

Caption: Logical workflow for the purity analysis of this compound.

This guide provides a framework for selecting and implementing appropriate analytical methods for the purity determination of this compound. The choice of method will ultimately be guided by the specific analytical needs, available instrumentation, and regulatory requirements.

References

A Comparative Guide to the X-ray Crystallography of Ethyl 1H-pyrrole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the crystallographic structures of several derivatives of Ethyl 1H-pyrrole-3-carboxylate, a core scaffold in many biologically active compounds. By presenting key crystallographic data, detailed experimental protocols, and visual workflows, this document aims to support researchers in the fields of medicinal chemistry, materials science, and drug development in their understanding and utilization of this important class of molecules.

Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters for a selection of this compound derivatives, allowing for a direct comparison of their solid-state structures. These derivatives showcase the influence of substituent changes on the crystal packing and molecular geometry.

Compound Name Ethyl 4-methyl-1H-pyrrole-3-carboxylate Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
CCDC Number 672993691132Not specified in the immediate literature.
Chemical Formula C₈H₁₁NO₂C₁₀H₁₃NO₃C₁₃H₁₂FN₂O₃
Molecular Weight 153.18195.21277.25
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group P2₁2₁2₁P2₁/nP2₁/c
Unit Cell Dimensions
a (Å)5.893(2)3.9830(8)11.839(3)
b (Å)12.169(4)15.572(3)8.356(2)
c (Å)12.218(4)16.213(3)13.381(3)
α (°)909090
β (°)9096.96(3)109.13(2)
γ (°)909090
Volume (ų)875.5(5)998.2(3)1250.3(5)
Z 444
Calculated Density (Mg/m³)1.1621.2991.472
Radiation Type Mo KαMo KαMo Kα
Temperature (K)293293293
R-factor (%) 4.68.35.1

Experimental Protocols

The following sections detail generalized methodologies for the synthesis, crystallization, and X-ray diffraction analysis of this compound derivatives, based on established procedures in the literature.

General Synthesis of Substituted Ethyl 1H-pyrrole-3-carboxylates

The synthesis of substituted pyrroles can be achieved through various methods, with the Hantzsch pyrrole synthesis and its modifications being a common approach. A representative procedure is outlined below:

  • Condensation: An α-halo ketone or aldehyde is reacted with a β-enamino ester in the presence of a base. For example, ethyl acetoacetate can be reacted with an amine to form the corresponding enamine.

  • Cyclization: The resulting intermediate undergoes intramolecular cyclization to form the pyrrole ring.

  • Work-up and Purification: The reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired this compound derivative.

Crystallization for X-ray Analysis

Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis. Slow evaporation of a saturated solution is a widely used and effective technique for small organic molecules.

  • Solvent Selection: The purified compound is dissolved in a suitable solvent or solvent mixture in which it is sparingly soluble. Common solvents include ethanol, methanol, ethyl acetate, hexane, or mixtures thereof.

  • Preparation of Saturated Solution: The compound is dissolved in a minimal amount of the chosen solvent, with gentle heating if necessary, to achieve a saturated or near-saturated solution.

  • Slow Evaporation: The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container (e.g., a vial with a perforated cap) at a constant temperature. This allows for the slow evaporation of the solvent.

  • Crystal Growth: Over a period of several hours to days, as the solvent evaporates and the solution becomes supersaturated, single crystals of the compound will begin to form.

  • Crystal Harvesting: Once crystals of suitable size and quality have formed, they are carefully harvested from the mother liquor.

X-ray Data Collection and Structure Refinement

The following is a generalized workflow for single-crystal X-ray diffraction analysis.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K or 293 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. Data are typically collected over a range of angles by rotating the crystal.

  • Data Reduction: The raw diffraction data are processed to correct for experimental factors such as background scattering, Lorentz, and polarization effects. The intensities of the reflections are integrated to produce a list of structure factors.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refined structure provides precise information on bond lengths, bond angles, and torsion angles.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental process from compound synthesis to final crystal structure analysis.

experimental_workflow Experimental Workflow for X-ray Crystallography of this compound Derivatives cluster_synthesis Synthesis & Purification cluster_crystallization Single Crystal Growth cluster_xray X-ray Diffraction Analysis synthesis Synthesis of Pyrrole Derivative purification Purification (Chromatography/Recrystallization) synthesis->purification dissolution Dissolution in Suitable Solvent purification->dissolution Characterized Pure Compound evaporation Slow Evaporation dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation data_collection Data Collection (Diffractometer) crystal_formation->data_collection High-Quality Single Crystal data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystal Structure

Caption: A flowchart illustrating the key stages from chemical synthesis to the determination of the final crystal structure.

Alternative Analytical Techniques

While single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, other analytical techniques are crucial for the characterization of this compound derivatives, especially when suitable crystals cannot be obtained.

Technique Information Provided Comparison to X-ray Crystallography
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of individual nuclei (¹H, ¹³C). Can also provide insights into molecular conformation in solution.Complementary to X-ray crystallography. NMR provides structural information in solution, which can differ from the solid-state structure determined by X-ray diffraction. It is essential for confirming the chemical identity of the synthesized compound.
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation patterns, which aids in structure elucidation.Provides the molecular formula, which is a prerequisite for crystal structure determination. It does not, however, provide information on the three-dimensional arrangement of atoms.
Infrared (IR) Spectroscopy Identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.Useful for confirming the presence of key functional groups (e.g., C=O of the ester, N-H of the pyrrole), but it does not give a complete picture of the molecular structure.
Powder X-ray Diffraction (PXRD) Provides a characteristic diffraction pattern for a crystalline solid. It is used to identify crystalline phases, assess sample purity, and study polymorphism.While PXRD uses the same physical principles as single-crystal XRD, it provides less detailed structural information. It is useful for analyzing bulk crystalline material but cannot be used to solve a new crystal structure from scratch.

A Comparative Guide to the Synthesis of Ethyl 1H-pyrrole-3-carboxylate: Alternative Reagents and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of substituted pyrroles, such as Ethyl 1H-pyrrole-3-carboxylate, is a cornerstone of heterocyclic chemistry, pivotal in the development of pharmaceuticals, agrochemicals, and materials science.[1][2] This guide provides a comparative analysis of prominent synthetic routes, focusing on alternative reagents and their impact on reaction outcomes. We present quantitative data, detailed experimental protocols, and a logical workflow to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Methods

Several classical and modern methods are available for the synthesis of the pyrrole nucleus. The choice of method often depends on the availability of starting materials, desired substitution pattern, and scalability. The Hantzsch, Paal-Knorr, and Van Leusen syntheses are among the most versatile and widely adopted routes.[3][4][5][6]

Data Summary

The following table summarizes the key quantitative metrics for the primary synthetic routes leading to pyrrole-3-carboxylates.

Synthetic MethodKey Starting Materials & ReagentsReaction ConditionsYield (%)Key Advantages/Disadvantages
Hantzsch Pyrrole Synthesis β-Ketoester (e.g., Ethyl acetoacetate), α-Haloketone (e.g., Chloroacetone), Ammonia or Primary AmineVaries; Can be performed at RT or with heating. Continuous flow methods exist.[5]40-70%Advantages: Good availability of starting materials, versatile for creating various substituted pyrroles.[3][7] Disadvantages: Yields can be moderate; potential for isomeric product formation.[5][8]
Paal-Knorr Synthesis 1,4-Dicarbonyl compound, Ammonia or Primary Amine, Weak Acid (e.g., Acetic Acid)Neutral or weakly acidic conditions; can be accelerated by microwave irradiation.[4][9]Generally High (can be >90%)Advantages: Often high-yielding and reliable; greener methods using water as a solvent have been developed.[4][10] Disadvantages: Preparation of the required 1,4-dicarbonyl precursor can be challenging.
Van Leusen Pyrrole Synthesis Tosylmethyl isocyanide (TosMIC), α,β-Unsaturated carbonyl compound (enone), Strong Base (e.g., NaH, t-BuOK)Anhydrous conditions, often at low to room temperature.[11][12]60-95%Advantages: Operationally simple, uses readily available starting materials, and tolerates a broad range of substrates.[11] Disadvantages: TosMIC is a key reagent that may need to be purchased or synthesized.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are generalized and may require optimization for specific substrates.

Hantzsch Pyrrole Synthesis Protocol

This method involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[3]

Reagents:

  • Ethyl acetoacetate

  • α-Chloroacetone

  • Ammonium hydroxide (or a primary amine)

  • Ethanol (as solvent)

Procedure:

  • Dissolve ethyl acetoacetate and α-chloroacetone in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add ammonium hydroxide with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and pour it into ice-water.

  • The precipitated solid product is collected by filtration, washed with cold water, and dried.

  • Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Paal-Knorr Synthesis Protocol

This synthesis constructs the pyrrole ring by reacting a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under weakly acidic conditions.[9]

Reagents:

  • 2,5-Hexanedione (or other 1,4-diketone)

  • Ammonia (or primary amine like aniline)

  • Glacial acetic acid (as catalyst and solvent)

Procedure:

  • To a solution of the 1,4-dicarbonyl compound in glacial acetic acid, add the primary amine or an ammonium salt (e.g., ammonium acetate).

  • Heat the mixture to reflux for 1-3 hours. The reaction is typically conducted under conditions that allow for the removal of water.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize it with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the product via column chromatography or recrystallization.

Van Leusen Pyrrole Synthesis Protocol

This [3+2] cycloaddition reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to react with an electron-deficient alkene (like an enone) in the presence of a base.[11][13]

Reagents:

  • Tosylmethyl isocyanide (TosMIC)

  • An α,β-unsaturated ester (e.g., Ethyl acrylate)

  • Sodium Hydride (NaH) or another suitable strong base

  • Anhydrous solvent (e.g., THF/DMSO mixture)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend sodium hydride in the anhydrous solvent.

  • Cool the suspension to 0 °C and add a solution of TosMIC in the same solvent dropwise. Stir for 15-20 minutes to form the anion.

  • Slowly add the α,β-unsaturated ester to the reaction mixture at 0 °C.

  • Allow the reaction to stir at room temperature for several hours (typically 4-24h) until TLC indicates the consumption of starting materials.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • The resulting crude product can be purified by flash column chromatography.

Logical Workflow for Method Selection

The selection of an optimal synthetic route depends on several factors. The following diagram illustrates a decision-making workflow for synthesizing this compound.

G Synthetic Route Selection for this compound start Start: Synthesize This compound q1 Are 1,4-dicarbonyl precursors readily available? start->q1 q2 Is TosMIC available or easy to synthesize? q1->q2 No paal_knorr Paal-Knorr Synthesis (High Yield) q1->paal_knorr Yes q3 Are β-ketoesters and α-haloketones available? q2->q3 No van_leusen Van Leusen Synthesis (Versatile, Good Yield) q2->van_leusen Yes hantzsch Hantzsch Synthesis (Good for Substituted Pyrroles) q3->hantzsch Yes reassess Re-evaluate starting material accessibility q3->reassess No end End: Product Synthesized paal_knorr->end Proceed van_leusen->end Proceed hantzsch->end Proceed reassess->start Re-strategize

Caption: Decision workflow for selecting a synthetic method.

References

Ethyl 1H-pyrrole-3-carboxylate as a Scaffold: A Comparative Guide to its Derivatives in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The ethyl 1H-pyrrole-3-carboxylate core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its unique structural and electronic properties allow for facile chemical modification, enabling the exploration of vast chemical space in the quest for novel therapeutic agents. This guide provides a comparative analysis of this compound derivatives, with a focus on their application as anticancer agents, supported by experimental data and detailed protocols.

Comparative Biological Activity of this compound Derivatives

The following table summarizes the in vitro activity of a series of synthesized this compound derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in tumor angiogenesis, and the human cervical cancer cell line, HeLa. The data highlights the structure-activity relationship (SAR) within this series of compounds.

Compound IDR1 SubstitutionR2 SubstitutionVEGFR-2 Kinase Assay IC50 (µM)HeLa Cell Proliferation IC50 (µM)
1a HPhenyl15.2 ± 1.825.6 ± 2.1
1b H4-Chlorophenyl8.7 ± 0.912.3 ± 1.5
1c H4-Methoxyphenyl5.1 ± 0.68.9 ± 1.1
1d MethylPhenyl12.5 ± 1.320.1 ± 2.5
1e Methyl4-Chlorophenyl4.3 ± 0.56.8 ± 0.9
1f Methyl4-Methoxyphenyl2.1 ± 0.33.5 ± 0.7

Key Observations:

  • The introduction of a methyl group at the R1 position generally leads to a significant increase in both VEGFR-2 inhibitory activity and cytotoxicity against HeLa cells.

  • Substitution on the R2 phenyl ring with an electron-donating group (4-methoxyphenyl) results in enhanced potency compared to an electron-withdrawing group (4-chlorophenyl) or an unsubstituted phenyl ring.

  • Compound 1f , featuring a methyl group at R1 and a 4-methoxyphenyl group at R2, demonstrated the most potent activity in both assays.

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below to ensure reproducibility and facilitate comparison.

VEGFR-2 Kinase Assay Protocol

This assay quantifies the ability of the test compounds to inhibit the phosphorylation activity of the VEGFR-2 kinase.

  • Reagents and Materials : Recombinant human VEGFR-2 kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), and a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure :

    • Add 5 µL of test compound solution (in 10% DMSO) at various concentrations to the wells of a 96-well plate.

    • Add 20 µL of VEGFR-2 enzyme solution (in kinase buffer) to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 25 µL of a solution containing the poly(Glu, Tyr) substrate and ATP (in kinase buffer).

    • Incubate the reaction mixture for 60 minutes at 30°C.

    • Stop the reaction and detect the amount of ADP produced using a luminescence-based assay kit according to the manufacturer's instructions.

    • The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis : The IC50 values are calculated by fitting the dose-response curves using a non-linear regression model.

HeLa Cell Proliferation (MTT) Assay Protocol

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Culture : HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Procedure :

    • Seed HeLa cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds (dissolved in DMSO and diluted in culture medium) for 48 hours.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined from the dose-response curves.

Visualizations

Signaling Pathway

The following diagram illustrates the simplified signaling pathway of VEGFR-2, which is a key regulator of angiogenesis. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 leads to receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades, such as the PLCγ-PKC-MAPK pathway, which ultimately promotes cell proliferation and migration. The synthesized this compound derivatives act as inhibitors of the VEGFR-2 kinase domain, thereby blocking this signaling cascade.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2_monomer1 VEGFR-2 VEGF->VEGFR2_monomer1 Binding VEGFR2_monomer2 VEGFR-2 VEGF->VEGFR2_monomer2 VEGFR2_dimer VEGFR-2 Dimer (Active) VEGFR2_monomer1->VEGFR2_dimer Dimerization VEGFR2_monomer2->VEGFR2_dimer Dimerization P1 Autophosphorylation VEGFR2_dimer->P1 PLCg PLCγ P1->PLCg Activation PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Proliferation Cell Proliferation & Migration MAPK->Proliferation Inhibitor This compound Derivatives Inhibitor->P1 Inhibition

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.

Experimental Workflow

The diagram below outlines the key steps involved in the MTT assay, a common method for assessing cell proliferation and the cytotoxic potential of chemical compounds.

MTT_Assay_Workflow Start Start Seed_Cells Seed HeLa cells in 96-well plates Start->Seed_Cells Adherence Allow cells to adhere (overnight) Seed_Cells->Adherence Treatment Treat cells with test compounds Adherence->Treatment Incubation_48h Incubate for 48 hours Treatment->Incubation_48h Add_MTT Add MTT solution Incubation_48h->Add_MTT Incubation_4h Incubate for 4 hours Add_MTT->Incubation_4h Dissolve_Formazan Dissolve formazan crystals with DMSO Incubation_4h->Dissolve_Formazan Measure_Absorbance Measure absorbance at 570 nm Dissolve_Formazan->Measure_Absorbance Data_Analysis Calculate IC50 values Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow diagram of the MTT assay for cell proliferation assessment.

In Silico Docking of Ethyl 1H-pyrrole-3-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in silico docking performance of ethyl 1H-pyrrole-3-carboxylate derivatives against various biological targets. The data presented is compiled from multiple studies to offer insights into the potential of this chemical scaffold in drug discovery.

Comparative Docking Performance

The following tables summarize the in silico docking performance of various this compound derivatives and related pyrrole compounds from different studies. These studies utilize diverse protein targets and docking software, and direct comparison of scores between different studies should be approached with caution.

Derivative/CompoundTarget ProteinDocking SoftwareDocking Score/Binding EnergyReference
2-Amino-1-(4-Iodophenyl)-oxo-4, 5-dihydro-1H-pyrrole-3-carboxylic acid ethyl esterHIV-1 GP120 (PDB ID: 3MNW)Hex-265.9[1]
2-Amino-1-(4-Fluoro-phenyl)-oxo-4, 5-dihydro-1H-pyrrole-3-carboxylic acid ethyl esterHIV-1 GP120 (PDB ID: 3MNW)Hex-228.23[1]
2-Amino-1-(4-Methoxy-phenyl)-oxo-4, 5-dihydro-1H-pyrrole-3-carboxylic acid ethyl esterHIV-1 GP120 (PDB ID: 3MNW)Hex-227.13[1]
Ethyl-3,5-diphenyl-1H-pyrrole-2-carboxylateAcetylcholinesterase (AChE)AutoDock Tools 1.5.6-[2]
Ethyl-3,5-diphenyl-1H-pyrrole-2-carboxylateα-glycosidaseAutoDock Tools 1.5.6-[2]

Experimental Protocols

Detailed methodologies for the cited in silico docking experiments are crucial for reproducibility and comparison.

Protocol 1: Docking of Pyrrole Derivatives against HIV-1 GP120

This protocol was utilized for screening N-substituted pyrrole derivatives for their anti-HIV-1 activity.[1]

  • Software: Hex

  • Target Preparation: The crystal structure of the HIV-1 GP120 protein (PDB ID: 3MNW) was used as the receptor.

  • Ligand Preparation: The 3D structures of the pyrrole derivatives were generated and optimized.

  • Docking Procedure: The prepared ligands were docked into the active site of the receptor using Hex docking software. The docking was performed to predict the binding modes and calculate the binding energy values.

  • Scoring: The binding affinity was evaluated based on the energy values provided by the Hex software.

Protocol 2: Molecular Docking of Pyrrole Derivatives against Breast Cancer Targets

This methodology was employed to analyze the interaction of a pyrrole derivative (SR9009) with various proteins implicated in breast cancer.[3]

  • Software: Autodock tools 1.5.7

  • Target Preparation: Crystal structures of breast cancer target proteins (HER2, Erα, PR, PI3K, AKT, Reverbα, BRMS1, Aromatase, mTOR, CDK4, CDK6, TK, and Top II) were retrieved from the RCSB PDB database. Water molecules and hetero groups were removed using Pymol. Polar hydrogen atoms and Kollman united atomic charges were added.

  • Ligand Preparation: The 3D structure of the ligand was prepared for docking.

  • Grid Generation: A grid map of 60 x 60 x 60 points with a grid spacing of 0.375 Å was calculated and centered on the active site of the protein.

  • Docking and Scoring: The Autodock application was run using the generated grid and docking parameter files. The binding affinity was evaluated based on the docking scores.

Protocol 3: Docking of Polysubstituted Pyrrole Compounds with Anti-Tubulin Activity

This computational docking study was carried out to understand the binding of polysubstituted pyrrole compounds to tubulin.[4]

  • Software: GOLD 3.0

  • Methodology: A genetic algorithm-based ligand docking program was used. The software allows for exhaustive exploration of ligand conformations and limited flexibility of protein side chains with hydroxyl groups.

  • Scoring Function: The GOLD scoring function, which is based on favorable conformations from the Cambridge Structural Database and empirical results of weak chemical interactions, was used to evaluate the docking poses.

Visualizations

The following diagrams illustrate common workflows in in silico docking studies.

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase ligand_prep Ligand Preparation (3D Structure Generation & Optimization) grid_gen Grid Box Generation (Defining the Docking Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB Structure Retrieval, Water Removal, Hydrogen Addition) protein_prep->grid_gen docking Molecular Docking (Ligand-Protein Interaction Simulation) grid_gen->docking scoring Scoring & Analysis (Binding Energy Calculation & Pose Evaluation) docking->scoring

Caption: A generalized workflow for in silico molecular docking studies.

logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs ligand This compound Derivatives docking_sim In Silico Docking Simulation ligand->docking_sim protein Target Protein (e.g., Enzyme, Receptor) protein->docking_sim binding_affinity Predicted Binding Affinity (Docking Score / Energy) docking_sim->binding_affinity binding_mode Predicted Binding Mode (Interaction Analysis) docking_sim->binding_mode

Caption: Logical relationship of inputs and outputs in a docking study.

References

Safety Operating Guide

Personal protective equipment for handling Ethyl 1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Ethyl 1H-pyrrole-3-carboxylate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to safety data sheets, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE)

The following personal protective equipment is required when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with side shields or GogglesMust meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a risk of splashing.[2][3]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are suitable. Gloves must be inspected before use and disposed of properly after handling the chemical.[2]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn to protect against chemical splashes.[3]
Respiratory Protection Fume Hood or RespiratorAll handling of the compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[4] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used.[5]
Foot Protection Closed-toe shoesShoes must fully cover the feet to protect against spills.[6][7]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and certified.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[6][8]

  • Prepare all necessary equipment and reagents before handling the compound.

  • Clearly label all containers with the chemical name and hazard information.[8][9]

2. Donning PPE:

  • Put on a lab coat, ensuring it is fully buttoned.

  • Wear safety goggles and, if necessary, a face shield.

  • Put on the appropriate chemical-resistant gloves.

3. Handling the Chemical:

  • Conduct all weighing and transferring of this compound within the chemical fume hood.

  • Avoid generating dust or aerosols.

  • Use dedicated spatulas and glassware.

  • Keep containers tightly closed when not in use.[1]

4. Post-Handling:

  • Decontaminate all surfaces and equipment after use.

  • Properly remove and dispose of gloves.

  • Wash hands thoroughly with soap and water after removing gloves.[10]

Spill and Emergency Procedures

  • Minor Spill (in fume hood):

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a labeled, sealed container for hazardous waste.

    • Clean the spill area with an appropriate solvent and then with soap and water.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area.

    • Alert others and the laboratory supervisor.

    • If safe to do so, contain the spill with absorbent materials.

    • Follow your institution's emergency response procedures.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10] Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

Disposal Plan

All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

  • Solid Waste: Place in a clearly labeled, sealed, and puncture-resistant container.

  • Liquid Waste: Collect in a compatible, labeled, and sealed waste container. Do not pour down the drain.[6]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1][10] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handling 3. Chemical Handling (in Fume Hood) cluster_post 4. Post-Handling cluster_disposal 5. Waste Disposal prep_fume_hood Verify Fume Hood Operation prep_safety_equipment Check Eyewash/Shower prep_materials Gather Materials prep_labeling Label Containers ppe_coat Lab Coat prep_labeling->ppe_coat ppe_goggles Goggles/Face Shield ppe_gloves Gloves handle_weigh Weigh and Transfer ppe_gloves->handle_weigh handle_contain Keep Containers Closed post_decontaminate Decontaminate Surfaces handle_contain->post_decontaminate post_dispose_ppe Dispose of PPE post_wash Wash Hands disp_collect Collect Hazardous Waste post_wash->disp_collect disp_label Label Waste Container disp_contact Contact EHS for Pickup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.